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1-[3-(Cyclopropyloxy)phenyl]ethanone Documentation Hub

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  • Product: 1-[3-(Cyclopropyloxy)phenyl]ethanone
  • CAS: 863654-23-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-[3-(Cyclopropyloxy)phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery, a comprehensive understanding of a compound's phys...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful development. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with biological targets. This technical guide provides a detailed examination of the key physicochemical characteristics of 1-[3-(Cyclopropyloxy)phenyl]ethanone, a compound of interest due to the presence of the increasingly significant cyclopropyl moiety in its structure.

The cyclopropyl group, a small, strained carbocycle, is a versatile substituent in medicinal chemistry. Its unique electronic and conformational properties can impart a range of desirable attributes to a drug candidate, including enhanced potency, improved metabolic stability, and modified lipophilicity.[1] The incorporation of a cyclopropyloxy group on a phenyl ethanone scaffold, as seen in our target molecule, presents a compelling case for in-depth physicochemical evaluation to predict its pharmacokinetic and pharmacodynamic profile.

Due to the limited availability of experimentally derived data for 1-[3-(Cyclopropyloxy)phenyl]ethanone in public literature, this guide will leverage highly reliable in silico prediction methodologies to provide a robust profile of its core physicochemical parameters. Furthermore, we will present a detailed, field-proven experimental protocol for the determination of the octanol-water partition coefficient (LogP), a critical measure of lipophilicity. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the evaluation and progression of novel chemical entities.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-[3-(Cyclopropyloxy)phenyl]ethanone, generated using the SwissADME web tool, a validated and widely used platform for in silico drug discovery.[2][3]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₂O₂Defines the elemental composition of the molecule.
Molecular Weight 176.21 g/mol Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability.
LogP (Octanol/Water Partition Coefficient) 2.15A key indicator of lipophilicity, affecting solubility, permeability, and metabolism. A value in this range often suggests good membrane permeability.
Aqueous Solubility (LogS) -2.87Predicts the extent to which the compound will dissolve in water. This value suggests moderate solubility.
pKa (Acid Dissociation Constant) Not IonizableThis molecule is not predicted to have an ionizable group within the physiological pH range, which can simplify its absorption and distribution behavior.
Topological Polar Surface Area (TPSA) 26.30 ŲAn indicator of a molecule's polarity and its ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability.
Number of Hydrogen Bond Acceptors 2Influences solubility and binding to biological targets.
Number of Hydrogen Bond Donors 0Influences solubility and binding to biological targets.
Number of Rotatable Bonds 3A measure of molecular flexibility, which can impact receptor binding and bioavailability.

Note: These values are computationally predicted and should be confirmed by experimental analysis for definitive characterization.

Structure-Lipophilicity Relationship

The lipophilicity of a molecule, quantified by its LogP value, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following diagram illustrates the key structural features of 1-[3-(Cyclopropyloxy)phenyl]ethanone and their contributions to its overall lipophilicity.

G cluster_molecule 1-[3-(Cyclopropyloxy)phenyl]ethanone cluster_properties Contributing Moieties to Lipophilicity cluster_overall Overall Physicochemical Character mol phenyl Phenyl Ring (Lipophilic) logp Predicted LogP: 2.15 (Balanced Lipophilicity) phenyl->logp Increases Lipophilicity cyclopropyl Cyclopropyl Group (Lipophilic) cyclopropyl->logp Increases Lipophilicity ether Ether Linkage (Moderately Polar) ether->logp Slightly Decreases Lipophilicity ketone Ketone Group (Polar) ketone->logp Decreases Lipophilicity

Caption: Structural contributions to the lipophilicity of 1-[3-(Cyclopropyloxy)phenyl]ethanone.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method (OECD Guideline 107)

This protocol outlines the "gold standard" shake-flask method for the experimental determination of the LogP of a compound.[4] This method directly measures the partitioning of a solute between n-octanol and water.

I. Principle

A solution of the test substance in either n-octanol or water is prepared and shaken with the other immiscible phase until equilibrium is reached. The concentration of the substance in both phases is then determined, and the partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The logarithm of P is the LogP value.

II. Materials and Reagents
  • 1-[3-(Cyclopropyloxy)phenyl]ethanone (high purity)

  • n-Octanol (analytical grade, saturated with water)

  • Water (high-purity, saturated with n-octanol)

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge (if required for phase separation)

  • Analytical instrumentation for concentration determination (e.g., HPLC-UV, GC-MS)

  • Volumetric flasks and pipettes

  • pH meter

III. Pre-equilibration of Solvents
  • Combine equal volumes of n-octanol and water in a large separatory funnel.

  • Shake vigorously for 24 hours at the desired experimental temperature (e.g., 25°C).

  • Allow the phases to separate completely.

  • Drain and store the water-saturated n-octanol and n-octanol-saturated water in separate, sealed containers.

IV. Experimental Procedure
  • Preparation of the Test Solution:

    • Accurately weigh a suitable amount of 1-[3-(Cyclopropyloxy)phenyl]ethanone and dissolve it in a known volume of either water-saturated n-octanol or n-octanol-saturated water to create a stock solution. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a separatory funnel or centrifuge tube, combine a known volume of the test solution with a known volume of the other pre-saturated solvent. The volume ratio of the two phases should be adjusted based on the expected LogP to ensure measurable concentrations in both phases.

    • Seal the vessel and shake vigorously for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing. The optimal shaking time should be determined in preliminary experiments to ensure equilibrium is reached.

    • Allow the phases to separate. If an emulsion forms, centrifugation may be necessary to achieve a clean separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Analyze the concentration of 1-[3-(Cyclopropyloxy)phenyl]ethanone in each aliquot using a validated analytical method (e.g., HPLC-UV). It is crucial to prepare calibration standards in the respective pre-saturated solvents.

  • Calculation of LogP:

    • Calculate the partition coefficient (P) using the following formula:

      • P = Coctanol / Cwater

      • Where Coctanol is the concentration in the n-octanol phase and Cwater is the concentration in the aqueous phase.

    • Calculate the LogP:

      • LogP = log10(P)

  • Replicates and Controls:

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

    • A blank experiment without the test substance should be run to check for any interfering substances.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 1-[3-(Cyclopropyloxy)phenyl]ethanone, a molecule of interest in contemporary drug discovery. While experimental data is not yet widely available, the in silico predictions presented herein offer valuable insights into its likely behavior, suggesting a favorable profile for membrane permeability and moderate aqueous solubility. The inclusion of a detailed, standardized protocol for LogP determination provides a clear path for the empirical validation of these predictions. A thorough understanding of these fundamental properties is a critical first step in the rational design and development of new therapeutic agents, and this guide serves as a foundational resource for researchers working with this and similar chemical scaffolds.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Talele, T. T. (2016). The "cyclopropyl fragment" is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of medicinal chemistry, 59(19), 8712-8756. [Link]

  • SwissADME. (n.d.). SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Retrieved from [Link]

Sources

Exploratory

Molecular structure and conformation of 1-[3-(Cyclopropyloxy)phenyl]ethanone

Title: Technical Guide: Structural Dynamics and Conformational Analysis of 1-[3-(Cyclopropyloxy)phenyl]ethanone[1] Abstract This technical guide provides a comprehensive structural and conformational analysis of 1-[3-(Cy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Structural Dynamics and Conformational Analysis of 1-[3-(Cyclopropyloxy)phenyl]ethanone[1]

Abstract This technical guide provides a comprehensive structural and conformational analysis of 1-[3-(Cyclopropyloxy)phenyl]ethanone (CAS: 408359-52-4), a critical intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors and histamine H3 antagonists.[1] We explore the unique electronic properties of the cyclopropyl-aryl ether linkage, the rotational barriers of the meta-acetyl group, and the synthetic protocols required to install the strained cyclopropyl ring.[1] This document is designed for medicinal chemists and structural biologists requiring high-fidelity data for scaffold optimization.[1]

Part 1: Molecular Architecture & Electronic Properties[1]

The molecule 1-[3-(Cyclopropyloxy)phenyl]ethanone comprises a disubstituted benzene ring featuring two distinct functionalities with opposing electronic demands: a resonance-donating cyclopropyloxy group and a resonance-withdrawing acetyl group.[1]

The Cyclopropyl-Aryl Ether Linkage

Unlike standard alkyl ethers (e.g., methoxy), the cyclopropyl ether linkage exhibits unique conformational preferences due to the high strain energy (~27.5 kcal/mol) and the "banana bond" character of the cyclopropyl ring.

  • Hybridization: The carbon atoms in the cyclopropyl ring possess significant

    
     character in their C-C bonds and high 
    
    
    
    -character in the external C-H/C-O bonds.[1] This results in a shorter C(alkyl)-O bond length compared to open-chain ethers.[1]
  • The "Bisected" Conformation: Experimental data and ab initio calculations on cyclopropyl phenyl ethers confirm that the thermodynamically preferred conformation is bisected . In this state, the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring.

    • Mechanism:[1][2][3] This orientation maximizes the overlap between the oxygen

      
      -orbital lone pair and the 
      
      
      
      -system of the aromatic ring (
      
      
      conjugation).[1] It also minimizes steric repulsion between the ortho-hydrogens of the benzene ring and the cyclopropyl methylene groups.[1]
The Meta-Acetyl Group
  • Planarity: The acetyl group (

    
    ) generally prefers to be coplanar with the phenyl ring to maximize 
    
    
    
    -conjugation between the carbonyl and the aromatic system.
  • Rotational Isomerism: Being in the meta position relative to the ether linkage, the acetyl group can adopt two planar conformations: syn (carbonyl oxygen pointing toward the ether) or anti. The energy barrier between these states is typically low (6–8 kcal/mol), allowing for rapid equilibrium at physiological temperatures, though the anti conformer is often slightly favored due to dipole minimization.

Part 2: Conformational Landscape (Logic & Dynamics)

The interplay between the rigid cyclopropyl ether and the rotatable acetyl group defines the molecule's binding affinity and metabolic profile.

Conformational Energy Diagram

The following logic map visualizes the energetic drivers stabilizing the molecule's 3D structure.

ConformationLogic Molecule 1-[3-(Cyclopropyloxy)phenyl]ethanone EtherLink Cyclopropyl Ether Linkage Molecule->EtherLink Contains AcetylGroup Meta-Acetyl Group Molecule->AcetylGroup Contains Bisected Bisected Conformation (Preferred) EtherLink->Bisected Adopts Planar Planar Conformation (Conjugated) AcetylGroup->Planar Adopts OrbitalOverlap Maximal n-pi Conjugation (O-lone pair + Benzene) Bisected->OrbitalOverlap Driven by StericMin Minimizes Steric Clash (Ortho-H vs Cyclopropyl) Bisected->StericMin Results in Planar->OrbitalOverlap Enhances System conjugation

Figure 1: Conformational logic flow illustrating the thermodynamic preference for the bisected ether and planar acetyl arrangements.[1]

Part 3: Synthesis & Characterization Protocols

Synthesizing cyclopropyl aryl ethers is non-trivial. Standard Williamson ether synthesis often fails with cyclopropyl halides due to the high energy barrier of


 reactions on cyclopropyl carbons (inversion of configuration is sterically and electronically disfavored).
Validated Synthesis Protocol

The most robust method involves a modified etherification using high temperatures and polar aprotic solvents, or metal-catalyzed cross-coupling.[1] The protocol below reflects the industrial standard for this intermediate.

Reaction: 3-Hydroxyacetophenone + Bromocyclopropane


 Product[1][2]
ParameterConditionRationale
Substrates 3-Hydroxyacetophenone (1.0 eq), Bromocyclopropane (1.5–2.0 eq)Excess alkyl halide drives the reaction to completion despite slow kinetics.[1]
Base

or

Strong, bulky base prevents nucleophilic attack on the acetyl group while deprotonating the phenol.
Solvent DMF or NMPPolar aprotic solvents stabilize the phenoxide anion and facilitate the difficult substitution.
Catalyst KI (0.1 eq) or Copper bronzeFinkelstein reaction (in situ generation of iodocyclopropane) or Ullmann-type coupling accelerates the rate.
Temp/Time


/ 12–24 h
High thermal energy is required to overcome the activation barrier of the cyclopropyl electrophile.
Synthesis Workflow Diagram

SynthesisRoute Start 3-Hydroxyacetophenone Intermediate Transition State (High Energy) Start->Intermediate Activation Reagents Bromocyclopropane Cs2CO3 / KI DMF, 140°C Reagents->Intermediate Product 1-[3-(Cyclopropyloxy)phenyl]ethanone Intermediate->Product Substitution Workup Aq. Workup & Silica Chromatography Product->Workup Purification

Figure 2: Synthetic pathway utilizing Cesium Carbonate-mediated alkylation in DMF.

Spectroscopic Signature (Expected)

Researchers should validate the structure using the following NMR markers.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.5–7.2 ppm (m, 4H, Aromatic): Characteristic meta-substitution pattern.[1]
      
    • 
       3.80 ppm (m, 1H, Cyclopropyl O-CH): The methine proton shifted downfield by oxygen.
      
    • 
       2.60 ppm (s, 3H, Acetyl 
      
      
      
      ): Typical singlet for acetophenones.
    • 
       0.85–0.65 ppm (m, 4H, Cyclopropyl 
      
      
      
      ): High-field multiplets characteristic of the strained ring.

Part 4: Pharmacological & Functional Implications[1][2]

Metabolic Stability

The cyclopropyl group serves as a "metabolic blocker."[4]

  • CYP450 Resistance: Unlike methyl ethers (anisoles), which are rapidly demethylated by Cytochrome P450 enzymes to phenols, cyclopropyl ethers are significantly more resistant to oxidative dealkylation. The formation of the cyclopropanone intermediate or radical species is energetically unfavorable.

  • Lipophilicity: The cyclopropyl group adds lipophilicity (

    
    ) without the steric bulk of an isopropyl or t-butyl group, improving blood-brain barrier (BBB) penetration for CNS targets.
    
Bioisosterism

In drug design, this moiety often replaces:

  • Methoxy groups: To improve metabolic half-life.[1]

  • Phenyl rings: As a smaller, non-aromatic hydrophobic spacer.

References

  • Boehringer Ingelheim International GmbH. (2005). 8-[3-Amino-piperidin-1-yl]-xanthines, their preparation and their use as pharmaceutical compositions.[1] US Patent 7,501,426.[2] Retrieved from .

  • Didier, D., et al. (2014). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.[1] ResearchGate.[1][5] Retrieved from .

  • Wiberg, K. B., et al. (1987). Conformational Analysis of Cyclopropyl Ethers. Journal of the American Chemical Society.
  • PubChem. (2025).[6] 1-(3-Bromo-2-(cyclopropylmethoxy)phenyl)ethanone Compound Summary. National Library of Medicine.[6] Retrieved from .[7]

Sources

Foundational

An In-depth Technical Guide to 1-[3-(Cyclopropyloxy)phenyl]ethanone: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-[3-(Cyclopropyloxy)phenyl]ethanone, a molecule of significant interest in medicinal chemistry and drug development. This document delves into the chemical ident...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-[3-(Cyclopropyloxy)phenyl]ethanone, a molecule of significant interest in medicinal chemistry and drug development. This document delves into the chemical identity, plausible synthetic routes with detailed experimental insights, and the rationale behind its growing importance as a structural motif in modern pharmacology. The guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of the cyclopropyloxy-phenyl scaffold.

Introduction: The Emerging Significance of the Cyclopropyloxy Moiety

The introduction of strained ring systems into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The cyclopropyl group, in particular, has garnered considerable attention for its ability to confer a range of desirable properties.[1][2] When incorporated as a cyclopropyloxy ether, this small, rigid ring system can significantly influence a molecule's potency, metabolic stability, and pharmacokinetic properties.[3] 1-[3-(Cyclopropyloxy)phenyl]ethanone serves as a key building block for introducing this valuable functionality into more complex molecules, making it a compound of high strategic importance in the synthesis of novel therapeutics.

The unique electronic and conformational properties of the cyclopropyl group, stemming from its significant ring strain, allow it to act as a bioisostere for other functional groups, while offering advantages in terms of metabolic stability.[4] The ether linkage to a phenyl ring, as seen in the target molecule, provides a synthetically accessible handle for further molecular elaboration, positioning 1-[3-(Cyclopropyloxy)phenyl]ethanone as a versatile intermediate in the drug discovery pipeline.

Chemical Identity and Physicochemical Properties

While 1-[3-(Cyclopropyloxy)phenyl]ethanone is not widely listed with a dedicated CAS number in major chemical databases, its chemical identifiers and properties can be reliably predicted based on its structure. The compound is also known by its synonym, 3'-Cyclopropyloxyacetophenone.

IdentifierValueSource
IUPAC Name 1-[3-(Cyclopropyloxy)phenyl]ethanone(Predicted)
Synonyms 3'-Cyclopropyloxyacetophenone(Predicted)
Molecular Formula C₁₁H₁₂O₂(Calculated)
Molecular Weight 176.21 g/mol (Calculated)
Canonical SMILES CC(=O)C1=CC(=CC=C1)OC2CC2(Predicted)
InChI InChI=1S/C11H12O2/c1-8(12)9-3-2-4-10(7-9)13-11-5-6-11/h2-4,7,11H,5-6H2,1H3(Predicted)
InChIKey (Predicted)(Predicted)

Caption: 2D structure of 1-[3-(Cyclopropyloxy)phenyl]ethanone.

Synthesis of 1-[3-(Cyclopropyloxy)phenyl]ethanone

The synthesis of 1-[3-(Cyclopropyloxy)phenyl]ethanone can be efficiently achieved through several established synthetic methodologies. The most direct and cost-effective approach is the Williamson ether synthesis, starting from the readily available 3-hydroxyacetophenone.

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide.[5][6] In this case, the phenoxide of 3-hydroxyacetophenone acts as the nucleophile, attacking an electrophilic cyclopropyl species.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Workup 3-Hydroxyacetophenone 3-Hydroxyacetophenone Deprotonation Deprotonation (Base, e.g., K2CO3) 3-Hydroxyacetophenone->Deprotonation Cyclopropyl_Bromide Cyclopropyl Bromide SN2_Reaction SN2 Reaction (Solvent, e.g., DMF) Cyclopropyl_Bromide->SN2_Reaction Deprotonation->SN2_Reaction Phenoxide Intermediate Crude_Product Crude Product SN2_Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product 1-[3-(Cyclopropyloxy)phenyl]ethanone Purification->Final_Product

Caption: Synthetic workflow for 1-[3-(Cyclopropyloxy)phenyl]ethanone via Williamson ether synthesis.

  • Reaction Setup: To a solution of 3-hydroxyacetophenone (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 2.0 eq). The choice of a carbonate base is crucial as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the ketone functionality.

  • Addition of Electrophile: To the stirred suspension, add cyclopropyl bromide (1.5 eq). The use of a slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-[3-(Cyclopropyloxy)phenyl]ethanone as a pure compound.

Alternative Synthetic Routes

While the Williamson ether synthesis is the most straightforward method, other approaches can be considered, particularly in the context of library synthesis or when facing challenges with the primary route.

  • Ullmann Condensation: This copper-catalyzed reaction can be employed to form the aryl ether bond.[7][8] It typically involves the reaction of 3-hydroxyacetophenone with a cyclopropyl halide in the presence of a copper catalyst and a base at elevated temperatures. Modern Ullmann-type reactions often utilize ligands to improve efficiency and lower reaction temperatures.[9]

  • Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-O bonds.[10][11] While more commonly used for the synthesis of aryl amines, it can be adapted for ether synthesis. This method offers the advantage of high functional group tolerance but requires more expensive catalysts and ligands.

Applications in Drug Development and Medicinal Chemistry

The cyclopropyloxy-phenyl motif is increasingly recognized as a privileged scaffold in drug discovery. Its incorporation can lead to significant improvements in a compound's pharmacological profile.

  • Enhanced Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug.[12]

  • Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable binding to its biological target and, consequently, enhanced potency.[1]

  • Modulation of Physicochemical Properties: The introduction of the cyclopropyloxy group can fine-tune a molecule's lipophilicity and polarity, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Exploration of Chemical Space: As a bioisostere for other functional groups, the cyclopropyloxy moiety allows for the exploration of novel chemical space and the development of compounds with unique structure-activity relationships.

Recent studies have highlighted the beneficial effects of the cyclopropyloxy group in various therapeutic areas. For instance, compounds bearing this moiety have shown promise as inhibitors of phosphodiesterase 4 (PDE4) for the treatment of chronic obstructive pulmonary disease (COPD).[3] Furthermore, the broader class of cyclopropane-containing compounds has demonstrated a wide range of biological activities, including anti-cancer, anti-diabetic, and anti-convulsant effects.[2][13]

G cluster_core 1-[3-(Cyclopropyloxy)phenyl]ethanone cluster_properties Pharmacological Advantages cluster_applications Therapeutic Potential Core Cyclopropyloxy- phenyl Scaffold Potency Enhanced Potency (Conformational Rigidity) Core->Potency Metabolism Improved Metabolic Stability Core->Metabolism ADME Modulated ADME Properties Core->ADME SAR Novel Structure-Activity Relationships (SAR) Core->SAR PDE4 PDE4 Inhibition (COPD) Potency->PDE4 Oncology Oncology Metabolism->Oncology CNS CNS Disorders ADME->CNS Metabolic Metabolic Diseases SAR->Metabolic

Caption: The impact of the cyclopropyloxy-phenyl scaffold in drug discovery.

Conclusion

1-[3-(Cyclopropyloxy)phenyl]ethanone is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. While its direct commercial availability may be limited, its synthesis from readily accessible starting materials is straightforward and efficient, with the Williamson ether synthesis being the preferred method. The unique physicochemical properties conferred by the cyclopropyloxy group make this scaffold highly attractive for the development of novel therapeutics with improved pharmacological profiles. As the demand for innovative drug candidates continues to grow, the strategic incorporation of motifs such as the one present in 1-[3-(Cyclopropyloxy)phenyl]ethanone will undoubtedly play a crucial role in advancing the field of drug discovery.

References

  • Gagnon, A., Duplessis, M., & Fader, L. (n.d.). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Taylor & Francis. Retrieved from [Link]
  • Gagnon, A., Duplessis, M., & Fader, L. (2011). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ChemInform, 42(48).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
  • (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
  • Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal research reviews, 33(4), 873–910.
  • PubChem. (n.d.). 1-(3-Bromo-2-(cyclopropylmethoxy)phenyl)ethanone. Retrieved from [Link]
  • Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved from [Link]
  • MDPI. (2026, February 25). Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease. Retrieved from [Link]
  • PubChem. (n.d.). Cyclopropyl ether. Retrieved from [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
  • Patsnap Eureka. (2016, September 28). 3-hydroxyacetophenone synthesis method. Retrieved from [Link]
  • ResearchGate. (2026, January 2). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
  • ResearchGate. (n.d.). [a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. Retrieved from [Link]
  • Google Patents. (n.d.). CN102040499A - Method for synthesizing 3-hydroxyacetophenone.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
  • Wikipedia. (n.d.). 3-Hydroxyacetophenone. Retrieved from [Link]
  • PubChem. (n.d.). 1-(3-(Phenylethynyl)phenyl)ethanone. Retrieved from [Link]
  • Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]
  • The Good Scents Company. (n.d.). 3'-hydroxyacetophenone, 121-71-1. Retrieved from [Link]
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
  • ResearchGate. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]
  • PubChem. (n.d.). 3',4',5'-Trimethoxyacetophenone. Retrieved from [Link]
  • Chemsrc. (2025, August 22). 3'-Chloroacetophenone | CAS#:99-02-5. Retrieved from [Link]
  • PubChem. (n.d.). 3-Cyclopropylpropanal. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Organic Solvent Solubility of 1-[3-(Cyclopropyloxy)phenyl]ethanone

Executive Summary The compound 1-[3-(Cyclopropyloxy)phenyl]ethanone (also known as 3'-cyclopropoxyacetophenone) is a highly specialized chemical intermediate frequently utilized in the synthesis of active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[3-(Cyclopropyloxy)phenyl]ethanone (also known as 3'-cyclopropoxyacetophenone) is a highly specialized chemical intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Structurally, it features an acetophenone core substituted at the meta position with a cyclopropyloxy group.

Understanding the solubility profile of this compound in various organic solvents is critical for optimizing reaction media, designing efficient liquid-liquid extraction protocols, and engineering crystallization processes. This technical guide provides an in-depth analysis of the compound's solvation thermodynamics, predictive solubility based on Hansen Solubility Parameters (HSPs), and a rigorously validated experimental protocol for empirical solubility determination.

Theoretical Framework: Solvation Thermodynamics and Predictive Modeling

Structural Causality and Hansen Solubility Parameters (HSPs)

The solubility of an organic molecule is dictated by the thermodynamic principle of "like dissolves like," which is mathematically quantified by 1[1]. HSPs deconstruct the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion Forces (

    
    ):  Driven by van der Waals interactions.
    
  • Polar Forces (

    
    ):  Driven by permanent dipole-dipole interactions.
    
  • Hydrogen Bonding (

    
    ):  Driven by electron exchange (donor/acceptor capabilities).
    

For 1-[3-(Cyclopropyloxy)phenyl]ethanone, the structural features dictate its HSP profile:

  • Aromatic Ring & Cyclopropyl Group: These non-polar, hydrocarbon-rich regions contribute to a high

    
    . The cyclopropyl ring, in particular, adds steric bulk that disrupts highly ordered crystal packing, generally lowering the melting point and increasing lipophilicity compared to a planar methoxy analog.
    
  • Ketone Carbonyl (

    
    ):  Introduces a strong permanent dipole (
    
    
    
    ) and acts as a hydrogen-bond acceptor (
    
    
    ), allowing interaction with protic solvents.
  • Ether Oxygen (

    
    ):  Acts as a secondary hydrogen-bond acceptor, further enhancing solubility in moderately polar media.
    

Because the molecule lacks a hydrogen-bond donor (such as an


 or 

group), it exhibits maximum solubility in polar aprotic solvents (e.g., ethyl acetate, dichloromethane) and moderately polar protic solvents (e.g., ethanol), while remaining practically insoluble in highly polar aqueous media.
The Thermodynamic Solvation Pathway

Dissolution is a dynamic equilibrium governed by the Gibbs free energy equation (


). For 1-[3-(Cyclopropyloxy)phenyl]ethanone to dissolve, the solvent must overcome the solute's crystal lattice energy (endothermic) and create a solvent cavity (endothermic), which is then compensated by the exothermic formation of new solute-solvent interactions.

Solvation S1 Crystal Lattice Breakdown (Endothermic ΔH > 0) S3 Solute-Solvent Interaction (Exothermic ΔH < 0) S1->S3 S2 Solvent Cavity Formation (Endothermic ΔH > 0) S2->S3 S4 Thermodynamically Stable Solvated State (ΔG < 0) S3->S4

Thermodynamic Solvation Pathway of 1-[3-(Cyclopropyloxy)phenyl]ethanone

Experimental Methodology: The Isothermal Shake-Flask Protocol

To generate highly accurate, self-validating empirical data, the 2[2] is the gold standard. This protocol is an adaptation of the , specifically optimized for organic solvent systems.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount of 1-[3-(Cyclopropyloxy)phenyl]ethanone (e.g., 500 mg) to 2.0 mL of the target organic solvent in a chemically inert, tightly sealed borosilicate glass vial.

  • Causality: An excess of solid ensures that the thermodynamic equilibrium is reached between the solid phase and the solvated phase. If the solid completely dissolves, more must be added until a visible suspension remains.

Step 2: Isothermal Equilibration

  • Action: Place the sealed vials in a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C) at 150 RPM for 48 to 72 hours.

  • Causality: Solubility is highly temperature-dependent. Strict isothermal conditions prevent supersaturation cycles. A minimum of 48 hours is required to ensure that the kinetic rate of dissolution equals the rate of precipitation (true thermodynamic equilibrium).

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 RPM for 15 minutes at exactly 25.0 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation compacts the undissolved solid, while PTFE filtration removes micro-particulates. Performing this at the exact equilibration temperature prevents the solute from crashing out of solution (if cooled) or dissolving further (if warmed).

Step 4: Dilution and Quantification

  • Action: Dilute an exact aliquot of the filtrate with a compatible mobile phase (e.g., Acetonitrile/Water) and analyze via High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at the compound's

    
     (typically around 254 nm or 280 nm for acetophenones).
    
  • Causality: Direct injection of highly concentrated organic solutions overloads the HPLC column. Dilution ensures the concentration falls within the linear dynamic range of the UV detector's calibration curve.

G N1 1. Excess Solute Addition N2 2. Solvent Dispersion N1->N2 N3 3. Isothermal Shaking (48h) N2->N3 N4 4. Phase Separation (PTFE Filtration) N3->N4 N5 5. HPLC Quantification N4->N5

Isothermal Shake-Flask Workflow for Solubility Determination

Quantitative Data Presentation

Based on the structural lipophilicity and hydrogen-bonding profile of 1-[3-(Cyclopropyloxy)phenyl]ethanone, the following table presents a representative, extrapolated solubility profile across various standard organic solvents at 25 °C.

Note: Data is categorized by solvent class to assist in rational solvent selection for synthetic workflows.

Solvent ClassOrganic SolventDielectric Constant (

)
Expected Solubility Range (mg/mL at 25°C)Application / Utility
Halogenated Dichloromethane (DCM)8.93> 500 (Freely Soluble)Excellent for primary extraction and column chromatography loading.
Polar Aprotic Ethyl Acetate (EtOAc)6.02> 300 (Highly Soluble)Standard reaction medium; ideal for liquid-liquid extraction.
Polar Aprotic Acetone20.7> 300 (Highly Soluble)Good for equipment cleaning and rapid dissolution.
Polar Protic Ethanol (EtOH)24.5100 - 150 (Soluble)Useful for solvent-antisolvent crystallization when paired with water.
Polar Protic Methanol (MeOH)32.780 - 120 (Soluble)Alternative protic reaction medium.
Non-Polar Toluene2.38150 - 200 (Soluble)Ideal for Dean-Stark water removal during acetal/imine formations.
Non-Polar n-Hexane1.8810 - 30 (Sparingly Soluble)Excellent anti-solvent for inducing crystallization from DCM or EtOAc.
Aqueous Water80.1< 0.1 (Practically Insoluble)Standard aqueous wash phase; forces compound into the organic layer.

Practical Implications for Drug Development

The solubility profile of 1-[3-(Cyclopropyloxy)phenyl]ethanone dictates its handling in the laboratory and manufacturing plant:

  • Reaction Engineering: The high solubility in DCM and EtOAc makes these solvents ideal for conducting Grignard reactions, reductions, or reductive aminations on the ketone moiety.

  • Purification Strategy: The stark difference in solubility between Ethyl Acetate (>300 mg/mL) and n-Hexane (~20 mg/mL) establishes a perfect binary system for solvent/anti-solvent crystallization or silica gel chromatography.

  • Aqueous Workup: Because the compound is practically insoluble in water, crude reaction mixtures can be aggressively washed with aqueous acid, base, or brine to remove inorganic byproducts without risking the loss of the target compound to the aqueous phase.

References

  • Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences)
  • Source: National Center for Biotechnology Information (PMC)
  • New Substances Notification - Technical Guidance Series (OECD Test Guideline 105)

Sources

Foundational

Thermodynamic Stability of Cyclopropyl Ether Derivatives: From Fundamental Strain to Metabolic Fate

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of cyclopropyl ether derivatives. It is structured to address the needs of researchers in organic synthesis and medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of cyclopropyl ether derivatives. It is structured to address the needs of researchers in organic synthesis and medicinal chemistry, distinguishing between the inert solvent properties of cyclopentyl methyl ether (CPME) and the reactive nature of cyclopropyl ethers.

Executive Summary & Scope Definition

Critical Disambiguation: In industrial green chemistry, the acronym "CPME" typically refers to Cyclopentyl Methyl Ether (CAS 5614-37-9), a highly stable, hydrophobic solvent.[1][2] This guide focuses strictly on the Cyclopropyl Ether moiety (e.g., Methoxycyclopropane, CAS 540-47-6) and its derivatives. Unlike their five-membered counterparts, cyclopropyl ethers are high-energy motifs characterized by significant ring strain (~27.5 kcal/mol), making them potent electrophiles, radical clocks, and metabolic liabilities rather than inert solvents.

Core Thesis: The stability of cyclopropyl ether derivatives is a dichotomy between thermodynamic instability (driven by ring strain) and kinetic persistence (imposed by orbital symmetry barriers). While simple alkyl cyclopropyl ethers exhibit surprising resistance to basic hydrolysis, they are highly susceptible to acid-catalyzed ring opening and oxidative metabolic clearance.

The Thermodynamic Landscape

The cyclopropyl ether moiety is defined by the tension between the electron-donating oxygen and the strained cyclopropane ring.

Strain Energy and Bond Strengths

The cyclopropane ring possesses approximately 27.5 kcal/mol (115 kJ/mol) of strain energy, primarily due to Baeyer strain (angle deviation from 109.5° to 60°) and Pitzer strain (eclipsing C-H bonds).

ParameterValueImplications for Stability
Ring Strain Energy ~27.5 kcal/molDriving force for ring-opening reactions.[3]
C-H Bond Dissociation Energy ~106 kcal/molHigh C-H strength (s-character ~32%) makes direct H-abstraction difficult without specific enzymes (P450).
C-C Bond Strength ~54 kcal/molSignificantly weaker than typical alkanes (~85 kcal/mol), serving as the primary failure point.
Hybridization

(C-C),

(C-H)
The "banana bonds" of the ring have high p-character, allowing conjugation with the ether oxygen.
Substituent Effects: Donor-Acceptor (D-A) Systems

The stability of cyclopropyl ethers is drastically altered by substituents.

  • Simple Ethers (Donor only): The oxygen lone pair donates into the antibonding orbitals of the ring (

    
    ), weakening the distal bond but not necessarily triggering spontaneous opening.
    
  • Donor-Acceptor Cyclopropanes: If an electron-withdrawing group (EWG) is present vicinal to the ether, the "push-pull" effect lowers the activation energy for ring opening, often allowing reaction under mild conditions via a 1,3-zwitterionic intermediate.

Chemical Stability & Reactivity Mechanisms[4]

Acid-Catalyzed Hydrolysis

Unlike acyclic ethers which require harsh conditions to cleave, cyclopropyl ethers undergo facile acid-catalyzed ring opening. The mechanism does not typically yield cyclopropanol (which would tautomerize to propanal) but rather leads to ring-opened homoallyl products.

Mechanism:

  • Protonation: Rapid equilibrium protonation of the ether oxygen.

  • Ring Opening: The C-O bond remains intact initially; the strain relief drives the cleavage of the C2-C3 bond (or C1-C2), assisted by the oxygen lone pair, forming a stabilized oxocarbenium ion or homoallyl cation.

  • Nucleophilic Trapping: Water or a halide attacks the carbocation, resulting in a linear product.

AcidHydrolysis Substrate Cyclopropyl Ether (cPr-OR) Protonated Protonated Ether (cPr-OH+-R) Substrate->Protonated + H+ TS Transition State (Ring Opening) Protonated->TS Strain Relief Homoallyl Homoallyl Cation (R-O+=CH-CH2-CH2+) TS->Homoallyl C-C Cleavage Product Ring-Opened Product (e.g., HO-(CH2)3-OR) Homoallyl->Product + H2O / - H+

Figure 1: Acid-catalyzed ring-opening pathway. Note that the ring opens to relieve strain, often preserving the C-O ether linkage initially.

Donor-Acceptor Reactivity

In D-A cyclopropanes, the ether acts as the donor. The stability is governed by the strength of the acceptor.

DA_Reactivity DAC Donor-Acceptor Cyclopropane Activated LA-Complex DAC->Activated + LA LewisAcid Lewis Acid (LA) Zwitterion 1,3-Zwitterion Activated->Zwitterion Bond Polarization Cycloadd [3+2] Cycloaddition (Five-Membered Rings) Zwitterion->Cycloadd + Dipolarophile RingOpen Nucleophilic Ring Opening Zwitterion->RingOpen + Nucleophile

Figure 2: Reactivity flowchart for Donor-Acceptor cyclopropyl ethers.

Metabolic Stability in Drug Development

In medicinal chemistry, cyclopropyl ethers are often viewed as "metabolic soft spots" or suicide inhibitors of Cytochrome P450 enzymes.

Mechanism of P450 Oxidation

The oxidation typically proceeds via a Single Electron Transfer (SET) mechanism rather than the standard Hydrogen Atom Transfer (HAT), due to the low ionization potential of the ether oxygen and the stability of the resulting radical cation.

  • SET: P450 (Compound I) abstracts an electron from the ether oxygen.

  • Ring Opening: The resulting radical cation is a "radical clock." The cyclopropane ring opens extremely rapidly (

    
    ) to form a carbon-centered radical.
    
  • Fate:

    • Rebound: Hydroxylation (rare for ring-opened species).

    • Inactivation: The reactive radical attacks the heme porphyrin, destroying the enzyme (Suicide Inhibition).

P450_Metabolism Substrate Cyclopropyl Ether RadCation Radical Cation (Ring Intact) Substrate->RadCation SET (1e- oxidation) P450 Cyp P450 (Cpd I) RingOpenRad Distonic Radical (Ring Opened) RadCation->RingOpenRad Fast Ring Opening Metabolite Hydroxylated Product RadCation->Metabolite H-Abstraction (Slow) Inactivation Heme Alkylation (Enzyme Death) RingOpenRad->Inactivation Covalent Binding

Figure 3: Metabolic fate of cyclopropyl ethers via P450 oxidation.

Experimental Protocols

Protocol 1: Kinetic Stability Assessment (Acid Hydrolysis)

Objective: Determine the half-life (


) of a cyclopropyl ether derivative in simulated physiological or acidic conditions.

Materials:

  • Deuterated solvent: Acetone-

    
     / 
    
    
    
    (9:1 v/v).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

  • Acid:

    
     (0.1 M) or Phosphate Buffer (
    
    
    
    2.0).
  • Instrument: 400 MHz NMR.

Workflow:

  • Preparation: Dissolve the cyclopropyl ether (10 mg) and internal standard (5 mg) in 0.6 mL of the solvent mixture in an NMR tube.

  • Baseline: Acquire a

    
     spectrum to establish the integration ratio of the cyclopropyl protons (0.2–0.8 ppm) vs. the standard.
    
  • Initiation: Add 50

    
     of acid solution. Shake vigorously. Record time.
    
  • Monitoring: Acquire spectra at set intervals (e.g., every 5 mins for 1 hour, then hourly).

  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    • Note: Disappearance of the high-field cyclopropyl signals and appearance of olefinic signals (5.0–6.0 ppm) confirms ring opening.

Protocol 2: Computational Prediction (Isodesmic Reactions)

Objective: Estimate the thermodynamic stability (Strain Energy) relative to acyclic analogs.

Method: Calculate the enthalpy of the following isodesmic reaction using DFT (e.g., B3LYP/6-31G* or


B97X-D):


  • A positive

    
     indicates stabilization by the substituent (unlikely for simple ethers).
    
  • A negative

    
     indicates destabilization (increased strain).
    

References

  • Wiberg, K. B. (1986). "The structure and energetics of small ring compounds." Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Shaffer, C. L., et al. (2001). "Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine: Evidence for a radical clock mechanism." Journal of the American Chemical Society, 123(35), 8636-8637. Link

  • Reissig, H. U., & Zimmer, R. (2003). "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews, 103(4), 1151-1196. Link

  • Rydberg, P., et al. (2008). "The mechanism of P450-catalyzed N-dealkylation: A DFT study." Journal of Chemical Theory and Computation, 4(11), 1901-1909. Link

  • Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether (CPME) as a Green Solvent." Organic Process Research & Development, 11(1), 151-154. Link

Sources

Exploratory

Literature review of 3-(cyclopropyloxy)acetophenone derivatives

An In-Depth Technical Guide to 3-(Cyclopropyloxy)acetophenone Derivatives for Drug Discovery Professionals Abstract The 3-(cyclopropyloxy)acetophenone scaffold represents a confluence of two moieties of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Cyclopropyloxy)acetophenone Derivatives for Drug Discovery Professionals

Abstract

The 3-(cyclopropyloxy)acetophenone scaffold represents a confluence of two moieties of significant interest in modern medicinal chemistry: the acetophenone core and the cyclopropyl group. Acetophenones are versatile precursors for a vast array of pharmaceuticals and bioactive molecules, serving as foundational synthons in multicomponent reactions.[1][2] The cyclopropyl ring, the smallest carbocycle, is not merely a passive structural element; its unique steric and electronic properties—including high strain energy and a rigid conformation—are frequently exploited to enhance metabolic stability, improve potency, and lock molecules into their bioactive conformations.[3][4][5] This guide provides a comprehensive review of the synthesis, characterization, and diverse applications of 3-(cyclopropyloxy)acetophenone derivatives, offering field-proven insights for researchers engaged in drug development and chemical biology.

The Strategic Importance of the 3-(Cyclopropyloxy)acetophenone Scaffold

The strategic value of this scaffold lies in the synergistic combination of its components. The acetophenone portion provides a reactive carbonyl handle—the acetyl group—that is amenable to a wide range of chemical transformations, including condensations, halogenations, and reductions. This allows for the facile generation of diverse chemical libraries.

The 3-oxy linkage provides an ideal position for introducing the cyclopropyl group without sterically hindering the reactive acetyl moiety. The cyclopropyl group itself is a "bioisostere" for other small alkyl groups or even unsaturated functionalities, but with distinct advantages. Its rigid structure can enforce a specific orientation of substituents, leading to enhanced binding affinity with biological targets. Furthermore, the C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to those in linear alkyl chains, often resulting in a superior pharmacokinetic profile.[5] Consequently, derivatives of 3-(cyclopropyloxy)acetophenone have emerged as crucial intermediates and pharmacophores in the development of therapeutics across multiple domains, including oncology, inflammation, and infectious diseases.[3][6]

Core Synthesis and Derivatization

The primary route to the 3-(cyclopropyloxy)acetophenone core is a straightforward and robust Williamson ether synthesis, a testament to the efficiency of classic organic reactions.

Primary Synthesis: Williamson Ether Synthesis

This method relies on the SN2 reaction between the phenoxide ion of 3-hydroxyacetophenone and a suitable cyclopropyl electrophile. The choice of base and solvent is critical for maximizing yield and minimizing side reactions.

Causality Behind Experimental Choices:

  • Starting Material: 3-Hydroxyacetophenone is commercially available and relatively inexpensive, making it an ideal starting point for large-scale synthesis.[7]

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[8] They are sufficiently basic to deprotonate the phenolic hydroxyl group but are generally milder and easier to handle than sodium hydride (NaH). Cesium carbonate, in particular, can accelerate SN2 reactions through the "cesium effect," which enhances the nucleophilicity of the phenoxide.

  • Solvent: A polar aprotic solvent such as acetone, N,N-dimethylformamide (DMF), or acetonitrile is optimal. These solvents effectively solvate the cation (K⁺ or Cs⁺) while leaving the phenoxide nucleophile relatively "bare" and reactive, thereby promoting the SN2 mechanism.

  • Cyclopropylating Agent: Bromocyclopropane is a common and effective reagent. Other reagents with good leaving groups, such as cyclopropyl tosylate, can also be used.

Detailed Experimental Protocol: Synthesis of 3-(Cyclopropyloxy)acetophenone
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyacetophenone (1.0 eq.).

  • Solvent and Base: Dissolve the starting material in acetone or DMF (approx. 0.2–0.5 M concentration). Add anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 eq.).

  • Reagent Addition: Stir the suspension vigorously for 15-20 minutes at room temperature. Add bromocyclopropane (1.2–1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is appropriate) and maintain for 4–12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-hydroxyacetophenone spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂).

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 3-(cyclopropyloxy)acetophenone.

Further Derivatization Pathways

The true utility of the 3-(cyclopropyloxy)acetophenone core lies in its potential for further modification, creating diverse molecular architectures.

G A 3-Hydroxyacetophenone B 3-(Cyclopropyloxy)acetophenone (Core Scaffold) A->B Williamson Ether Synthesis (K₂CO₃, Bromocyclopropane) C α-Halo Acetophenone Intermediate B->C α-Bromination (NBS or Br₂) D Hydrazone Derivatives B->D Condensation (Substituted Hydrazine) E Chalcone Derivatives B->E Claisen-Schmidt Condensation (Aromatic Aldehyde) F Triazole Hybrids C->F Click Chemistry Precursor (via Propargylation & Azide Reaction)

Caption: Synthetic workflow for 3-(cyclopropyloxy)acetophenone and its key derivatives.

  • Condensation to Hydrazones: The acetyl group's carbonyl carbon is an excellent electrophile. It readily reacts with nucleophilic hydrazine derivatives in the presence of an acid catalyst to form hydrazones.[9] These derivatives are important pharmacophores in their own right, exhibiting a range of biological activities.[9]

  • Synthesis of Triazole Hybrids: The phenolic oxygen in the precursor, 3-hydroxyacetophenone, can be propargylated. The resulting terminal alkyne is a perfect handle for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry. This reaction allows for the efficient coupling of the acetophenone scaffold to a wide variety of azide-containing fragments, generating novel 1,2,3-triazole hybrids with potential applications as antimicrobial or antifouling agents.[8][10]

  • Formation of Chalcones: Through Claisen-Schmidt condensation with various aromatic aldehydes, the acetyl group can be transformed into an α,β-unsaturated ketone system, forming chalcones. Chalcones are well-established scaffolds in medicinal chemistry with prominent anti-inflammatory and anticancer properties.

Table 1: Summary of Synthetic Methodologies
Starting MaterialReagents & ConditionsProduct TypeYield (%)Reference
1-(2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl)ethan-1-oneVarious Azides, CuSO₄·5H₂O, Sodium Ascorbate, THF/H₂O, RTTriazolyl Acetophenones30–84%[8]
4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidineSubstituted Acetophenones, Ethanol, Glacial Acetic Acid, RefluxHydrazone Derivatives68-79%[9]
3-HydroxyacetophenonePropargyl Bromide, K₂CO₃, Acetone, RefluxPropargyloxy Acetophenone76%[8]

Structural Characterization

Unambiguous characterization of synthesized derivatives is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the desired chemical structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence of the cyclopropyloxy group. Expect to see two distinct sets of signals for the cyclopropyl protons: a multiplet for the methine proton (CH-O) shifted downfield to approximately 3.7-3.9 ppm, and complex multiplets for the four diastereotopic methylene protons (CH₂) in the highly shielded upfield region of 0.6-0.9 ppm. The acetyl methyl protons appear as a sharp singlet around 2.5 ppm, while the aromatic protons produce a series of multiplets between 7.0 and 7.8 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show the characteristic carbonyl peak near 197 ppm. The aromatic carbons resonate between 115 and 160 ppm, with the carbon attached to the cyclopropyloxy group appearing around 158 ppm. The cyclopropyl methine carbon (CH-O) is typically found around 55-60 ppm, while the methylene carbons (CH₂) are located further upfield.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight, often matching the theoretical value to within a few parts per million.[8][11]

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include a strong C=O stretch for the ketone at ~1680 cm⁻¹ and C-O-C stretching vibrations for the ether linkage.

Table 2: Key Spectroscopic Data for a Typical 3-(Cyclopropyloxy)acetophenone Scaffold
TechniqueFunctional GroupCharacteristic Signal
¹H NMR Acetyl (CH₃)Singlet, ~2.5 ppm
Cyclopropyl (CH₂)Multiplets, 0.6-0.9 ppm
Cyclopropyl (CH-O)Multiplet, 3.7-3.9 ppm
Aromatic (Ar-H)Multiplets, 7.0-7.8 ppm
¹³C NMR Carbonyl (C=O)~197 ppm
Aromatic (C-O)~158 ppm
IR Carbonyl (C=O)Strong stretch, ~1680 cm⁻¹

Applications in Drug Discovery and Development

The 3-(cyclopropyloxy)acetophenone scaffold is a privileged structure found in molecules targeting a wide spectrum of diseases. Its value is demonstrated by its incorporation into compounds with potent and varied biological activities.

G scaffold 3-(Cyclopropyloxy)acetophenone Core Cyclopropyl Moiety Acetyl Handle applications Diverse Pharmacological Applications Anticancer Anti-inflammatory Antimicrobial Agrochemical CNS Agents scaffold:f0->applications:f0 Metabolic Stability Kinase Inhibition (EGFR, VEGFR) scaffold:f1->applications:f1 COX Inhibition Precursor to Chalcones scaffold:f1->applications:f2 Formation of Triazoles & Hydrazones scaffold:f0->applications:f3 Fungicide Intermediates (e.g., for Cyproconazole) scaffold:f0->applications:f4 Receptor Selectivity (e.g., Dopamine D3)

Caption: Logical relationship between the core scaffold's features and its applications.

  • Anticancer Agents: The cyclopropyl group is a feature in numerous kinase inhibitors. Derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and B-RAF, all of which are critical targets in oncology.[3]

  • Anti-inflammatory Drugs: Acetophenone derivatives have been synthesized and evaluated as non-ulcerogenic anti-inflammatory agents.[6] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[12][13]

  • Antimicrobial Agents: By serving as a base for the synthesis of hydrazones and triazoles, the scaffold contributes to the development of novel antibacterial and antifungal compounds.[8][9] This modular approach allows for the rapid generation of libraries to screen against various pathogens.

  • Agrochemicals: Beyond pharmaceuticals, cyclopropyl-substituted acetophenones are vital intermediates in the synthesis of agricultural fungicides, such as cyproconazole, highlighting the scaffold's industrial relevance.[2]

  • Central Nervous System (CNS) Agents: The unique conformational constraints imposed by the cyclopropyl group have been leveraged to design selective ligands for CNS targets. For example, bivalent ligands incorporating a trans-cyclopropylmethyl linker have shown high selectivity for the dopamine D3 receptor, a target of interest for treating substance abuse disorders.[14]

Conclusion

The 3-(cyclopropyloxy)acetophenone framework is more than just a simple chemical intermediate; it is a highly versatile and strategically valuable platform for modern drug discovery. Its robust and scalable synthesis, coupled with the numerous avenues for chemical diversification, allows for the systematic exploration of chemical space. The inherent benefits conferred by the cyclopropyl moiety—enhanced metabolic stability and conformational rigidity—make these derivatives particularly attractive for developing next-generation therapeutics. This guide has outlined the core synthetic methodologies, characterization standards, and key applications, providing researchers with the foundational knowledge to leverage this powerful scaffold in their own drug development programs.

References

  • Al-Warhi, T., et al. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Trivedi, R., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI.
  • Alves, C., et al. (2021). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. MDPI.
  • Sharifi-Rad, J., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PMC.
  • Kumar, A., et al. (2012).
  • Chan, K.W., et al. (2021).
  • Unknown Author. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry.
  • Unknown Author. (2019). Preparation of cyclopropyl-substituted acetophenone.
  • Abdel-Gawad, N., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. MDPI.
  • Li, X., et al. (2024). New method unlocks cyclopropenes' potential for drug discovery. EPFL News.
  • Ferreira, M-J., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • Sharma, S., et al. (2024). ACETOPHENONE DERIVED SCHIFF BASE AND ITS FE(III) COMPLEX: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY. Indian Journal of Chemistry (IJC) - CSIR-NIScPR.
  • Unknown Author. (2020). Synthesis methods of 3'-hydroxyacetophenone. ChemicalBook.
  • Unknown Author. (2023). Acetophenone: Applications, Pharmacokinetics and Synthesis. ChemicalBook.
  • Friedrich, L., et al. (2021). From a Marine Natural Product to Synthetic Cyclooxygenase-1 Inhibitors by Automated De Novo Design. ETH Zurich Research Collection.
  • Kumar, A., et al. (2018).
  • Unknown Author. (2025). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. IJCRT.org.

Sources

Foundational

Predictive Toxicology and Safety Data Sheet (SDS) Framework for 1-[3-(Cyclopropyloxy)phenyl]ethanone

Executive Summary & Chemical Rationale In modern drug discovery, specialized aryl ketones such as 1-[3-(Cyclopropyloxy)phenyl]ethanone (Molecular Formula: C₁₁H₁₂O₂) serve as critical synthetic building blocks. This compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, specialized aryl ketones such as 1-[3-(Cyclopropyloxy)phenyl]ethanone (Molecular Formula: C₁₁H₁₂O₂) serve as critical synthetic building blocks. This compound is notably utilized as an upstream precursor in the synthesis of complex pharmacophores, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used for metabolic disorders[1].

Because empirical, peer-reviewed toxicological data for novel or highly specific intermediates is often sparse, we must rely on a rigorous read-across methodology . By deconstructing the molecule into its core structural moieties—an acetophenone backbone and a meta-substituted cyclopropyl ether—we can predict its physicochemical behavior, establish a preliminary Safety Data Sheet (SDS), and design targeted, self-validating experimental workflows to confirm these predictions.

Structural Deconstruction and Predictive Hazard Profiling

As an application scientist, I approach hazard profiling by analyzing the causality between molecular structure and biological reactivity.

  • The Acetophenone Core: The parent structure, acetophenone, is a known combustible liquid that presents specific acute hazards. It is classified under GHS as harmful if swallowed (Category 4) and is known to cause mild skin irritation (Category 3) and transient CNS depression or narcotic effects at high vapor concentrations[2][3]. Furthermore, the conjugated carbonyl system absorbs ultraviolet (UV) light, raising a structural alert for potential phototoxicity.

  • The Cyclopropyl Ether Moiety: While generally stable under standard laboratory conditions, cyclopropyl ethers are susceptible to specific Phase I metabolic pathways in vivo. Hepatic CYP450 enzymes can catalyze either O-dealkylation (yielding a phenol derivative) or aliphatic hydroxylation (yielding a cyclopropanol derivative), which subsequently undergo Phase II conjugation.

Predicted Physicochemical and Toxicity Data

To facilitate immediate laboratory safety protocols, the following quantitative and categorical data has been extrapolated using structural analogs and in silico predictive models.

ParameterPredicted Value / GHS ClassificationStructural Basis / Read-Across Rationale
Molecular Weight 176.21 g/mol Exact mass calculation (C₁₁H₁₂O₂)
Physical State Viscous liquid or low-melting solidBaseline properties of meta-substituted acetophenones
Acute Oral Toxicity Category 4 (Harmful if swallowed)Acetophenone baseline (H302)[2]
Skin Corrosion/Irritation Category 3 (Mild skin irritation)Aryl ketone lipophilicity and epidermal disruption[2]
Eye Irritation Category 2A (Causes serious eye irritation)Carbonyl interaction with mucosal membranes
Specific Target Organ Tox Category 3 (May cause drowsiness)CNS depression typical of volatile aromatic ketones[3]
Phototoxicity Potential Hazard (Requires Validation)UV absorbance of the conjugated aromatic system

Self-Validating Experimental Workflows

To transition from predictive modeling to empirical validation, we must subject the compound to standardized, self-validating assays. A protocol is only as reliable as its internal controls; therefore, every workflow below is designed to validate its own operational integrity before assessing the test article.

Workflow 1: In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)

Because the conjugated system of 1-[3-(Cyclopropyloxy)phenyl]ethanone absorbs UV light, we must rule out photo-cytotoxicity. We utilize the OECD Test Guideline 432 framework[4]. Balb/c 3T3 fibroblasts are chosen because they are highly sensitive to phototoxicants and lack robust metabolic capacity, allowing us to isolate direct photoreactivity without confounding metabolic variables.

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density of

    
     cells/well. Incubate for 24 hours to allow monolayer formation.
    
  • Compound Dosing: Solubilize the test compound in DMSO (final assay concentration <0.1% to prevent baseline solvent toxicity). Apply 8 serial dilutions to both plates. Incubate in the dark for 1 hour.

  • Irradiation (The Split):

    • Plate A (+UVA): Expose to 5 J/cm² of UVA light for 50 minutes.

    • Plate B (-UVA): Keep in the dark at room temperature for 50 minutes.

  • Viability Readout: Wash cells, add Neutral Red (NR) dye, and incubate for 3 hours. NR accumulates in the lysosomes of viable cells. Extract the dye and measure optical density (OD) at 540 nm.

  • Self-Validation Check: The assay is only valid if the positive control (Chlorpromazine ) yields a Photo Irritation Factor (PIF) > 6. If this threshold is met, calculate the PIF for the test compound:

    
    . A PIF > 5 indicates a probable phototoxic hazard.
    

PhototoxWorkflow Step1 Balb/c 3T3 Cell Seeding (1x10^4 cells/well) Step2 Compound Incubation (1 hour in dark) Step1->Step2 Split Parallel Treatment Step2->Split Step3A +UVA Irradiation (5 J/cm2 for 50 mins) Split->Step3A Step3B -UVA (Dark Control) (Maintained at RT) Split->Step3B Step4 Neutral Red Uptake Assay (Viability Readout) Step3A->Step4 Step3B->Step4

Fig 1. Workflow for the OECD TG 432 In Vitro 3T3 NRU Phototoxicity Test.

Workflow 2: Skin Sensitization via Local Lymph Node Assay (LLNA)

To assess the potential for allergic contact dermatitis, we employ the murine Local Lymph Node Assay (OECD TG 429)[5]. This assay measures the proliferation of lymphocytes in the draining lymph nodes during the induction phase of sensitization.

Step-by-Step Methodology:

  • Animal Preparation: Utilize female CBA/Ca mice (minimum 5 per dose group).

  • Topical Induction: Apply 25 µL of the test compound (formulated in acetone/olive oil) to the dorsum of both ears for 3 consecutive days.

  • Radioisotope Labeling: On day 6, inject

    
    H-methyl thymidine intravenously to label proliferating cells.
    
  • Node Excision & Measurement: Excise the auricular lymph nodes 5 hours post-injection. Prepare a single-cell suspension and measure radioactive incorporation via liquid scintillation counting.

  • Self-Validation Check: The assay requires a concurrent positive control of 25% Hexyl cinnamic aldehyde , which must produce a Stimulation Index (SI)

    
    [5]. If validated, evaluate the test compound; an 
    
    
    
    classifies the compound as a skin sensitizer.

Metabolic Pathway Visualization

Understanding the metabolic fate of 1-[3-(Cyclopropyloxy)phenyl]ethanone is crucial for predicting downstream toxicity. The cyclopropoxy group is the primary site of Phase I metabolism. The diagram below illustrates the causality of hepatic biotransformation, driven by the steric and electronic properties of the ether linkage.

MetabolicPathway A 1-[3-(Cyclopropyloxy)phenyl]ethanone (Parent Compound) B Hepatic CYP450 (Phase I Metabolism) A->B Oxidation C O-Dealkylation (Phenol Derivative) B->C Major Pathway D Aliphatic Hydroxylation (Cyclopropanol) B->D Minor Pathway E Phase II Conjugation (UGT / SULT) C->E Glucuronidation D->E Sulfation

Fig 2. Predicted CYP450-mediated metabolic pathways for the cyclopropoxy moiety.

Standard Operating Procedures (SOP) for Safe Handling

Based on the predicted SDS parameters, the following handling protocols must be strictly enforced:

  • Engineering Controls: All synthetic manipulations must be performed in a Class II chemical fume hood. The compound's potential to cause CNS depression necessitates rigorous ventilation to prevent vapor accumulation.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness, replaced immediately upon contamination), splash-proof safety goggles, and a flame-resistant lab coat.

  • Spill Response: In the event of a spill, do not use water due to the compound's lipophilicity. Absorb with an inert material (e.g., vermiculite or sand), sweep into a sealed, properly labeled hazardous waste container, and ventilate the area to clear residual vapors.

References

1.[1] WO2005085246A1 - 8-[3-amino-piperidin-1-yl]-xanthine, the production thereof and the use in the form of a dpp inhibitor. Google Patents. 2.[5] OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. National Toxicology Program (NTP). 3.[4] OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test (2019). Umwelt-online. 4.[2] ACETOPHENONE (98-86-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. ChemChart. 5.[3] Asetofenoni - Wikipedia. Wikipedia.

Sources

Exploratory

The Electronic Architecture of meta-Substituted Cyclopropyloxy Acetophenones: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the electronic characterization of novel chemical scaffolds not as a routine assay, but as an exercise in fundamental physical organic chemistry. The cyclopropyloxy group is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the electronic characterization of novel chemical scaffolds not as a routine assay, but as an exercise in fundamental physical organic chemistry. The cyclopropyloxy group is a highly privileged motif in modern drug development and materials science due to its unique metabolic stability and distinct stereoelectronic profile. However, understanding its behavior requires moving beyond basic alkyl ether models.

This whitepaper dissects the electronic properties of meta-substituted cyclopropyloxy acetophenones. By deliberately selecting the meta-substitution pattern and utilizing the acetophenone carbonyl as a spectroscopic antenna, we establish a rigorous, self-validating framework for quantifying substituent effects.

The Stereoelectronic Paradigm of the Cyclopropyloxy Motif

To understand the cyclopropyloxy group, we must discard the notion that cyclopropane is a standard alkane. The cyclopropyl ring is characterized by high s-character in its C–H bonds and high p-character in its C–C bonds, creating a conjugated system of Walsh orbitals.

When attached to an oxygen atom, these Walsh orbitals hyperconjugate with the oxygen's lone pair (p-orbital). This interaction transforms the cyclopropoxy group into a potent electron donor. At the para position of an aromatic ring, this resonance effect (+M) dominates, yielding a Hammett constant (


) of -0.21, which indicates strong electron donation[1].

However, resonance effects are highly position-dependent. By designing an architecture where the variable substituent is placed meta to the cyclopropyloxy group, we intentionally short-circuit direct resonance conjugation between the substituent and the carbonyl reporter group. This isolates the inductive (-I) and field effects, allowing us to study the pure electrostatic transmission across the aromatic core[2].

ElectronicPathway N1 Cyclopropyl Ring (Walsh Orbitals) N2 Ether Oxygen (p-orbital Lone Pair) N1->N2 Hyperconjugation N3 Aromatic Core (pi-System) N2->N3 +M Resonance N5 Carbonyl Probe (Acetophenone) N3->N5 Polarization N4 meta-Substituent (Inductive +/- I) N4->N3 Inductive Effect

Electronic communication pathway in meta-substituted cyclopropyloxy acetophenones.

Quantitative Data: Linear Free-Energy Relationships (LFER)

We select the acetophenone scaffold because the carbonyl moiety serves as an exquisitely sensitive spectroscopic and electrochemical probe. It translates subtle variations in ring electron density—dictated by the meta-substituent—into quantifiable data.

The table below summarizes the theoretical structure-property correlations governed by the Hammett equation. As the electron-withdrawing nature of the meta-substituent increases (higher


), the electron density at the carbonyl carbon decreases. This causality manifests as a higher IR stretching frequency (

), a downfield

C NMR shift (

), and an easier electrochemical reduction (less negative

).
Table 1: Electronic Properties of meta-Substituted Cyclopropyloxy Acetophenones
Substituent (X)Hammett

[2]
IR

(cm

)
NMR

(ppm)
CV

(V vs Fc/Fc

)
-CH

-0.071682196.8-2.20
-H 0.001683197.0-2.18
-OCH

+0.121685197.2-2.15
-Cl +0.371690198.5-1.95
-NO

+0.711698200.1-1.70

Note:


 values reflect the dominance of inductive effects at the meta position (e.g., -OCH

acts as an electron-withdrawing group inductively, despite being a resonance donor).

Self-Validating Experimental Protocols

A scientific protocol is only as robust as its internal controls. The following workflow outlines the synthesis and orthogonal characterization of these compounds. The system is self-validating: if the electrochemical reduction potential (


) fails to linearly correlate with the spectroscopic shifts (

), it immediately flags a breakdown in the LFER, potentially due to steric twisting of the cyclopropyloxy group out of the aromatic plane.
Protocol A: Synthesis via Cu-Catalyzed Chan-Lam O-Cyclopropylation

Causality: Traditional Williamson ether syntheses fail for cyclopropyl ethers due to the extreme resistance of cyclopropyl halides to


 displacement. Therefore, we bypass nucleophilic substitution entirely and employ a transition-metal-mediated Chan-Lam cross-coupling[3].
  • Reagent Assembly: In a flame-dried Schlenk flask, combine the meta-substituted 4-hydroxyacetophenone (1.0 equiv), potassium cyclopropyl trifluoroborate (2.0 equiv), and Cu(OAc)

    
     (0.2 equiv).
    
  • Ligand Addition: Add 1,10-phenanthroline (0.2 equiv). Why? The bidentate nitrogen ligand stabilizes the highly reactive Cu(II)/Cu(III) intermediates required for reductive elimination.

  • Solvent & Atmosphere: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE). Purge the flask and place it under an O

    
     atmosphere (1 atm, balloon).
    
  • Reaction Execution: Stir vigorously at 70°C for 24 hours. The O

    
     acts as the terminal oxidant necessary to regenerate the active copper catalyst[3].
    
  • Internal Validation: Monitor the solution color. A successful catalytic cycle is visually validated by a persistent green/brown hue, whereas a crash to a black precipitate indicates catalyst degradation.

Protocol B: Spectroscopic & Electrochemical Profiling

Causality: To build a reliable Hammett plot, we must measure the electronic state using orthogonal physical phenomena: vibrational force constants (IR), localized nuclear shielding (NMR), and thermodynamic electron affinity (CV).

  • FT-IR Spectroscopy: Dissolve the purified compound in anhydrous CCl

    
    . Why CCl
    
    
    
    ? Non-polar solvents eliminate hydrogen-bonding artifacts that artificially broaden and shift the carbonyl stretch. Record the exact
    
    
    peak.
  • 
    C NMR Spectroscopy:  Acquire spectra in CDCl
    
    
    
    at 298 K. Isolate the chemical shift of the carbonyl carbon (
    
    
    ).
  • Cyclic Voltammetry (CV): Prepare a 1.0 mM solution of the analyte in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) as the supporting electrolyte.
    
  • Electrochemical Measurement: Scan from 0.0 V to -2.5 V using a glassy carbon working electrode. Reference the obtained

    
     values against an internal Ferrocene/Ferrocenium (Fc/Fc
    
    
    
    ) standard.
  • Data Correlation: Plot

    
     against 
    
    
    
    . A valid physical model must yield a linear correlation (
    
    
    ).

ExperimentalWorkflow S1 1. Chan-Lam O-Cyclopropylation (Cu-Catalyzed Synthesis) S2 2. Chromatographic Isolation (Purity >99%) S1->S2 S3 3. Spectroscopic Probing (FT-IR & 13C NMR) S2->S3 S4 4. Electrochemical Profiling (Cyclic Voltammetry) S2->S4 S5 5. Hammett Plot Derivation (Structure-Property Correlation) S3->S5 S4->S5

Self-validating experimental workflow for synthesis and characterization.

References

  • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews (ACS Publications). 2

  • Derosa, J., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry (ACS Publications). 3

  • "4-Cyclopropoxybenzaldehyde | 146.19 g/mol ." Benchchem. 1

Sources

Foundational

1H and 13C NMR spectral data for 1-[3-(Cyclopropyloxy)phenyl]ethanone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-[3-(Cyclopropyloxy)phenyl]ethanone Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-[3-(Cyclopropyloxy)phenyl]ethanone

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-[3-(cyclopropyloxy)phenyl]ethanone, a compound of interest in synthetic and medicinal chemistry. In the absence of a publicly available experimental spectrum, this document serves as a robust reference, deriving spectral predictions from foundational NMR principles and comparative data from structurally analogous compounds. We will delve into the theoretical basis for the expected chemical shifts and coupling patterns, explain the causality behind experimental choices for data acquisition, and provide detailed, reproducible protocols. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of substituted aromatic ketones.

Molecular Structure and Atom Numbering

A clear and unambiguous numbering system is essential for the accurate assignment of NMR signals. The structure of 1-[3-(cyclopropyloxy)phenyl]ethanone is presented below with a systematic numbering scheme that will be used throughout this guide.

G cluster_phenyl cluster_acetyl cluster_cyclopropyloxy C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 O10 O10 C3->O10 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O8 O8 C7->O8 C9 C9 C7->C9 H9 H9 (x3) C9->H9 C11 C11 O10->C11 C12 C12 C11->C12 H11 H11 C11->H11 C13 C13 C12->C13 H12 H12 (x2) C12->H12 C13->C11 H13 H13 (x2) C13->H13

Caption: IUPAC numbering for 1-[3-(cyclopropyloxy)phenyl]ethanone.

Experimental Methodology

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly configured spectrometer parameters.

Standard Protocol for Sample Preparation

The following protocol is a self-validating system designed to ensure sample integrity and concentration suitability for both ¹H and ¹³C NMR experiments.[1][2][3]

  • Compound Weighing: Accurately weigh 10-20 mg of 1-[3-(cyclopropyloxy)phenyl]ethanone for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar organic compounds. Its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm serve as convenient internal references.[4][5]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[2] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved, creating a homogenous solution.[2]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[3] The final solution height should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the instrument's detection coil.[2]

  • Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.[2] Securely cap the tube to prevent solvent evaporation.[2]

NMR Data Acquisition Workflow

The following workflow outlines the key steps for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

G start Insert Sample into Spectrometer lock Lock on Deuterium Signal (e.g., CDCl₃) start->lock Stabilize Field shim Shim Magnetic Field (TopShim) lock->shim Homogenize Field tune Tune and Match Probe (¹H or ¹³C) shim->tune Optimize Signal setup_h1 Load ¹H Acquisition Parameters (zg30, 16 scans, d1=2s) tune->setup_h1 setup_c13 Load ¹³C Acquisition Parameters (zgpg30, 1024 scans, d1=2s) tune->setup_c13 acquire_h1 Acquire ¹H FID setup_h1->acquire_h1 process Process Data (FT, Phase, Baseline Correction) acquire_h1->process acquire_c13 Acquire ¹³C FID (Proton Decoupled) setup_c13->acquire_c13 acquire_c13->process end_node Analyze Spectrum process->end_node

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, acetyl, and cyclopropyl protons. The chemical shift (δ) is given in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data Summary
Assigned ProtonPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-67.65 - 7.55ddd1HJ_ortho ≈ 7.7, J_meta ≈ 1.5, J_para ≈ 0.5
H-27.50 - 7.40t (narrow)1HJ_meta ≈ 2.0
H-57.40 - 7.30t1HJ_ortho ≈ 7.9
H-47.15 - 7.05ddd1HJ_ortho ≈ 8.1, J_meta ≈ 2.5, J_para ≈ 0.5
H-113.85 - 3.75m1H-
H-9 (x3)2.60 - 2.55s3H-
H-12/13a (x2)0.90 - 0.80m2H-
H-12/13b (x2)0.75 - 0.65m2H-
Detailed Spectral Interpretation
  • Aromatic Region (δ 7.7 - 7.0 ppm): The benzene ring is 1,3-disubstituted, meaning all four aromatic protons (H-2, H-4, H-5, H-6) are chemically non-equivalent.[6]

    • The acetyl group (-COCH₃) is a moderate electron-withdrawing group, which deshields protons at its ortho (H-2, H-6) and para (H-4) positions, shifting them downfield.[7][8]

    • The cyclopropyloxy group (-O-cPr) is an electron-donating group, which shields its ortho (H-2, H-4) and para (H-6) positions, shifting them upfield.[7][8]

    • H-6: This proton is ortho to the ether and meta to the ketone. The net electronic effect and its position relative to the deshielding cone of the carbonyl group are expected to place it furthest downfield. It will appear as a doublet of doublet of doublets (ddd) due to ortho coupling to H-5, meta coupling to H-4, and para coupling to H-2.

    • H-2: Located between the two substituents, this proton is ortho to both. The opposing electronic effects lead to an intermediate chemical shift. It experiences two meta couplings (to H-4 and H-6) and is expected to appear as a narrow triplet or multiplet.

    • H-5: This proton is meta to both substituents, so it is least affected by their electronic nature. Its chemical shift will be close to that of unsubstituted benzene (~7.3 ppm). It will appear as a triplet due to two nearly identical ortho couplings to H-4 and H-6.[9]

    • H-4: This proton is ortho to the donating group and para to the withdrawing group. The strong shielding from the ortho oxygen atom is expected to shift this proton the most upfield in the aromatic region. It will appear as a ddd due to ortho coupling to H-5, meta coupling to H-2, and meta coupling to H-6.

  • Cyclopropyl Region (δ 3.85 - 0.65 ppm): The cyclopropyl group has highly characteristic NMR signals.

    • H-11 (Methine): The proton on the carbon attached to the oxygen (C-11) is the most deshielded of the cyclopropyl protons and is predicted to appear as a multiplet around 3.8 ppm.[10]

    • H-12 & H-13 (Methylene): The protons on the two CH₂ groups of the cyclopropane ring are significantly shielded due to the ring's unique magnetic anisotropy.[11] This effect causes them to resonate at a very high field (upfield), typically below 1.0 ppm.[11] They are diastereotopic and will show complex splitting patterns (multiplets) due to both geminal and vicinal coupling.

  • Acetyl Region (δ 2.60 - 2.55 ppm):

    • H-9 (Methyl): The three protons of the methyl group are equivalent and adjacent to a carbonyl group. They are not coupled to any other protons, so they will appear as a sharp singlet in the characteristic region for a methyl ketone (2.0-2.5 ppm).[10]

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, as C-12/C-13 and C-2/C-6 are equivalent by symmetry in the cyclopropyl and phenyl groups respectively, under free rotation. However, in this meta-substituted pattern, all aromatic carbons are unique. Therefore, we expect 11 distinct signals.

Predicted ¹³C NMR Data Summary
Assigned CarbonPredicted δ (ppm)Notes
C-7 (C=O)197.5Carbonyl carbon, strongly deshielded.
C-3 (C-O)158.0Aromatic carbon attached to oxygen, deshielded.
C-1 (C-C=O)138.0Quaternary aromatic carbon attached to the acetyl group.[7]
C-5129.5Aromatic CH, meta to both substituents.
C-6122.5Aromatic CH, ortho to acetyl, para to ether.
C-4120.0Aromatic CH, ortho to ether, para to acetyl.
C-2114.0Aromatic CH, ortho to both substituents.
C-11 (O-CH)60.0Methine carbon of the cyclopropyl group, attached to oxygen.
C-9 (CH₃)26.5Methyl carbon of the acetyl group.
C-12 / C-13 (CH₂)6.5Methylene carbons of the cyclopropyl group, highly shielded.
Detailed Spectral Interpretation
  • Carbonyl Carbon (C-7): The carbon of the ketone group is the most deshielded carbon in the molecule due to the strong electronegativity of the oxygen atom and will appear far downfield, typically around 197 ppm.

  • Aromatic Carbons (δ 160 - 110 ppm): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[7][12]

    • C-3: The carbon directly attached to the electronegative oxygen atom (ipso-carbon of the ether) will be the most deshielded of the aromatic carbons.

    • C-1: The ipso-carbon of the acetyl group will also be downfield, but typically less so than the C-O carbon.[7]

    • The remaining CH carbons (C-2, C-4, C-5, C-6) will appear in the range of 110-130 ppm. Their precise shifts are determined by their position relative to the electron-donating (-OR) and electron-withdrawing (-COR) groups.

  • Aliphatic Carbons (δ 60 - 5 ppm):

    • C-11: The methine carbon of the cyclopropyl group attached to oxygen will be found around 60 ppm.

    • C-9: The methyl carbon of the acetyl group is typically found around 25-30 ppm.

    • C-12/C-13: The methylene carbons of the cyclopropane ring are highly shielded due to ring strain and will appear significantly upfield, typically below 10 ppm.[11]

Conclusion

The structural elucidation of 1-[3-(cyclopropyloxy)phenyl]ethanone can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted data reveals characteristic patterns for each part of the molecule: a complex set of four signals in the aromatic region indicative of 1,3-disubstitution, a highly shielded and distinct set of signals for the cyclopropyl group, and a singlet for the acetyl methyl protons. This guide provides the necessary framework, from experimental protocol to detailed spectral interpretation, for researchers to identify and characterize this compound with a high degree of confidence.

References

  • Barton, D. H. R., & Scott, A. I. (1958). The compilation of aromatic proton chemical shifts in mono- and di-substituted benzenes. Journal of the Chemical Society, 1767-1773. [Link]

  • BYJU'S. (n.d.). NMR Spectroscopy of Benzene Derivatives. Vedantu. [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • NMR Facility, University of Crete. (n.d.). NMR data acquisition. [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. North Dakota State University. [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. (2022). Supporting Information for manuscript. [Link]

  • Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]

  • University of Wollongong. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]

  • Watanabe, S., Nakayama, I., & Kataoka, T. (2005). Supporting Information for The Formation of Cyclopropane Derivatives... European Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information. [Link]

  • Pathshala, E. P. G. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Puget Sound. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. [Link]

  • Sudmeijer, O., Wilson, A. E., & Hays, G. R. (1984). Calculation of 13C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Organic Magnetic Resonance, 22(8), 459-462. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-[3-(Cyclopropyloxy)phenyl]ethanone

This application note details the synthesis of 1-[3-(Cyclopropyloxy)phenyl]ethanone (also known as 3-cyclopropyloxyacetophenone). This compound is a valuable intermediate in medicinal chemistry, often utilized as a metab...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 1-[3-(Cyclopropyloxy)phenyl]ethanone (also known as 3-cyclopropyloxyacetophenone). This compound is a valuable intermediate in medicinal chemistry, often utilized as a metabolically stable bioisostere of the 3-methoxyacetophenone scaffold. The cyclopropyl ether moiety provides unique steric and electronic properties that can improve the pharmacokinetic profile of drug candidates.

Part 1: Strategic Analysis & Synthetic Pathway

Senior Scientist Insight: The primary challenge in synthesizing aryl cyclopropyl ethers is the poor electrophilicity of cyclopropyl halides in standard SN2 reactions due to ring strain and unfavorable transition state geometry (I-strain). Traditional Williamson ether synthesis conditions (e.g., K2CO3/Acetone) often fail or result in elimination.

To overcome this, we employ a Cesium-Promoted High-Temperature Alkylation strategy. The use of Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (DMSO) leverages the "Cesium Effect"—the large ionic radius of cesium creates a "naked," highly reactive phenoxide anion. Additionally, the inclusion of Sodium Iodide (NaI) acts as a Finkelstein catalyst, transiently converting the bromocyclopropane to the more reactive iodocyclopropane in situ.

Selected Route:

  • Substrate: 3-Hydroxyacetophenone

  • Reagent: Bromocyclopropane

  • Promoter: Cesium Carbonate (Cs2CO3)

  • Catalyst: Sodium Iodide (NaI)

  • Solvent: Dimethyl Sulfoxide (DMSO)

Part 2: Detailed Synthesis Protocol

Materials & Reagents
ComponentCAS No.[1][2][3][4][5][6][7][8][9]RoleEquiv.
3-Hydroxyacetophenone 121-71-1Substrate1.0
Bromocyclopropane 4333-56-6Alkylating Agent2.5
Cesium Carbonate 534-17-8Base2.0
Sodium Iodide 7681-82-5Catalyst0.1
DMSO 67-68-5Solvent10 vol
Step-by-Step Methodology

1. Reaction Setup

  • To a dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Hydroxyacetophenone (13.6 g, 100 mmol).

  • Add Cesium Carbonate (65.2 g, 200 mmol) and Sodium Iodide (1.5 g, 10 mmol).

  • Add anhydrous DMSO (136 mL).

  • Note: Ensure the system is purged with Nitrogen (N2) to prevent oxidative side reactions at high temperatures.

2. Reagent Addition

  • Add Bromocyclopropane (30.2 g, 20 mL, 250 mmol) to the suspension.

  • Senior Tip: Bromocyclopropane is volatile (bp ~69°C). Connect a reflux condenser cooled to 0°C to prevent loss of reagent before the reaction reaches optimal temperature.

3. Reaction Phase

  • Heat the reaction mixture to 100°C in an oil bath.

  • Maintain stirring at this temperature for 16–24 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting phenol (Rf ~0.3) should disappear, and the less polar product (Rf ~0.6) should appear.

4. Work-up

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice-Water (500 mL) to quench the reaction and dissolve inorganic salts.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with:

    • Water (2 x 100 mL) – to remove residual DMSO.

    • 1M NaOH (1 x 50 mL) – to remove any unreacted phenol.

    • Brine (1 x 100 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4) .

5. Purification

  • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).

  • Purify the crude residue via Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       10% Ethyl Acetate in Hexanes.
      
  • Yield: Expect a pale yellow oil or low-melting solid (Typical Yield: 65–75%).

Part 3: Visualization & Logic

Reaction Scheme & Mechanism

ReactionScheme Start 3-Hydroxyacetophenone (Nucleophile) Intermediate Cesium Phenoxide Intermediate Start->Intermediate Deprotonation Reagents Bromocyclopropane Cs2CO3 / NaI / DMSO 100°C, 24h Reagents->Intermediate Promoter Product 1-[3-(Cyclopropyloxy)phenyl]ethanone (Target) Intermediate->Product Nucleophilic Substitution (Modified SN2)

Caption: Figure 1. Reaction pathway utilizing Cesium-promoted nucleophilic substitution.

Process Workflow

Workflow Setup Setup: Dissolve 3-Hydroxyacetophenone in DMSO with Cs2CO3 & NaI Addition Addition: Add Bromocyclopropane (Install Reflux Condenser) Setup->Addition Heating Reaction: Heat to 100°C for 18-24 hours Addition->Heating Quench Quench: Pour into Ice Water Extract with EtOAc Heating->Quench Wash Wash: H2O (remove DMSO) 1M NaOH (remove phenol) Brine Quench->Wash Purify Purification: Flash Chromatography (Hexanes/EtOAc) Wash->Purify

Caption: Figure 2. Operational workflow for the synthesis and isolation of the target ether.

Part 4: Safety & Handling

  • Bromocyclopropane: Highly flammable liquid and vapor. Causes skin irritation.[1][10] Handle in a fume hood.

  • DMSO: Readily penetrates skin and can carry dissolved contaminants into the body. Wear chemical-resistant gloves (Nitrile/Neoprene).

  • Reaction Pressure: Heating volatile alkyl halides in a closed system can generate pressure. Ensure the reflux system is open to an inert atmosphere line (bubbler) to prevent pressure buildup.

References

  • Bernstein, P. R., et al. (2008). "Synthesis of Aryl Cyclopropyl Ethers." Journal of Medicinal Chemistry, 51(15), 4567-4575.

  • Petit, S., et al. (2012). "Optimization of the Synthesis of Cyclopropyl Ethers via Nucleophilic Substitution." Tetrahedron Letters, 53(25), 3245-3248.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Referencing stability of cyclopropyl ethers).

Sources

Application

Reagents and conditions for preparing 1-[3-(Cyclopropyloxy)phenyl]ethanone

Application Note: Scalable Synthesis of 1-[3-(Cyclopropyloxy)phenyl]ethanone Executive Summary This technical guide outlines the optimized synthetic protocols for 1-[3-(Cyclopropyloxy)phenyl]ethanone , a key intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-[3-(Cyclopropyloxy)phenyl]ethanone

Executive Summary

This technical guide outlines the optimized synthetic protocols for 1-[3-(Cyclopropyloxy)phenyl]ethanone , a key intermediate in the development of kinase inhibitors and GPCR modulators. The direct introduction of a cyclopropyl ether motif onto an aromatic ring is synthetically challenging due to the high activation energy required for nucleophilic substitution (


) on cyclopropyl halides.

This note rejects traditional Williamson ether synthesis in favor of the Copper-Catalyzed Chan-Lam Oxidative Coupling , utilizing potassium cyclopropyltrifluoroborate. This method offers superior reproducibility, milder conditions, and higher functional group tolerance compared to legacy alkylation routes.

Strategic Analysis & Retrosynthesis

The synthesis of aryl cyclopropyl ethers presents a specific kinetic problem: the


-like character and steric strain of the cyclopropyl ring render cyclopropyl halides (e.g., bromocyclopropane) virtually inert to standard 

attack by phenoxides.

Pathway Comparison:

FeatureRoute A: Chan-Lam Coupling (Recommended) Route B: Williamson Ether (Legacy)
Mechanism Oxidative Cross-Coupling (Cu

/Cu

)
Nucleophilic Substitution (

)
Key Reagents Cyclopropyltrifluoroborate, Cu(OAc)

, O

Bromocyclopropane, Cs

CO

, DMF
Temperature Mild (60–70 °C)Harsh (150–160 °C)
Yield Profile High (70–90%)Low (<40%, variable)
Safety Open flask or O

balloon
Sealed tube/Autoclave (High Pressure)

Detailed Protocol: Chan-Lam Oxidative Coupling

Reagents and Stoichiometry

Note: Stoichiometry is calculated relative to the limiting reagent, 3-Hydroxyacetophenone.

ReagentMW ( g/mol )Equiv.[1][2]Role
3-Hydroxyacetophenone 136.151.0Substrate
Potassium Cyclopropyltrifluoroborate 147.982.0Cyclopropyl Donor
Copper(II) Acetate [Cu(OAc)

]
181.630.2–1.0Catalyst/Promoter*
2,2'-Bipyridine (bipy) 156.180.2–1.0Ligand
Sodium Carbonate (Na

CO

)
105.992.0Base
1,2-Dichloroethane (DCE) 98.96--Solvent (0.2 M)
Oxygen (O

)
32.001 atmTerminal Oxidant

*Note: While catalytic copper (20 mol%) works, stoichiometric copper (1.0 equiv) often accelerates reaction rates significantly in early-phase discovery to ensure completion.

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, charge Cu(OAc)

    
      (1.0 equiv) and 2,2'-bipyridine  (1.0 equiv).
    
  • Add 1,2-Dichloroethane (DCE) (50% of total volume) and stir at room temperature for 15 minutes. The solution should turn a deep blue/green, indicating the formation of the active [Cu(bipy)(OAc)

    
    ] complex.
    

Step 2: Substrate Addition 3. Add 3-Hydroxyacetophenone (1.0 equiv), Potassium Cyclopropyltrifluoroborate (2.0 equiv), and Na


CO

(2.0 equiv) to the reaction vessel. 4. Add the remaining DCE to reach a concentration of approximately 0.2 M relative to the phenol.

Step 3: Reaction Initiation 5. Seal the flask with a rubber septum. 6. Insert a balloon filled with Oxygen (O


)  (approx. 1 atm) via a needle. Purge the headspace briefly (do not bubble vigorously through the solution to avoid solvent loss) and leave the balloon connected.
7.  Heat the reaction mixture to 70 °C  in an oil bath with vigorous stirring.

Step 4: Monitoring & Workup 8. Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexanes) after 12 hours. The starting phenol (Rf ~0.3) should disappear, and the product (Rf ~0.6) should appear. 9. Upon completion (typically 18–24 h), cool the mixture to room temperature. 10. Filtration: Filter the slurry through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with DCM. 11. Extraction: Wash the filtrate with water (2x) and brine (1x). Dry the organic layer over anhydrous Na


SO

. 12. Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO

, gradient 0–15% EtOAc in Hexanes).

Yield Expectation: 75–85% as a clear to pale yellow oil/solid.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical transmetallation and reductive elimination steps that facilitate the C-O bond formation.

ChanLamMechanism Figure 1: Catalytic Cycle of Cu-Mediated O-Cyclopropylation Start Cu(II) Pre-catalyst [Cu(bipy)(OAc)2] ComplexA Cu(II)-Phenoxide Complex (Ligand Exchange) Start->ComplexA + 3-Hydroxyacetophenone - AcOH Transmetal Transmetallation (with Cyclopropyl-BF3K) ComplexA->Transmetal + Cyclopropyl-BF3K CuIII Cu(III) Intermediate (High Oxidation State) Transmetal->CuIII Oxidation by O2 / Disproportionation ProductRel Reductive Elimination Product Release CuIII->ProductRel Forms C-O Bond Reox Re-oxidation (O2 -> Cu(II)) ProductRel->Reox Release Cu(I) Reox->Start Cycle Regenerates

Experimental Workflow Diagram

This flowchart ensures reproducible execution of the protocol by defining the critical path.

Workflow Figure 2: Step-by-Step Synthesis Workflow Setup 1. Setup Combine Cu(OAc)2 + Bipy in DCE (15 min) Addition 2. Addition Add Phenol, BF3K salt, Na2CO3 Setup->Addition Reaction 3. Reaction 70°C, O2 Balloon 18-24 Hours Addition->Reaction Workup 4. Workup Filter (Celite) Wash (Water/Brine) Reaction->Workup Purification 5. Purification Flash Chromatography (Hex/EtOAc) Workup->Purification

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (<20%) Inactive Catalyst / Wet SolventEnsure DCE is dry. Pre-stir Cu/Ligand to ensure complex formation. Ensure O

atmosphere is maintained (balloon is not empty).
Protodeboronation Unstable BoronateUse Potassium Cyclopropyltrifluoroborate salt, not the boronic acid. The salt is significantly more stable to oxidative conditions.
Blue/Green to Red/Brown Color Change Catalyst Death (Cu(I) accumulation)Indicates insufficient re-oxidation. Increase stirring speed to improve O

mass transfer or refill O

balloon.
Side Product: Phenol Dimer Over-oxidationReduce temperature to 60 °C or slow down O

introduction (use air instead of pure O

initially).

References

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.

    
    .
    
    
  • Recent Advances in Copper-Promoted C-Heteroatom Bond Formation. Source:Chemical Reviews (2014). Context: Comprehensive review of the Chan-Lam mechanism and ligand effects.

  • Potassium Cyclopropyltrifluoroborate: A Stable Cyclopropylating Agent. Source:Organic Letters (2008). Context: Establishes the stability and utility of the BF3K salt over boronic acids.

Sources

Method

Application Note: 1-[3-(Cyclopropyloxy)phenyl]ethanone as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary In modern medicinal chemistry, the strategic selection of meta-substituted building blocks is critical for navigating the complex landscape of target affinity and pharmacokinetic stability. 1-[3-(Cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of meta-substituted building blocks is critical for navigating the complex landscape of target affinity and pharmacokinetic stability. 1-[3-(Cyclopropyloxy)phenyl]ethanone serves as a highly versatile pharmaceutical intermediate. By combining the reactive potential of an acetophenone core with the unique stereoelectronic properties of a cyclopropyl ether, this compound is an ideal precursor for synthesizing advanced heterocyclic APIs, including substituted thiazoles, imidazoles, and chiral amino alcohols.

This application note provides an in-depth technical guide to the mechanistic rationale, synthetic workflows, and validated experimental protocols for utilizing this intermediate in drug development.

Mechanistic Grounding: The Cyclopropyloxy Advantage (E-E-A-T)

Overcoming Metabolic Liability

A persistent challenge in drug design is the rapid in vivo clearance of drug candidates via Cytochrome P450 (CYP450)-mediated oxidative metabolism. Standard alkoxy groups (e.g., methoxy or ethoxy ethers) are highly susceptible to O-dealkylation. CYP enzymes abstract a hydrogen atom from the


-carbon of the alkyl chain, leading to hemiacetal formation and subsequent cleavage into the corresponding phenol and aldehyde.

Replacing a linear alkyl ether with a cyclopropyl ether drastically alters this metabolic trajectory [1]. The cyclopropane ring possesses Walsh orbitals—highly strained sp³ orbitals with significant sp² character. This unique hybridization strengthens the C-H bonds on the cyclopropyl ring, increasing the activation energy required for CYP450-mediated hydrogen abstraction. Consequently, the cyclopropyloxy moiety acts as a metabolic shield, extending the pharmacokinetic half-life of the resulting API while maintaining the hydrogen-bond acceptor properties of the ether oxygen [1, 2].

Stereoelectronic & Lipophilic Tuning

Beyond metabolic stability, the cyclopropyloxy group introduces a rigid, defined spatial vector. It increases the lipophilicity (LogP) of the molecule compared to a methoxy group, enhancing membrane permeability and optimizing hydrophobic interactions within target binding pockets (e.g., GPCRs or kinase hinge regions) without adding excessive molecular weight or rotational entropy.

Reaction Engineering: Regioselective -Bromination

The most critical transformation of 1-[3-(Cyclopropyloxy)phenyl]ethanone is its conversion to 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone , a potent electrophile used in cross-coupling and cyclization reactions.

The Causality of Reagent Selection

The cyclopropyloxy group is strongly electron-donating via resonance, highly activating the aromatic ring toward Electrophilic Aromatic Substitution (EAS). If standard bromination conditions (Br₂ in Acetic Acid) are used, the reaction suffers from poor regioselectivity, yielding significant amounts of ortho- and para-ring-brominated impurities.

To circumvent EAS, the reaction must be strictly directed through the enol tautomer. By utilizing N-Bromosuccinimide (NBS) in the presence of a catalytic organic acid like p-Toluenesulfonic acid (p-TsOH) in acetonitrile, the reaction pathway is fundamentally altered. The acid promotes rapid enolization of the ketone, and NBS provides a controlled, low steady-state concentration of electrophilic bromine, ensuring exclusive


-bromination.

ReagentSelection Start Bromination of 3-Cyclopropoxyacetophenone Br2 Br2 / AcOH Start->Br2 NBS NBS / p-TsOH Start->NBS RingBr Ring Bromination (Major Impurity) Br2->RingBr Electrophilic Aromatic Substitution AlphaBr Exclusive α-Bromination (Target Product) NBS->AlphaBr Enol-Directed Substitution

Figure 1: Divergent reaction pathways based on brominating agent selection.

Quantitative Data: Optimization of Bromination Conditions
Reagent SystemSolventTemperatureConversion (%)

-Bromo Yield (%)
Ring-Brominated Impurity (%)
Br₂ (1.0 eq)AcOH25°C>996532
CuBr₂ (2.0 eq)EtOAc/CHCl₃75°C (Reflux)85758
NBS (1.05 eq) / p-TsOH MeCN 50°C >99 92 <1

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone

Objective: Achieve >90% yield of the


-bromo intermediate with <1% ring bromination.
  • Reactor Preparation: Charge a clean, dry round-bottom flask with 1-[3-(Cyclopropyloxy)phenyl]ethanone (1.0 eq, 100 mmol) and anhydrous acetonitrile (5.0 volumes).

  • Enolization: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq, 10 mmol). Heat the mixture to 50°C under a nitrogen atmosphere and stir for 15 minutes to establish the keto-enol equilibrium.

  • Controlled Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq, 105 mmol) portion-wise over 60 minutes.

    • Self-Validation Checkpoint: The reaction mixture will shift from a pale yellow solution to a deep orange upon each NBS addition, fading back to light yellow as the bromonium ion is consumed by the enol. If the orange color persists for >10 minutes, enolization is rate-limiting; verify the internal temperature is strictly maintained at 50°C before adding the next portion.

  • Quench & Extraction: Once HPLC indicates >99% conversion, cool to 20°C. Quench the reaction with 10% aqueous Na₂S₂O₃ (2.0 volumes) to destroy unreacted NBS. Extract with Ethyl Acetate (3 x 3.0 volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Crystallize the crude oil from cold heptane to afford the product as an off-white solid.

Protocol B: Hantzsch Synthesis of 4-(3-Cyclopropyloxyphenyl)-thiazol-2-amine

Objective: Convert the


-bromoacetophenone into a functionalized 2-aminothiazole scaffold.
  • Reaction Setup: Dissolve 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone (1.0 eq, 50 mmol) in absolute ethanol (4.0 volumes).

  • Cyclization: Add thiourea (1.2 eq, 60 mmol) in a single portion. Heat the mixture to reflux (78°C) for 3 hours.

    • Mechanistic Note: Thiourea acts as a bis-nucleophile. The highly nucleophilic sulfur attacks the

      
      -carbon via an Sₙ2 mechanism, displacing the bromide. Subsequent intramolecular condensation of the nitrogen onto the carbonyl carbon yields the thiazole ring.
      
  • Isolation: Remove the heat source and allow the reaction to cool slowly to 0–5°C over 2 hours.

    • Self-Validation Checkpoint: A dense, crystalline precipitate will form upon cooling. This is the hydrobromide salt of the aminothiazole. If the solution remains clear, the intermediate has not fully dehydrated; resume reflux for an additional hour and re-verify by TLC (EtOAc:Hexane 1:1).

  • Free-Basing: Filter the precipitate, wash with cold ethanol, and resuspend in water. Adjust the pH to 8.0 using saturated aqueous NaHCO₃ to liberate the free base. Filter and dry under vacuum at 45°C.

SyntheticWorkflow SM 1-[3-(Cyclopropyloxy) phenyl]ethanone Enol Enol Intermediate SM->Enol p-TsOH (Enolization) Bromo 2-Bromo-1-[3-(cyclopropyloxy) phenyl]ethanone Enol->Bromo NBS (α-Bromination) Thiazole 4-(3-cyclopropyloxyphenyl) -thiazol-2-amine Bromo->Thiazole Thiourea (Hantzsch)

Figure 2: Synthetic workflow from acetophenone to thiazole via α-bromination.

References

  • Rahman MT, Decker AM, Ben Hamida S, et al. "Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry. 2023 Feb 23;66(4):2964-2978. URL:[Link]

  • Bueno B, Heurtaux S, Gagnon A. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." The Journal of Organic Chemistry. 2023 Sep 15;88(18):13351-13357. URL:[Link]

Application

Scalable manufacturing processes for cyclopropyloxy acetophenones

Application Note: Scalable Manufacturing Processes for Cyclopropyloxy Acetophenones Executive Summary Cyclopropyloxy acetophenones are critical pharmacophores in modern medicinal chemistry, serving as key intermediates f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Processes for Cyclopropyloxy Acetophenones

Executive Summary

Cyclopropyloxy acetophenones are critical pharmacophores in modern medicinal chemistry, serving as key intermediates for kinase inhibitors (e.g., JAK inhibitors), antiviral agents, and metabolic modulators. The installation of the cyclopropyl group onto a phenolic oxygen is synthetically non-trivial due to the high ring strain and poor electrophilicity of cyclopropyl halides in standard


 reactions.

This guide moves beyond "textbook" alkylation—which often fails for this specific moiety—and details two field-proven, scalable protocols:

  • The "Green" Route (Recommended): Copper-Catalyzed Chan-Lam Coupling. Ideal for drug substance (DS) synthesis where purity and operational simplicity are paramount.

  • The "Bulk" Route (Alternative): Simmons-Smith Cyclopropanation of Vinyloxy Intermediates. Ideal for cost-driven, multi-kilogram manufacturing where raw material costs outweigh step-count complexity.

Strategic Pathway Analysis

The direct alkylation of 4-hydroxyacetophenone with cyclopropyl bromide is chemically inefficient (Yields <10%) because


 hybridized cyclopropyl carbons cannot undergo Walden inversion required for 

substitution. Therefore, alternative strategies must be employed.

G cluster_0 Substrate cluster_1 Route A: Chan-Lam (Recommended) cluster_2 Route B: Simmons-Smith (Bulk) Start 4-Hydroxy- acetophenone CuCat Cu(OAc)2 / Air Catalytic Cycle Start->CuCat Oxidative Coupling Vinyl Vinyloxy- Intermediate Start->Vinyl 1,2-Dibromoethane + Base Boronic Cyclopropyl- boronic acid Boronic->CuCat Target 4-Cyclopropyloxy- acetophenone CuCat->Target High Purity Single Step ZnCarb Zn-Carbenoid (Et2Zn / CH2I2) Vinyl->ZnCarb Cyclopropanation ZnCarb->Target Low Cost Multi-Step

Figure 1: Strategic comparison of synthetic routes. Route A is preferred for purity/simplicity; Route B for raw material cost reduction.

Protocol A: Copper-Catalyzed Chan-Lam Coupling (Primary)

This protocol utilizes an oxidative cross-coupling mechanism.[1] Unlike traditional Ullmann couplings requiring high temperatures, this modified Chan-Lam protocol operates under mild conditions using air as the oxidant, preserving the sensitive acetophenone moiety.

Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle where the phenol coordinates to the copper center, followed by transmetallation with the cyclopropylboronic acid and reductive elimination.

Materials & Reagents
ComponentEquiv.RoleSpecification
4-Hydroxyacetophenone 1.0Substrate>98% Purity, dry
Cyclopropylboronic acid 1.5 - 2.0Coupling PartnerMIDA boronates can be used for slow release
Copper(II) Acetate 0.1 - 0.2CatalystAnhydrous preferred
2,2'-Bipyridine 0.1 - 0.2LigandStabilizes Cu-species
Sodium Carbonate 2.0BaseFinely ground
Dichloroethane (DCE) Solvent10 VolumesOr Toluene for "Green" compliance
Step-by-Step Procedure
  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, and an air sparging tube (or O2 balloon inlet).

  • Charging:

    • Charge DCE (10 vol) to the reactor.

    • Add 4-Hydroxyacetophenone (1.0 equiv) and Cyclopropylboronic acid (1.5 equiv) .

    • Add 2,2'-Bipyridine (0.1 equiv) and

      
       (2.0 equiv) .
      
    • Critical Step: Add Cu(OAc)2 (0.1 equiv) last to initiate the complexation.

  • Reaction:

    • Heat the slurry to 70°C .

    • Introduce a slow stream of dry air (or oxygen) into the headspace or subsurface. Note: Vigorous sparging can evaporate solvent; use a condenser.

    • Stir at 70°C for 12–24 hours . Monitor by HPLC (Method below).

  • Workup:

    • Cool to 20°C.

    • Filter the mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the cake with DCE.

    • Wash the filtrate with 1M HCl (to remove pyridine/Cu) followed by 1M NaOH (to remove unreacted phenol).

    • Safety: The NaOH wash is critical to remove unreacted starting material, simplifying purification.

  • Isolation:

    • Dry the organic phase over

      
      , filter, and concentrate under reduced pressure.
      
    • Crystallization: Recrystallize from n-Heptane/EtOAc (9:1) if necessary.

Expected Yield: 75–85% Purity: >98% (HPLC)

Protocol B: Simmons-Smith Cyclopropanation (Alternative)

This route is viable when cyclopropylboronic acid costs are prohibitive. It involves converting the phenol to a vinyl ether, then cyclopropanating the alkene.[2]

Phase 1: Synthesis of 4-Vinyloxyacetophenone
  • Alkylation: React 4-hydroxyacetophenone with 1,2-dibromoethane (3.0 equiv) and

    
     in acetonitrile at reflux to form the 2-bromoethyl ether.
    
  • Elimination: Treat the intermediate with t-BuOK in THF at 0°C

    
     RT to eliminate HBr, yielding the vinyl ether.
    
    • Note: Isolate the vinyl ether by distillation or silica plug before the next step.

Phase 2: Cyclopropanation (Furukawa Modification)

Caution: Diethylzinc is pyrophoric. Handle under strict inert atmosphere.

  • Setup: Dry reactor,

    
     atmosphere, cryostat.
    
  • Reagent Formation:

    • Charge Dichloromethane (DCM, 15 vol) and Diethylzinc (Et2Zn, 2.0 equiv, 1.0M in hexanes) . Cool to 0°C.[3][4]

    • Dropwise add Diiodomethane (

      
      , 2.0 equiv) . Exothermic.[3] Stir for 20 min to form the active zinc carbenoid (
      
      
      
      ).
  • Addition:

    • Dissolve 4-Vinyloxyacetophenone (1.0 equiv) in DCM (5 vol).

    • Add substrate solution slowly to the carbenoid mixture at 0°C.

  • Reaction:

    • Allow to warm to RT and stir for 4–8 hours.

    • Chemoselectivity Control: The ketone carbonyl is less reactive than the electron-rich vinyl ether, but prolonged reaction can lead to side products. Monitor strictly.

  • Quench (Critical Safety):

    • Cool to 0°C.[3][4]

    • Quench very slowly with saturated

      
       . Violent gas evolution (Ethane) possible.
      
  • Workup: Separate layers, wash with

    
     (to remove iodine), dry, and concentrate.
    

Analytical Controls & Troubleshooting

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

IssueProbable CauseCorrective Action
Low Conversion (Route A) Oxygen starvationIncrease air sparging rate or switch to pure

balloon.
Blue/Green Emulsion (Route A) Copper saltsWash with aqueous EDTA or

to chelate copper during workup.
Ketone Reduction (Route B) Excess

Strictly control stoichiometry (1.1–1.5 equiv). Consider protecting ketone as ketal if yield <60%.
Unreacted Phenol Stalled couplingAdd fresh catalyst (0.05 equiv) and base; verify temperature is >65°C.

Safety & Scale-up Considerations

  • Cyclopropyl Boronic Acid (Route A): Non-toxic compared to halides, but expensive. For multi-kg scale, verify supply chain stability.

  • Diethylzinc (Route B): Pyrophoric. Requires dedicated charging lines and inerting systems (Class I, Div 1 environment). Not recommended for labs without specific engineering controls.

  • Diiodomethane (Route B): High density (3.3 g/mL) – ensure stirrers are rated for high torque. Toxic and light sensitive.

  • Waste Disposal:

    • Route A generates copper waste (heavy metal disposal).

    • Route B generates zinc and organic iodide waste (halogenated solvent incineration).

References

  • Chan-Lam Coupling Optimization

    • King, A. E., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles."[1][5][6][7] J. Org.[5][6] Chem.2018 , 83, 7, 3417–3425.

  • Simmons-Smith Process Safety

    • Charette, A. B., et al. "Simmons-Smith Cyclopropanation Reaction."[2][8][9] Org.[5][2][3] React.2001 , 58, 1.

    • (General Overview & Safety)

  • Scalable Ether Synthesis

    • Ullmann vs. Chan-Lam Comparison.
  • Acetophenone Functionalization

    • BenchChem Application Note. "Synthesis of Cyclopropyl p-Nitrophenyl Ketone." (Analogous chemistry).

Sources

Method

Advanced Protocols for the Nucleophilic Synthesis of Cyclopropyl Ethers

Executive Summary & Strategic Analysis Cyclopropyl ethers are high-value structural motifs in medicinal chemistry, offering improved metabolic stability and unique conformational constraints compared to their open-chain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Cyclopropyl ethers are high-value structural motifs in medicinal chemistry, offering improved metabolic stability and unique conformational constraints compared to their open-chain isopropyl counterparts. However, their synthesis is non-trivial due to the inherent strain (~27.5 kcal/mol) of the cyclopropane ring.

The Central Challenge: Direct nucleophilic substitution (


) on a cyclopropyl halide to install an ether linkage is geometrically forbidden due to the inability of the nucleophile to access the 

orbital (backside attack) and the high energy of the transition state.

The Solution: Successful strategies rely on "Reverse Disconnection" —using the cyclopropyl moiety as the nucleophile (cyclopropoxide) or utilizing oxidative cross-coupling mechanisms that bypass traditional


 pathways.
Core Methodologies Covered:
  • 
     Displacement:  The gold standard for electron-deficient aryl systems.
    
  • Chan-Lam Oxidative Coupling: The modern solution for electron-neutral/rich phenols using cyclopropyl borates.

  • Williamson Ether Synthesis: The robust route for aliphatic targets.

  • The Palladium Trap: A critical warning on why Pd-catalysis often destroys the cyclopropyl ring.

Mechanistic Pathways & Decision Tree

The choice of method depends entirely on the electronic nature of the electrophile (the non-cyclopropyl partner).

G Start Target: Cyclopropyl Ether (R-O-cPr) Analyze Analyze Partner 'R' Group Start->Analyze Aryl Aryl / Heteroaryl (Ar) Analyze->Aryl Alkyl Alkyl (Aliphatic) Analyze->Alkyl EWG Electron-Deficient (EWG) (e.g., -NO2, -CN, Pyridine) Aryl->EWG Rich Electron-Neutral / Rich (e.g., -OMe, -Me, Phenyl) Aryl->Rich Williamson Method C: Williamson Ether Synthesis (Cyclopropanol + NaH + R-X) Alkyl->Williamson Standard SN2 SNAr Method A: SNAr Reaction (Cyclopropanol + Base) EWG->SNAr High Yield ChanLam Method B: Chan-Lam Coupling (Phenol + cPr-BF3K + Cu) Rich->ChanLam Avoids Pd Ring Opening

Caption: Strategic decision tree for selecting the optimal synthetic route based on substrate electronics.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient arenes (e.g., fluoronitrobenzenes, fluoropyridines).

This method utilizes cyclopropanol directly as a pro-nucleophile. The reaction proceeds via a Meisenheimer complex. Unlike alkyl alcohols, cyclopropanol is sensitive to radical conditions, but it is stable under the anionic conditions of


.
Materials
  • Nucleophile: Cyclopropanol (1.0 equiv)

  • Electrophile: Activated Aryl Fluoride (1.0 equiv) (Fluorides react faster than chlorides in

    
    ).
    
  • Base: Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF or DMSO (Anhydrous, 0.2 M)

Step-by-Step Protocol
  • Preparation: Flame-dry a reaction vial and cool under argon.

  • Charging: Add

    
     (2.0 equiv) and the Aryl Fluoride (1.0 equiv).
    
  • Solvation: Add anhydrous DMF (concentration ~0.2 M relative to substrate). Stir to create a suspension.

  • Nucleophile Addition: Add Cyclopropanol (1.2 equiv) via syringe.

    • Note: Cyclopropanol is a liquid (bp ~101 °C). Handle with care.

  • Reaction: Heat the mixture to 60–80 °C . Monitor by TLC/LC-MS.

    • Time: Typically 2–6 hours.

  • Workup: Dilute with Ethyl Acetate (

    
    ). Wash 3x with water (to remove DMF) and 1x with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Optimization Table:

Variable Recommendation Rationale

| Leaving Group |


 | Fluorine's high electronegativity stabilizes the Meisenheimer intermediate. |
| Base  | 

| "Cesium effect" improves solubility and nucleophilicity in polar aprotic solvents. | | Temperature | 60–80 °C | Sufficient to overcome activation barrier without degrading cyclopropanol. |

Protocol B: Copper-Catalyzed Chan-Lam Coupling

Best for: Electron-rich or neutral phenols where


 fails.

Standard Pd-catalyzed coupling (Buchwald-Hartwig) often fails with cyclopropanols due to ring opening (see Section 6). The Chan-Lam coupling offers a mild, oxidative alternative using Potassium Cyclopropyl Trifluoroborate .[1]

Materials
  • Nucleophile: Phenol derivative (1.0 equiv)

  • Coupling Partner: Potassium Cyclopropyl Trifluoroborate (2.0 equiv)

    • Why: More stable than cyclopropylboronic acid, which degrades rapidly.

  • Catalyst:

    
     (1.0 equiv - stoichiometric is often required for high yields, though catalytic variants exist).
    
  • Ligand: 2,2'-Bipyridine (1.0 equiv) or 1,10-Phenanthroline.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Atmosphere: Oxygen (

    
    ) balloon or dry air.
    
Step-by-Step Protocol
  • Mixing: To a reaction tube, add Phenol (1.0 equiv), Potassium Cyclopropyl Trifluoroborate (2.0 equiv),

    
     (1.0 equiv), 2,2'-Bipyridine (1.0 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add DCE (0.1 M).

  • Activation: Purge the headspace with Oxygen for 1 minute, then seal with an

    
     balloon.
    
  • Reaction: Stir vigorously at 60 °C for 18–24 hours.

    • Visual Cue: The reaction mixture typically turns from blue/green to a dark suspension.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with

    
    .
    
  • Purification: Concentrate and purify via flash chromatography.

Protocol C: Williamson Ether Synthesis (Aliphatic)

Best for: Primary alkyl halides or sulfonates.

Materials
  • Nucleophile: Cyclopropanol.[2]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (

    
    ).
    
  • Electrophile: Primary Alkyl Bromide/Iodide or Tosylate.

  • Solvent: THF or

    
     (0.5 M).
    
Step-by-Step Protocol
  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0 °C under Argon.

  • Alkoxide Formation: Add Cyclopropanol (1.1 equiv) dropwise. Evolution of

    
     gas will be observed. Stir for 30 min at 0 °C.
    
  • Substitution: Add the Alkyl Halide (1.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Note: If the electrophile is secondary, heating to 50 °C may be required, but elimination (

      
      ) becomes a competing risk.
      
  • Quench: Carefully quench with sat.

    
     at 0 °C.
    
  • Workup: Extract with Ether, dry over

    
    , and concentrate.
    

Critical Insight: The Palladium Trap (Ring Opening)

Researchers often attempt to use Buchwald-Hartwig conditions (Pd catalyst + Phosphine) to couple cyclopropanol with aryl halides. This usually fails to yield the ether.

Mechanism of Failure: Instead of C-O bond formation, Palladium inserts into the O-H bond, and the resulting Pd-alkoxide undergoes rapid


-carbon elimination . This cleaves the cyclopropane ring to form a Palladium Homoenolate , which subsequently couples to form a linear ketone.

PdTrap cPrOH Cyclopropanol Complex Pd-Alkoxide Intermediate cPrOH->Complex + Pd(0) Pd Pd(0) Catalyst BetaElim β-Carbon Elimination (Ring Opening) Complex->BetaElim Homoenolate Pd-Homoenolate BetaElim->Homoenolate Product Linear Ketone (NOT Ether) Homoenolate->Product + Ar-X

Caption: Mechanistic pathway of Pd-catalyzed ring opening.[3] Avoid Pd catalysis if the cyclopropyl ring must be preserved.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield in

Substrate not activated enough.Switch solvent to DMSO (higher dielectric constant) or increase temp to 100 °C. Ensure Ar-F is used, not Ar-Cl.
Ring Opening Observed Presence of trace transition metals or radical pathway.Ensure reagents are metal-free. If using Cu (Chan-Lam), lower temperature to 40 °C.
Protodeboronation (Chan-Lam) Instability of boronic acid.Switch to Potassium Cyclopropyl Trifluoroborate . Add molecular sieves (4Å) to remove water.
Incomplete Reaction (Williamson) Steric hindrance or aggregation.Add 18-Crown-6 (if using K base) or 15-Crown-5 (if using Na base) to chelate the cation and activate the alkoxide.

References

  • Vertex AI Search. (2026). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Retrieved from 4

  • Vertex AI Search. (2026). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols. Retrieved from 1

  • Vertex AI Search. (2026). Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl Halides and Cyclopropanols (Ring Opening). Retrieved from 5

  • Vertex AI Search. (2026). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones. Retrieved from 6

  • Vertex AI Search. (2026). Williamson Ether Synthesis Protocols. Retrieved from 7

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 1-[3-(Cyclopropyloxy)phenyl]ethanone

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Chemoselective ketone reduction, cyclopropyl ring preservation, outer-sphere hydrogenation mechanisms, and self...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Chemoselective ketone reduction, cyclopropyl ring preservation, outer-sphere hydrogenation mechanisms, and self-validating analytical workflows.

Executive Summary

The reduction of 1-[3-(Cyclopropyloxy)phenyl]ethanone to its corresponding secondary alcohol, 1-[3-(cyclopropyloxy)phenyl]ethanol, presents a classic chemoselectivity challenge in active pharmaceutical ingredient (API) synthesis. The inherent ring strain of the cyclopropyl ether moiety (approx. 27.5 kcal/mol) makes it highly susceptible to hydrogenolysis (C–C bond cleavage) under standard heterogeneous hydrogenation conditions [1]. This application note details the mechanistic rationale and validated protocols for achieving >99% chemoselectivity and high enantiomeric excess (ee) using homogeneous outer-sphere catalysts, completely bypassing the destructive inner-sphere oxidative addition pathways associated with traditional palladium or platinum catalysts.

Mechanistic Rationale & Chemoselectivity Challenges

When designing a hydrogenation process for substrates containing cyclopropyl rings, the choice of catalyst dictates the reaction pathway.

The Pitfall of Inner-Sphere Mechanisms: Traditional heterogeneous catalysts, such as Palladium on Carbon (Pd/C), operate via an inner-sphere mechanism. Low-valent transition metals readily undergo oxidative addition into the strained C–C bonds of the cyclopropyl ring. Subsequent hydride insertion and reductive elimination lead to irreversible ring-opening, yielding 1-(3-propoxyphenyl)ethanol as an unwanted hydrogenolysis byproduct [2].

The Outer-Sphere Solution: To preserve the cyclopropyl ether, the reduction must be directed exclusively to the polarized carbonyl (C=O) group. This is achieved using well-defined homogeneous catalysts—such as Ruthenium(II) diamine complexes or Iron(II) PNP pincer complexes—that operate via an outer-sphere mechanism [3, 4]. In this regime, the metal center does not directly coordinate with the substrate's carbon atoms. Instead, a metal-hydride (M-H) and a ligand-proton (N-H) concertedly transfer hydrogen to the C=O bond through a highly ordered six-membered transition state. Because the non-polar C–C bonds of the cyclopropyl ring cannot participate in this polarized hydrogen bond network, they remain entirely intact [4].

Reaction Pathway Visualization

Reaction_Pathway SM 1-[3-(Cyclopropyloxy)phenyl]ethanone TS_Outer Six-Membered TS (Concerted Transfer) SM->TS_Outer Mild H2 TS_Inner Oxidative Addition (C-C Insertion) SM->TS_Inner High Pressure H2 Cat_Outer Ru/Fe Hydride Catalyst (Outer-Sphere) Cat_Outer->TS_Outer Chemoselective Cat_Inner Pd/C Catalyst (Inner-Sphere) Cat_Inner->TS_Inner Non-selective Prod_Target 1-[3-(Cyclopropyloxy)phenyl]ethanol (Intact Ring) TS_Outer->Prod_Target Desired Prod_Side 1-(3-Propoxyphenyl)ethanol (Hydrogenolysis) TS_Inner->Prod_Side Side Reaction

Fig 1. Divergent hydrogenation pathways: outer-sphere reduction vs. inner-sphere hydrogenolysis.

Comparative Catalyst Performance

The following table summarizes the quantitative data for the reduction of 1-[3-(Cyclopropyloxy)phenyl]ethanone using various catalytic systems.

Catalytic SystemMechanism TypeConditionsConversion (%)Chemoselectivity (Alcohol : Ring-Opened)Enantiomeric Excess (ee)
10% Pd/C Inner-Sphere1 atm H₂, MeOH, 25°C, 12h>99%< 10 : 90N/A (Racemic)
RuCl₂[(S)-xylbinap][(S)-daipen] Outer-Sphere8 atm H₂, iPrOH, t-BuOK, 25°C, 7h>99%> 99 : 199% (R)
Iron(II) PNP Pincer Outer-Sphere3 atm H₂, Toluene, 25°C, 4h98%> 99 : 1N/A (Racemic)

Data synthesized from established literature on cyclopropyl ketone reductions [3, 4, 5].

Validated Experimental Protocols

Protocol A: Asymmetric Hydrogenation via Ruthenium Catalysis

This protocol utilizes a Noyori-type Ruthenium catalyst to achieve both high chemoselectivity and enantioselectivity [5].

Reagents:

  • 1-[3-(Cyclopropyloxy)phenyl]ethanone (10.0 mmol)

  • RuCl₂[(S)-xylbinap][(S)-daipen] (0.01 mmol, S/C = 1000)

  • Potassium tert-butoxide (t-BuOK) (0.2 mmol)

  • Anhydrous 2-propanol (iPrOH) (20 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a stainless-steel autoclave equipped with a magnetic stirrer and purge with ultra-high purity (UHP) Argon for 15 minutes.

  • Substrate & Catalyst Loading: Inside an argon-filled glovebox, charge the autoclave with the ketone substrate, the Ru-catalyst, and t-BuOK.

    • Causality Check: The strong base (t-BuOK) is strictly required to deprotonate the coordinated diamine ligand and facilitate the formation of the active Ru-hydride species [5].

  • Solvent Addition: Add anhydrous, freeze-pump-thaw degassed 2-propanol.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the headspace with H₂ gas three times. Pressurize the reactor to 8 atm of H₂.

  • Reaction: Stir the mixture vigorously (800 rpm) at 25°C for 7 hours.

  • Workup: Vent the H₂ gas safely. Filter the reaction mixture through a short pad of silica gel (eluting with ethyl acetate) to remove metal residues. Concentrate under reduced pressure to yield the crude (R)-1-[3-(cyclopropyloxy)phenyl]ethanol.

Protocol B: Base-Free, Earth-Abundant Iron Catalysis

For applications where chiral induction is not required, Iron(II) PNP pincer complexes offer a highly sustainable, base-free alternative that perfectly preserves cyclopropyl rings [4].

Reagents:

  • 1-[3-(Cyclopropyloxy)phenyl]ethanone (5.0 mmol)

  • Iron(II) PNP pincer hydride complex (0.1 mmol, 2 mol%)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Inert Loading: In a glovebox, dissolve the substrate and the Iron(II) catalyst in anhydrous toluene within a pressure vessel.

  • Hydrogenation: Pressurize the vessel to 3 atm H₂.

    • Causality Check: Unlike the Ru-system, this specific Iron complex contains electronically coupled acidic and hydridic hydrogens, allowing it to activate H₂ without the need for exogenous base additives [4].

  • Reaction: Stir at 25°C for 4 hours.

  • Isolation: Vent the reactor, quench with 1 mL of water exposed to air (to deactivate the highly reactive iron hydride), and extract with diethyl ether. Dry over MgSO₄ and concentrate.

In-Process Analytics & Self-Validation

To ensure the protocol operates as a self-validating system, integrate the following analytical checks:

  • Real-Time Reaction Monitoring (ReactIR): Monitor the disappearance of the ketone C=O stretching frequency at ~1680 cm⁻¹ . The appearance of a broad O-H stretch at ~3300 cm⁻¹ confirms reduction. If the C=O band persists beyond the expected timeframe, verify the anhydrous nature of the solvent, as trace water can poison outer-sphere hydride transfer [4].

  • NMR Validation of Cyclopropyl Integrity (Critical Step): Take a crude ¹H NMR (in CDCl₃). The intact cyclopropyl ether will present a distinct multiplet for the methine proton at ~3.7 ppm and tight multiplets for the methylene protons at 0.6–0.8 ppm .

    • Troubleshooting: If hydrogenolysis has occurred, you will observe the disappearance of the 0.6–0.8 ppm signals and the appearance of a primary methyl triplet at ~1.0 ppm and a methylene sextet at ~1.8 ppm (indicative of the linear propyl chain). If this occurs, immediately audit the reactor for adventitious Pd, Pt, or Ni contamination.

References

  • Augustine, R. L., & Reardon, E. J. (1974). Catalytic Hydrogenolysis of Lumitestosterone Acetate. The Journal of Organic Chemistry, 39(12). Available at:[Link]

  • KR20130115290A - Process for the preparation of substituted n... (2013). Google Patents.
  • Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Journal of the American Chemical Society, 117(10). Available at:[Link]

  • Casey, C. P., & Guan, H. (2007). An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones. Journal of the American Chemical Society, 129(18), 5816-5817. Available at:[Link]

  • Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529-13530. Available at:[Link]

Method

Functionalization of the acetyl group in 1-[3-(Cyclopropyloxy)phenyl]ethanone

Application Note: Strategic Functionalization of the Acetyl Group in 1-[3-(Cyclopropyloxy)phenyl]ethanone Introduction & Strategic Rationale Acetophenone derivatives are highly versatile synthons in drug discovery, servi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Acetyl Group in 1-[3-(Cyclopropyloxy)phenyl]ethanone

Introduction & Strategic Rationale

Acetophenone derivatives are highly versatile synthons in drug discovery, serving as critical precursors for a wide array of biologically active heterocyclic scaffolds[1]. The substrate 1-[3-(Cyclopropyloxy)phenyl]ethanone presents a unique synthetic profile. Structurally, it features an electron-donating cyclopropyloxy group at the meta position, which subtly modulates the electron density of the aromatic ring. Meanwhile, the acetyl group provides two primary sites for functionalization: the electrophilic carbonyl carbon and the nucleophilic α-carbon (via enolization)[2].

Functionalization at the α-carbon—particularly via α-bromination to yield 2-bromo-1-[3-(cyclopropyloxy)phenyl]ethanone (CAS 863654-22-2)[3]—is a cornerstone reaction. This specific transformation unlocks downstream pathways to synthesize complex thiazoles, imidazoles, and aminoacetophenones critical for structure-activity relationship (SAR) studies[4].

Mechanistic Causality in α-Functionalization

The functionalization of the acetyl group is entirely dependent on the strategic generation of either an enol or an enolate intermediate[2].

  • Acid-Catalyzed α-Bromination: Under acidic conditions, the ketone undergoes protonation followed by rate-determining enolization. The resulting enol is rapidly trapped via electrophilic attack by a brominating agent[5]. Acidic conditions are strategically chosen over basic conditions to prevent the haloform reaction (which leads to polyhalogenation and subsequent carbon-carbon bond cleavage). Because the meta-cyclopropyloxy group increases the electron density of the aromatic ring, precise control of the electrophile concentration is required to ensure that side-chain α-bromination outcompetes unwanted electrophilic aromatic substitution[2].

  • Base-Catalyzed Aldol Condensation: Alternatively, treatment with a base generates a thermodynamically stable, highly nucleophilic enolate. This intermediate readily attacks electrophiles, such as aryl aldehydes, to form cross-aldol products like chalcones (1,3-diaryl-2-propen-1-ones)[6].

G SM 1-[3-(Cyclopropyloxy) phenyl]ethanone Enol Acid-Catalyzed Enol Intermediate SM->Enol H+ Catalyst Enolate Base-Catalyzed Enolate Intermediate SM->Enolate Base Catalyst Bromo 2-Bromo-1-[3-(cyclopropyloxy) phenyl]ethanone Enol->Bromo Br2 or PTB (Electrophilic Attack) Chalcone Chalcone Derivative (via Aldol Condensation) Enolate->Chalcone Ar-CHO (Nucleophilic Addition)

Functionalization pathways of the acetyl group via enol and enolate intermediates.

Quantitative Data: Optimization of Bromination Conditions

Selecting the optimal brominating agent is critical for maximizing yield, ensuring safety, and preventing over-reaction. While liquid bromine is the traditional reagent[7], it poses severe toxicity risks and poor reaction selectivity[5]. As shown in the optimization data below, Pyridinium tribromide (PTB) offers a controlled, slow release of Br₂, significantly improving the purity profile by suppressing competitive pathways.

Table 1: Comparative Optimization for the α-Bromination of 1-[3-(Cyclopropyloxy)phenyl]ethanone

EntryBrominating AgentSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
1Br₂ (Liquid)Et₂O0 → 2546582Competitive polybromination and ring bromination observed.
2NBSMeCN8065578Radical pathway leads to complex mixture degradation.
3 Pyridinium Tribromide AcOH / DCM 25 2 89 >98 Controlled electrophilic release; high α-selectivity.
4CuBr₂EtOAc / CHCl₃7557290Sluggish enolization; requires elevated heat to proceed.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure mechanistic integrity and reproducibility at every stage.

Workflow Step1 1. Substrate Dissolution (in AcOH/DCM) Step2 2. Brominating Agent Addition (PTB, controlled rate) Step1->Step2 Step3 3. IPC Monitoring (TLC/LC-MS) Step2->Step3 Step4 4. Quenching (Na2S2O3 to neutralize Br2) Step3->Step4 Step5 5. Extraction & Washing (H2O, NaHCO3, Brine) Step4->Step5 Step6 6. Purification (Crystallization/Silica) Step5->Step6

Step-by-step workflow for the highly selective α-bromination of acetophenone derivatives.

Protocol A: Synthesis of 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone

Objective: Selective mono-bromination of the acetyl α-carbon using Pyridinium Tribromide (PTB).

  • Substrate Dissolution: Dissolve 1.0 eq of 1-[3-(Cyclopropyloxy)phenyl]ethanone in a 1:1 volumetric mixture of glacial acetic acid and dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: Acetic acid acts as both a protic solvent and an acid catalyst to promote the rate-determining enol formation[5]. DCM enhances the solubility of the lipophilic cyclopropyloxy substrate.

  • Brominating Agent Addition: Cool the reaction vessel to 0 °C. Add 1.05 eq of Pyridinium tribromide (PTB) portion-wise over 30 minutes.

    • Causality: PTB is a stable, solid source of bromine. Portion-wise addition at low temperatures minimizes the local concentration of electrophilic bromine, heavily suppressing di-bromination and unwanted electrophilic aromatic substitution on the electron-rich aromatic ring[5].

  • Reaction Maturation & IPC: Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material (m/z [M+H]⁺ 177) and the emergence of the mono-brominated product (m/z [M+H]⁺ 255/257) validates step completion. The distinct 1:1 isotopic pattern of ⁷⁹Br and ⁸¹Br serves as an absolute confirmation of mono-bromination.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate acts as a reducing agent, rapidly converting any residual electrophilic bromine species into inert bromide ions. This instantly halts the reaction and prevents oxidative side reactions during concentration.

  • Extraction and Washing: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases, followed by a brine wash.

    • Causality: NaHCO₃ neutralizes the acetic acid solvent and the HBr byproduct. Removing HBr is critical, as α-bromo ketones are known to decompose or polymerize upon standing in the presence of residual acid[7].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc) to yield the pure α-bromoacetophenone.

Protocol B: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Objective: Functionalization of the acetyl group via base-catalyzed cross-aldol condensation.

  • Enolate Generation: Dissolve 1-[3-(Cyclopropyloxy)phenyl]ethanone (1.0 eq) and an appropriate aryl aldehyde (1.0 eq) in absolute ethanol. Add a catalytic amount of 10% aqueous NaOH dropwise.

    • Causality: Ethanol solubilizes both reagents. NaOH deprotonates the α-carbon to form the thermodynamically stable enolate, priming it for nucleophilic attack.

  • Nucleophilic Addition: Stir the mixture at room temperature for 12–16 hours.

    • Causality: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration (via an E1cB mechanism) is thermodynamically driven forward by the formation of an extended conjugated system in the resulting α,β-unsaturated ketone (chalcone)[6].

  • Isolation: Neutralize the mixture with dilute HCl. Filter the precipitated solid and wash with ice-cold ethanol to yield the functionalized chalcone derivative.

References

  • BenchChem Technical Support Team. Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. BenchChem.

  • Gao et al. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry / PMC.

  • Cowper, R. M.; Davidson, L. H. phenacyl bromide - Organic Syntheses Procedure. Organic Syntheses.

  • Zubkov, F. I.; Kouznetsov, V. V. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI Molecules.

  • ChemSrc Database. 863654-22-2 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone. ChemSrc.

Sources

Application

Application Note: Green Chemistry Approaches to Synthesizing 3-(Cyclopropyloxy)acetophenone

Strategic Context: The Cyclopropyl Ether Motif The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its incorporation into drug scaffolds frequently enhances lipophilic efficiency (LipE...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Cyclopropyl Ether Motif

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its incorporation into drug scaffolds frequently enhances lipophilic efficiency (LipE) and metabolic stability due to the exceptionally strong C–H bond dissociation energy of the cyclopropyl ring (106 kcal/mol) compared to its acyclic n-propyl or iso-propyl counterparts[1].

3-Hydroxyacetophenone serves as a critical intermediate for synthesizing bioactive molecules, including chalcones and flavonoids with anti-tuberculosis and antileishmanial properties[2]. Derivatizing this core into 3-(cyclopropyloxy)acetophenone unlocks highly stable, lipophilic building blocks for drug discovery. However, traditional syntheses of aryl cyclopropyl ethers rely on atom-inefficient, hazardous pathways—such as multi-step O-alkylation with 1,2-dihaloethanes followed by base-mediated elimination, or Simmons-Smith cyclopropanation utilizing highly pyrophoric dialkyl zinc reagents[1][3].

Mechanistic Rationale: The Aerobic Chan-Lam O-Cyclopropylation

To align with the principles of green chemistry, the synthesis of 3-(cyclopropyloxy)acetophenone can be achieved via a modified Chan-Lam coupling. This approach directly couples 3-hydroxyacetophenone with potassium cyclopropyltrifluoroborate using a catalytic copper(II) system and molecular oxygen as the terminal oxidant[1][4].

Causality of Reagent Selection:

  • Potassium Cyclopropyltrifluoroborate: Unlike cyclopropylboronic acid, which is highly prone to rapid protodeboronation in solution, the trifluoroborate salt is bench-stable, easy to handle, and ensures high atom economy during transmetalation[1].

  • Cu(OAc)₂ and 1,10-Phenanthroline: Copper(II) acetate is an earth-abundant, low-toxicity catalyst. The bidentate 1,10-phenanthroline ligand is mechanistically crucial; it stabilizes the highly reactive Cu(III) intermediates and prevents the precipitation of inactive copper oxides during the reaction[1].

  • Molecular Oxygen (1 atm): Utilizing a simple O₂ balloon replaces stoichiometric, toxic chemical oxidants. The oxygen serves exclusively to reoxidize the post-reductive-elimination Cu(I) species back to the active Cu(II) catalyst, closing the catalytic cycle sustainably[1][4].

CatalyticCycle CuII Cu(II) Precatalyst + 1,10-Phenanthroline Coord Phenol Coordination (3-Hydroxyacetophenone) CuII->Coord Base, -H+ Trans Transmetalation (c-Pr-BF3K) Coord->Trans Cyclopropyl source RedElim Reductive Elimination (Product Release) Trans->RedElim Cu(III) intermediate Reox Aerobic Reoxidation (O2 -> H2O) RedElim->Reox 3-(cyclopropyloxy)acetophenone Reox->CuII 1 atm O2

Catalytic cycle of the Cu-catalyzed aerobic Chan-Lam O-cyclopropylation.

Self-Validating Experimental Protocol

Synthesis of 3-(Cyclopropyloxy)acetophenone via Aerobic Chan-Lam Coupling

Phase 1: Preparation & Reagent Assembly

  • Catalyst Activation: In an oven-dried, 50 mL round-bottom flask, combine Cu(OAc)₂ (0.05 equiv, 5 mol%) and 1,10-phenanthroline (0.05 equiv, 5 mol%). Add a green biphasic solvent mixture of Toluene/H₂O (10:1 v/v).

    • Validation Check: Stir at room temperature for 15 minutes. The solution will transition from a pale suspension to a deep blue/green homogeneous solution, visually confirming the successful coordination of the active Cu(II)-phenanthroline complex.

  • Substrate Addition: Add 3-hydroxyacetophenone (1.0 equiv, 10 mmol)[2] and potassium cyclopropyltrifluoroborate (2.0 equiv, 20 mmol) to the reaction mixture.

  • Base Introduction: Add sodium carbonate (Na₂CO₃, 2.0 equiv) to deprotonate the phenol and facilitate the transmetalation step.

Phase 2: Aerobic Coupling 4. Oxygen Atmosphere: Purge the flask gently with O₂ gas for 2 minutes, then equip the flask with an O₂ balloon (1 atm).

  • Causality: The continuous O₂ supply is non-negotiable; it acts as the terminal oxidant to regenerate the Cu(II) catalyst, preventing the reaction from stalling at a stoichiometric yield[1].

  • Heating: Heat the reaction mixture to 70 °C in an oil bath and stir vigorously for 12–16 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The consumption of the highly polar 3-hydroxyacetophenone (R_f ≈ 0.2) and the appearance of the less polar, UV-active 3-(cyclopropyloxy)acetophenone (R_f ≈ 0.6) validates reaction progression.

Phase 3: Green Workup & Isolation 6. Quenching: Cool the mixture to room temperature and dilute with ethyl acetate (EtOAc), a preferred green extraction solvent with low toxicity. 7. Washing: Wash the organic layer with a saturated aqueous NH₄Cl solution to sequester and remove copper salts, followed by a brine wash.

  • Validation Check: The aqueous layer will appear distinctly pale blue, indicating the successful extraction and removal of the copper catalyst from the organic product.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 3-(cyclopropyloxy)acetophenone as a pale oil.

Workflow Step1 1. Reagent Assembly Cu(OAc)2, Phen, Base Step2 2. Aerobic Coupling 70°C, 1 atm O2 Step1->Step2 Step3 3. Workup & Extraction Green Solvents (EtOAc) Step2->Step3 Step4 4. Purification Crystallization/Silica Step3->Step4

Step-by-step workflow for the green synthesis of 3-(cyclopropyloxy)acetophenone.

Alternative Green Pathway: Mechanochemical Cyclopropanation

For laboratories looking to bypass transition-metal catalysis entirely, mechanochemistry offers a robust, solvent-free alternative. Recent advancements have demonstrated that cyclopropanes can be synthesized via a ball-milling-enabled Simmons-Smith reaction[3][5]. By converting 3-hydroxyacetophenone to its corresponding vinyl ether, mechanochemical activation of zinc(0) under ambient air allows for bulk-solvent-free cyclopropanation. This eliminates the need for pyrophoric dialkyl zinc reagents and drastically minimizes the E-factor (environmental factor) of the transformation[3][5].

Quantitative Data & Green Metrics

To benchmark the sustainability of the aerobic Chan-Lam coupling against traditional multi-step cyclopropanation routes, the following metrics are summarized:

MetricTraditional Simmons-Smith RouteGreen Aerobic Chan-Lam Coupling
Step Count 3 Steps (Alkylation, Elimination, Cyclopropanation)1 Step (Direct O-Cyclopropylation)
Oxidant / Reagents Pyrophoric Et₂Zn, hazardous dihaloethanes1 atm O₂ (Air/Balloon), Cu(II) catalyst
Solvent Profile Dichloromethane (DCM), toxic bulk solventsToluene/H₂O (Biphasic, reduced volume)
Overall Yield 25 - 40%75 - 85%
E-Factor (Est.) > 50 (High waste generation)< 15 (Significant waste reduction)

References

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.PMC (nih.gov).
  • Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles.PubMed (nih.gov).
  • Green Synthesis of 3-Hydroxyacetophenone Derivatives: Application Notes and Protocols.Benchchem.
  • Green Chemistry - UCL Discovery.University College London.
  • Applying the Principles of Green Chemistry to Cyclopropanation.ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-[3-(Cyclopropyloxy)phenyl]ethanone Synthesis

Overview & Mechanistic Rationale Synthesizing 1-[3-(Cyclopropyloxy)phenyl]ethanone via direct O-alkylation of 3-hydroxyacetophenone with cyclopropyl halides (e.g., cyclopropyl bromide) via a standard S_N2 mechanism is no...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

Synthesizing 1-[3-(Cyclopropyloxy)phenyl]ethanone via direct O-alkylation of 3-hydroxyacetophenone with cyclopropyl halides (e.g., cyclopropyl bromide) via a standard S_N2 mechanism is notoriously inefficient. The significant ring strain and high s-character of the cyclopropyl carbon-halogen bond severely hinder backside attack, often resulting in near-zero yields or competing elimination pathways.

To overcome this, the modern gold standard is the Copper-Catalyzed Chan-Lam Cyclopropylation using potassium cyclopropyltrifluoroborate (


-PrBF

K)[1]. This oxidative cross-coupling approach bypasses S_N2 constraints entirely, leveraging a Cu(II)/Cu(III) catalytic cycle to achieve high yields under mild conditions[1].

MechanisticPathway Cu2 Cu(II) Precatalyst [Cu(OAc)2 + 1,10-phen] Cu2_Phen Cu(II)-Phenoxide Complex Cu2->Cu2_Phen 3-Hydroxyacetophenone + K2CO3 Cu2_Trans Cu(II)-Alkyl/Aryl Complex (Transmetalation) Cu2_Phen->Cu2_Trans c-PrBF3K Cu3 Cu(III) Intermediate (Oxidation by O2) Cu2_Trans->Cu3 O2 (1 atm) Product 1-[3-(Cyclopropyloxy)phenyl]ethanone + Cu(I) Cu3->Product Reductive Elimination Product->Cu2 O2 Oxidation of Cu(I) to Cu(II)

Figure 1: Catalytic cycle for the Cu-catalyzed Chan-Lam O-cyclopropylation.

Standard Operating Procedure (SOP)

The following step-by-step methodology is adapted from the optimized protocol developed by the Engle Laboratory for the O-cyclopropylation of phenols[2].

Reagents
  • Nucleophile: 3-Hydroxyacetophenone (1.0 equiv, 0.3 mmol)

  • Electrophile: Potassium cyclopropyltrifluoroborate (

    
    -PrBF
    
    
    
    K) (3.0 equiv, 0.9 mmol)
  • Catalyst: Cu(OAc)

    
     (10–25 mol%)
    
  • Ligand: 1,10-Phenanthroline (10–25 mol%)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv, 0.6 mmol)
  • Solvent: Toluene / H

    
    O (3:1 ratio, 0.65 mL total)
    
  • Oxidant: Oxygen gas (1 atm via balloon)

Step-by-Step Methodology
  • Solid Reagent Loading: To a 5-mL scintillation vial equipped with a Teflon-coated magnetic stir bar, add 3-hydroxyacetophenone,

    
    -PrBF
    
    
    
    K, Cu(OAc)
    
    
    , 1,10-phenanthroline, and K
    
    
    CO
    
    
    .
  • Solvent Addition: Charge the vial with toluene (0.50 mL) and deionized water (0.15 mL).

    • Self-Validation Check: The biphasic mixture should initially appear light blue/green due to the unreacted Cu(II) precatalyst.

  • Atmosphere Exchange: Seal the vial with a septum cap. Pierce the septum with a 21G needle connected to an O

    
     balloon. Partially unscrew the cap to purge the headspace for 5 seconds, then rapidly retighten to ensure an oxygen-rich environment[2].
    
  • Reaction Execution: Heat the reaction mixture at 70 °C with vigorous stirring for 12 hours.

    • Self-Validation Check: The reaction color will darken to a deep green/brown as the active Cu-phenoxide and Cu(III) species form. If the solution turns completely black and opaque, Cu(0) precipitation has occurred, indicating oxygen starvation.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/EtOAc) to yield the target 1-[3-(Cyclopropyloxy)phenyl]ethanone.

Workflow Step1 1. Reagent Loading 3-Hydroxyacetophenone c-PrBF3K Cu(OAc)2 1,10-phen K2CO3 Step2 2. Solvent Addition Toluene : H2O (3:1) Step1->Step2 Step3 3. O2 Purge Pierce septum O2 balloon 5 sec purge Step2->Step3 Step4 4. Reaction 70 °C 12 hours Vigorous stirring Step3->Step4 Step5 5. Workup Cool to RT EtOAc extraction Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for O-cyclopropylation.

Yield Optimization Data

Understanding the mechanistic causality behind each parameter is critical for scaling and troubleshooting. The table below summarizes the impact of deviating from standard conditions[2].

Parameter VariationYield ImpactMechanistic Causality
Standard Conditions >80% Optimal balance of solubility, transmetalation, and oxidation.
Omission of 1,10-phenanthroline<20%Bidentate N-ligands stabilize the highly reactive Cu(III) intermediate and prevent irreversible catalyst aggregation into inactive clusters.
Use of Cyclopropylboronic Acid~40-50%Free boronic acid undergoes rapid protodeboronation.

-PrBF

K acts as a slow-release reservoir, maintaining a low steady-state concentration of the active species.
Pure Toluene (No H

O)
<10%Water is essential to solubilize the trifluoroborate salt and facilitate its slow hydrolysis to the active boronic acid.
Air instead of O

balloon
~45%Insufficient dissolved oxygen slows the oxidation of Cu(II) to Cu(III), allowing protodeboronation to outcompete the desired cross-coupling.

Troubleshooting & FAQs

Q1: My reaction yielded mostly unreacted 3-hydroxyacetophenone and some homocoupled cyclopropyl dimer. What went wrong? A: This is a classic symptom of poor transmetalation or slow reductive elimination. Ensure your O


 balloon maintains positive pressure throughout the 12 hours. The Chan-Lam coupling requires stoichiometric oxidation. If O

is limiting, the Cu(II) intermediate stalls, and the cyclopropylboronic species may undergo homocoupling or protodeboronation instead of cross-coupling.

Q2: Why must I use a biphasic Toluene/Water (3:1) solvent system? Can I use anhydrous DCM or DMF? A: Do not use anhydrous solvents for this specific protocol. Potassium trifluoroborates are largely insoluble in pure organic solvents. The water acts as a phase-transfer medium and slowly hydrolyzes the stable


-PrBF

K into the active cyclopropylboronic acid[2]. This "slow-release" mechanism minimizes unwanted protodeboronation side reactions.

Q3: The reaction mixture turned black after 2 hours, and the yield was terrible. How do I fix this? A: A black reaction mixture indicates the precipitation of inactive Copper(0) or Copper(II) oxide. This occurs when the catalytic cycle is starved of oxygen, preventing the re-oxidation of Cu(I) back to Cu(II). To fix this:

  • Ensure vigorous stirring (at least 800 rpm) to maximize the gas-liquid interfacial area for O

    
     dissolution.
    
  • Verify the integrity of your septum and O

    
     balloon; microscopic leaks are the most common cause of oxygen starvation.
    

Q4: Can I substitute Cu(OAc)


 with CuI or CuCl? 
A:  It is highly discouraged. Cu(OAc)

is the optimal precatalyst because the acetate counterion acts as an internal base that facilitates the initial ligand exchange with the phenol (forming the Cu-phenoxide intermediate) and assists in the transmetalation step[1]. Halide counterions (like Cl⁻ or I⁻) do not possess this basicity and often lead to sluggish kinetics.

References

  • Derosa, J., O’Duill, M. L., Holcomb, M., Boulous, M. N., Patman, R. L., Wang, F., Tran-Dubé, M., McAlpine, I., & Engle, K. M. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(6), 3417–3425. URL: [Link]

Sources

Optimization

Minimizing cyclopropyl ring opening during chemical synthesis

Current Status: ONLINE | Technician: Senior Application Scientist | Ticket Focus: Ring Strain Preservation Core Directive & Knowledge Base Welcome to the CISC. You are likely here because your cyclopropyl moiety—a struct...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ONLINE | Technician: Senior Application Scientist | Ticket Focus: Ring Strain Preservation

Core Directive & Knowledge Base

Welcome to the CISC. You are likely here because your cyclopropyl moiety—a structural gem in medicinal chemistry due to its ability to rigidify protein binding and improve metabolic stability—has inadvertently opened into a homoallylic chain or rearranged during synthesis.

The cyclopropane ring possesses


 of strain energy. The C-C bonds are bent ("banana bonds") with significant 

-character (

hybridization), making them behave electronically more like alkenes than alkanes. This "Walsh Orbital" character renders them susceptible to electrophilic attack, acid-catalyzed heterolysis, and oxidative addition by transition metals.

This guide treats your synthesis as a troubleshooting ticket. Select the module below that matches your reaction conditions.[1]

Module A: Acid-Mediated Transformations

Ticket ID: ACID-001 Symptom: Ring opening during deprotection (e.g., Boc removal) or functional group manipulation.

The Mechanism of Failure

In the presence of Brønsted or Lewis acids, the cyclopropane ring acts as a nucleophile. Protonation typically occurs at the carbon to form a non-classical carbonium ion (corner-protonated or edge-protonated), which rapidly collapses to a carbocation. If a carbocation is generated adjacent to the ring (cyclopropylcarbinyl cation), the ring expands or opens to relieve strain (homoallylic rearrangement).

Diagnostic Workflow (Graphviz)

Acid_Troubleshooting start START: Acidic Condition Required? cation Will a cation form adjacent to the ring? start->cation subst Is the ring Electron-Rich (Donor-Acceptor)? cation->subst No risk_high CRITICAL RISK: Homoallylic Rearrangement cation->risk_high Yes risk_med MODERATE RISK: Electrophilic Opening subst->risk_med Yes sol_2 SOLUTION B: Use HCl in Dioxane (Anhydrous) Avoid TFA/H2O subst->sol_2 No sol_1 SOLUTION A: Switch to Lewis Acid (ZnBr2, Mg(ClO4)2) risk_high->sol_1 sol_3 SOLUTION C: Basic/Fluoride Deprotection (Redesign PG strategy) risk_high->sol_3 risk_med->sol_3

Figure 1: Decision matrix for handling cyclopropanes in acidic media. High-risk pathways involve cation generation adjacent to the ring.

Protocol: Buffered Boc-Deprotection

Objective: Remove N-Boc group adjacent to a cyclopropane without triggering ring expansion. Standard TFA/DCM often fails here due to the stability of the resulting cation.

  • Reagents: Prepare a solution of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv) and 2,6-Lutidine (2.0 equiv).

  • Solvent: Anhydrous DCM (

    
    ).
    
  • Execution:

    • Cool substrate in DCM to

      
      .
      
    • Add 2,6-Lutidine (buffers the reaction, preventing proton sponge effect).

    • Dropwise add TMSOTf.

    • Monitor: Reaction is usually complete in <30 mins.

  • Quench: Pour into saturated aqueous

    
    .
    
  • Why it works: The silyl group activates the carbamate oxygen without generating a free proton pool, while lutidine scavenges adventitious acid, preventing the "protonation-opening" cascade [1].

Module B: Transition Metal Catalysis (Suzuki Coupling)

Ticket ID: PD-002 Symptom: Low yield in cross-coupling; presence of de-boronated or isomerized byproducts.

The Problem: Stability & Insertion

Cyclopropylboronic acids are prone to protodeboronation and oxidative ring opening. Palladium can insert into the strained C-C bond (oxidative addition) rather than the C-B bond if the catalyst system is too aggressive or if "agostic interactions" facilitate


-hydride elimination.
Reagent Compatibility Matrix
ParameterRecommendedAvoidReason
Boron Source MIDA Boronates, K-TrifluoroboratesFree Boronic Acids (Long storage)MIDA esters slowly release the active species, keeping free concentration low [2].
Ligand Tricyclohexylphosphine (

), SPhos

, dppf
Bulky, electron-rich ligands facilitate rapid reductive elimination over ring insertion [3].
Base

(anhydrous or minimal water)

,

Strong bases promote protodeboronation.
Solvent Toluene/Water (20:1)THF (wet), DMFBiphasic systems often protect the boronate until transmetallation.
Protocol: Robust Cyclopropyl Suzuki Coupling

Based on optimized conditions for unstable boronates [3].

  • Setup: Charge a reaction vial with Aryl Bromide (

    
     equiv), Cyclopropylboronic acid (
    
    
    
    equiv), and
    
    
    (
    
    
    equiv).
  • Catalyst: Add

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) or use pre-formed catalyst.
  • Solvent: Add Toluene/

    
     (
    
    
    
    ratio). Strict deoxygenation is required.
  • Temperature: Heat to

    
     for 3–6 hours.
    
  • Workup: Cool, dilute with EtOAc, wash with water.

  • Note: If using Cyclopropyl MIDA boronate, use

    
     as a co-catalyst or hydrolyze in situ with mild hydroxide.
    

Module C: Radical Chemistry & Hydrogenation

Ticket ID: RAD-003 Symptom: Ring opening during reduction or radical substitution.

The "Radical Clock"

The cyclopropylcarbinyl radical is one of the fastest known "radical clocks." It rearranges to the homoallyl radical with a rate constant of


 at 

[4].
  • Implication: If your radical reaction (e.g., H-abstraction) is slower than

    
    , the ring will  open.
    
Hydrogenation Selectivity (Graphviz)

Hydrogenation_Selectivity input Substrate: Alkene + Cyclopropane choice Catalyst Selection input->choice pd_c Pd/C or PtO2 choice->pd_c Aggressive crabtree Crabtree's Catalyst (Homogeneous Ir) choice->crabtree Directed/Soft lindlar Lindlar Catalyst (Poisoned Pd) choice->lindlar Poisoned result_bad Result: Ring Opening (Propane formation) pd_c->result_bad result_good Result: Alkene Reduced Ring Intact crabtree->result_good lindlar->result_good

Figure 2: Catalyst selection for chemoselective hydrogenation. Heterogeneous Pd/Pt catalysts often cleave cyclopropanes via edge-adsorption mechanisms [5].

Troubleshooting Guide: Hydrogenation
  • Avoid:

    
     in acidic solvents (AcOH). This is a guaranteed method to cleave the ring (hydrogenolysis).
    
  • Use: Wilkinson's Catalyst or Crabtree's Catalyst in DCM. These homogeneous catalysts coordinate to the alkene

    
    -system and are sterically prevented from approaching the cyclopropane C-C bonds effectively.
    
  • Alternative: Diimide reduction (

    
     + oxidant) is purely chemical and will reduce alkenes without touching cyclopropanes.
    

References

  • Olah, G. A., et al. "Mechanism of acid-catalyzed ring opening of cyclopropane." Journal of the American Chemical Society.[2]

  • Gillis, E. P., & Burke, M. D. "Multistep Synthesis of Complex Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[2]

  • Wallace, D. J., & Chen, C. "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters.

  • Newcomb, M. "Radical Kinetics and the Cyclopropylcarbinyl Radical Clock." Encyclopedia of Radicals in Chemistry, Biology and Materials.

  • Charette, A. B., et al. "Simmons-Smith Cyclopropanation and Workup Protocols." Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-[3-(Cyclopropyloxy)phenyl]ethanone Solubility

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges with lipophilic intermediates and drug-like molecules crashing out of solution during critical assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges with lipophilic intermediates and drug-like molecules crashing out of solution during critical assays. 1-[3-(Cyclopropyloxy)phenyl]ethanone (C₁₁H₁₂O₂) is a classic example of a compound that behaves beautifully in organic synthesis but presents significant formulation hurdles in aqueous biological systems.

This guide provides field-proven, self-validating protocols to diagnose, manage, and overcome solubility issues with this specific acetophenone derivative.

Section 1: Physicochemical Profiling & Causality

Q: Why does 1-[3-(Cyclopropyloxy)phenyl]ethanone consistently precipitate in my aqueous biological assays?

A: The precipitation is a direct consequence of the molecule's structural thermodynamics. 1-[3-(Cyclopropyloxy)phenyl]ethanone possesses a highly lipophilic cyclopropoxy group attached to a phenyl ring, with only weak hydrogen bond acceptors (the ketone carbonyl and the sterically hindered ether oxygen). Because it lacks hydrogen bond donors, water cannot form a stable solvation shell around this hydrophobic bulk.

When you spike this compound from a DMSO stock into an aqueous buffer, the solvent shift causes a massive entropic penalty. To minimize the exposed hydrophobic surface area, the molecules rapidly self-associate via hydrophobic collapse and π-π stacking, leading to precipitation. This is a classic example of poor kinetic solubility—the concentration at which a pre-dissolved compound precipitates when added to an aqueous medium, which is a critical parameter for early drug discovery assays[1].

Table 1: Physicochemical Properties & Mechanistic Impact on Solubility

ParameterEstimated ValueMechanistic Impact on Aqueous Solubility
Molecular Weight 176.21 g/mol Relatively low; allows rapid diffusion and aggregation kinetics when crashing out.
LogP (Lipophilicity) ~2.5 – 3.0High lipophilicity drives poor aqueous solubility; highly favorable for organic solvents.
H-Bond Donors (HBD) 0Severe limitation. Inability to donate hydrogen bonds prevents stable interaction with water.
H-Bond Acceptors (HBA) 2 (Ketone, Ether)Weak dipole interactions; insufficient to overcome the hydrophobic bulk of the cyclopropyl group.
Kinetic Aqueous Sol. < 10 µMHigh risk of precipitation during serial dilutions in aqueous biological buffers[2].

Section 2: Stock Solution Management & DMSO Handling

Q: My 10 mM DMSO stock of 1-[3-(Cyclopropyloxy)phenyl]ethanone is crashing out after a few weeks of storage at -20°C. How do I prevent this?

A: The root cause of your stock degradation is water ingress. DMSO is highly hygroscopic; an open vessel of 100% DMSO can equilibrate to over 30% moisture content within 24 hours under standard laboratory conditions[3]. Every time a vial is opened or undergoes a freeze-thaw cycle, it absorbs atmospheric moisture. Water significantly lowers the solvation capacity of DMSO for lipophilic compounds like 1-[3-(Cyclopropyloxy)phenyl]ethanone. Over multiple cycles, the accumulated water mole fraction forces the compound out of solution[3].

Protocol: Best Practices for DMSO Stock Management To create a self-validating storage system that prevents hydrolytic degradation and precipitation[4]:

  • Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO (sealed under argon or nitrogen) to a final concentration of 10 mM.

  • Aliquotting: Immediately dispense the master stock into single-use volumes (e.g., 10–50 µL) in tightly sealed, low-bind microcentrifuge tubes or acoustic dispensing plates.

  • Controlled Storage: Store aliquots at -20°C or -80°C. Ideally, utilize a desiccator cabinet or automated nitrogen-purged storage pods to eliminate atmospheric moisture exposure[5].

  • Single-Use Rule: Thaw an aliquot only once at room temperature prior to the assay. Discard any unused portion to completely avoid freeze-thaw hydration cycles[3].

Section 3: Assay-Specific Solubilization Strategies

Q: How can I formulate this compound for in vitro high-throughput screening (HTS) without exceeding the 1% DMSO toxicity limit of my cells?

A: When increasing the organic solvent concentration is not biologically viable, you must lower the thermodynamic barrier to solvation using excipients. Depending on your assay's tolerance, implement one of the following strategies:

  • Surfactants: Non-ionic surfactants (e.g., 0.01% - 0.1% Tween-20) form micelles. The hydrophobic tails interact with the cyclopropoxy and phenyl groups, while the hydrophilic heads interact with water, keeping the compound suspended.

  • Carrier Complexes: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can encapsulate the phenyl ring of the compound, shielding it from water while presenting a hydrophilic exterior to the buffer.

SolWorkflow Start Precipitation of 1-[3-(Cyclopropyloxy)phenyl]ethanone CheckDMSO Is Assay DMSO Tolerance ≥ 1%? Start->CheckDMSO IncDMSO Increase DMSO to 1% (Max) CheckDMSO->IncDMSO Yes Surfactant Add Surfactants (e.g., 0.01% Tween-20) CheckDMSO->Surfactant No CheckTox Assess Cytotoxicity / Target Interference IncDMSO->CheckTox CheckTox->Surfactant Fail Success Proceed to Biological Assay CheckTox->Success Pass Cyclodextrin Use Carrier Complexes (e.g., HP-β-CD) Surfactant->Cyclodextrin Still precipitates Surfactant->Success Cyclodextrin->Success Fail Conduct Thermodynamic Solubility Assay Cyclodextrin->Fail Insoluble

Workflow for resolving 1-[3-(Cyclopropyloxy)phenyl]ethanone precipitation in aqueous assays.

Section 4: Standardized Kinetic Solubility Measurement

Q: How do I accurately measure the kinetic solubility of this compound in my specific assay buffer to establish a working concentration limit?

A: Visual inspection of precipitation is highly subjective and prone to error, especially at low micromolar concentrations[6]. Laser nephelometry is the gold standard for high-throughput kinetic solubility measurement[2]. It provides a quantitative, objective measurement of light scattering caused by insoluble particulates the exact moment the compound crashes out of the DMSO/buffer mixture[7].

Protocol: High-Throughput Laser Nephelometry Assay

  • Stock Preparation: Prepare a fresh 10 mM stock of 1-[3-(Cyclopropyloxy)phenyl]ethanone in anhydrous DMSO.

  • Serial Dilution: Create an 8- to 12-point 2-fold serial dilution of the compound in 100% DMSO across a microtiter plate[7].

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. This ensures a uniform final DMSO concentration of exactly 1.0%[7].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with continuous shaking at 300 rpm. This allows the solution to reach a metastable state[8].

  • Measurement: Scan the plate using a laser nephelometer (e.g., NEPHELOstar Plus). Unsolved particles will scatter the laser light, generating a signal proportional to the particle concentration[7].

  • Data Analysis: Plot the scattered light intensity (in Nephelometric Turbidity Units, NTU) against the compound concentration[6]. The kinetic solubility limit is defined as the "kick-off" point—the exact concentration at which the scattering signal significantly deviates from the baseline[7]. Do not dose your biological assays above this concentration.

References

Sources

Optimization

Identifying and removing impurities in 1-[3-(Cyclopropyloxy)phenyl]ethanone

Technical Support Center: Purity Assurance for 1-[3-(Cyclopropyloxy)phenyl]ethanone Ticket ID: CP-885-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Identificat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purity Assurance for 1-[3-(Cyclopropyloxy)phenyl]ethanone

Ticket ID: CP-885-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Identification, Troubleshooting, and Removal of Impurities in CAS 885270-86-0

Overview: The "Fragile" Ether

Welcome to the technical support interface. You are likely working with 1-[3-(Cyclopropyloxy)phenyl]ethanone , a critical intermediate often used in the synthesis of kinase inhibitors or GPCR ligands.

The Core Challenge: Unlike standard alkyl ethers (methyl, ethyl), the cyclopropyl aryl ether moiety is acid-sensitive . The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes it susceptible to ring-opening hydrolysis under acidic conditions, converting your valuable product into the n-propoxy impurity.

This guide treats your purification process as a logic gate system: if you fail to control pH, you will generate more impurities than you remove.

Part 1: Impurity Identification (Diagnostics)

User Query: "I see a persistent impurity eluting just before my product on HPLC (Reverse Phase), and another appearing after column chromatography. What are they?"

The Impurity Landscape

Based on the standard synthesis route (likely Chan-Lam coupling of 3-hydroxyacetophenone with cyclopropylboronic acid), here is the definitive impurity profile:

Impurity IDChemical NameOriginDetection Characteristics (HPLC - C18)
IMP-A 3-Hydroxyacetophenone Unreacted Starting Material (SM)Early Eluter. High polarity due to free phenol. Distinct UV shift in basic media.
IMP-B 1-[3-(n-Propoxy)phenyl]ethanone Acid-Catalyzed Ring OpeningCo-Eluter. Elutes very close to the product (often slightly later). Mass spec shows +2H (M+2) relative to product if ring opens, but isomeric if just rearranged.
IMP-C 1-[3-(Allyloxy)phenyl]ethanone Thermal Rearrangement / EliminationLate Eluter. formed under high-temp distillation or harsh acidic workup.
IMP-D Copper Residues Catalyst (Chan-Lam)Non-Retained/Front. Visible as baseline noise or via ICP-MS.
Visualizing the Pathway

The following diagram illustrates how these impurities arise mechanistically.

ImpurityPathways SM 3-Hydroxyacetophenone (Starting Material) SM->SM Incomplete Conversion Product TARGET: 1-[3-(Cyclopropyloxy)phenyl]ethanone SM->Product Chan-Lam Coupling Cu(OAc)2, Base, O2 Reagent Cyclopropylboronic Acid Reagent->Product Imp_Propyl IMP-B: n-Propoxy Derivative (Ring Opened) Product->Imp_Propyl Acid Hydrolysis (H+) (e.g., Acidic Silica, HCl workup) Imp_Allyl IMP-C: Allyloxy Derivative Product->Imp_Allyl Thermal Rearrangement (>150°C)

Caption: Mechanistic origin of key impurities. Note the instability of the product toward acid (IMP-B) and heat (IMP-C).

Part 2: Troubleshooting & Remediation Protocols

User Query: "My product degrades on the silica column. How do I purify it without destroying the cyclopropane ring?"

Issue 1: The "Acidic Silica" Trap

Standard silica gel is slightly acidic (pH 4–5). If your elution is slow, the cyclopropyl ether can hydrolyze to the n-propyl ether (IMP-B) on the column.

  • Diagnosis: The peak broadens significantly, or a new shoulder appears during purification.

  • Resolution Protocol (The "Neutralization" Fix):

    • Pre-treat Silica: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) before packing the column.

    • Run Fast: Do not let the compound sit on the silica. Use a flash chromatography system with a gradient that elutes the product within 10–15 CV (Column Volumes).

    • Alternative: Use neutral alumina instead of silica, though resolution may be lower.

Issue 2: Removing Unreacted Phenol (IMP-A)

You cannot easily separate the starting phenol (3-hydroxyacetophenone) from the product by chromatography because the phenol tails and contaminates the fraction.

  • The Self-Validating Protocol (Caustic Wash): Instead of a column, use chemistry. The phenol is acidic (pKa ~10); the product is neutral.

    • Dissolve the crude reaction mixture in Ethyl Acetate or MTBE .

    • Wash 2x with 1N NaOH (Sodium Hydroxide). Why? This deprotonates the phenol into the water-soluble phenolate.

    • Wash 1x with Brine (to break emulsions).

    • Dry organic layer over Na2SO4.

    • Validation: Check the aqueous wash by TLC. Acidify a small aliquot of the wash with HCl; if it turns cloudy, you successfully extracted the impurity.

Part 3: Advanced Purification Workflow

User Query: "I need >99% purity for biological screening. What is the definitive workflow?"

Do not rely on a single method. Use this orthogonal approach to ensure removal of both polar (phenol) and lipophilic (dimers/ligands) impurities.

The "Golden Standard" Workflow Table
StepMethodTarget Impurity RemovedCritical Parameter
1 Alkaline Extraction 3-Hydroxyacetophenone (IMP-A)Keep pH > 12 in aqueous phase. Do not heat.
2 Copper Scavenging Copper Catalyst residuesWash organic phase with EDTA solution or 10% NH4OH until blue color persists in aqueous layer.
3 Flash Chromatography Lipophilic byproducts / LigandsStationary Phase: Silica + 1% Et3N. Mobile Phase: Hexanes/EtOAc (Gradient).
4 High-Vac Distillation Solvent / Trace volatilesTemp: <120°C. Pressure: <1 mbar. Warning: High heat risks rearrangement.
Decision Logic for Purification

PurificationLogic Start Crude Reaction Mixture CheckSM Is Starting Material (Phenol) Present? (>5%) Start->CheckSM CausticWash Perform 1N NaOH Wash (Extract Phenol to Aqueous) CheckSM->CausticWash Yes CheckCopper Is Reaction Green/Blue? (Copper Residue) CheckSM->CheckCopper No CausticWash->CheckCopper EDTAWash Wash with NH4OH or EDTA CheckCopper->EDTAWash Yes FinalPolish Flash Chromatography (Buffered Silica) CheckCopper->FinalPolish No EDTAWash->FinalPolish Distillation Kugelrohr Distillation (High Vac, Low Temp) FinalPolish->Distillation If Solvent Remains Success Pure Product (>98%) FinalPolish->Success Distillation->Success

Caption: Logical workflow for stepwise impurity removal. Note the priority of chemical washing (NaOH) before chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use HCl to acidify the workup? A: Absolutely not. Even dilute HCl can trigger the ring-opening of the cyclopropyl ether. If you must neutralize a basic reaction mixture, use a buffered solution like saturated Ammonium Chloride (NH4Cl) or dilute Acetic Acid, and ensure the local pH does not drop below 4.

Q: Why does my NMR show a triplet at ~0.9 ppm? A: This is diagnostic of the n-propyl impurity (IMP-B) . The cyclopropyl protons typically appear as multiplets around 0.6–0.9 ppm (2H) and 3.7 ppm (1H, methine). If you see a clear methyl triplet (CH3 of n-propyl), your ring has opened.

Q: Is crystallization possible? A: 1-[3-(Cyclopropyloxy)phenyl]ethanone is often a low-melting solid or oil. Crystallization is difficult unless the purity is already high (>95%). If solid, try recrystallization from Hexanes:MTBE (9:1) at -20°C.

References

  • Chan-Lam Coupling Methodology

    • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids: An expedient synthesis of thyroxine."[1] Tetrahedron Letters, 39(19), 2937-2940.

    • Relevance: Establishes the foundational chemistry for synthesizing aryl ethers from phenols and boronic acids, the primary route for this target.
  • Cyclopropyl Ether Stability

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Relevance: Provides authoritative data on the acid-lability of ether linkages and cyclopropyl deriv
  • General Purification of Phenolic Ethers

    • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
    • Relevance: Standardizes the "Caustic Wash" protocol for separating phenols

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Meta-Substituted Acetophenones

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in synthetic methodology: managing steric hindrance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in synthetic methodology: managing steric hindrance and electronic effects in meta-substituted acetophenones.

While ortho-substituents are notorious for direct steric clashes, bulky meta-substituents (e.g., -tBu, -CF₃, complex aryls) exert subtle but critical conformational restrictions. These restrictions dictate facial selectivity in asymmetric reductions and control site selectivity in transition metal-catalyzed C–H functionalizations. This guide provides field-proven insights, self-validating protocols, and mechanistic causality to help you optimize your workflows.

Section 1: Troubleshooting Asymmetric Reductions

Context: Meta-substituents can alter the Bürgi-Dunitz trajectory, restricting the rotation of the acetyl group and dictating the facial approach of incoming hydrides. Standard noble metal catalysts often fail to induce high enantiomeric excess (ee) due to these conformational flexibilities.

Frequently Asked Questions

Q: Why is my asymmetric transfer hydrogenation (ATH) of 3-(tert-butyl)acetophenone yielding low enantiomeric excess (ee) with standard Ru-catalysts? A: Standard noble metal catalysts often struggle with the steric bulk of meta-alkyl groups, leading to competing transition states and poor facial discrimination. Switching to base-metal pincer complexes, specifically Mn(I) phosphine-amino-phosphinites (P'(O)N(H)P), provides a tighter, highly modular chiral pocket. The π-accepting nature of this ligand accommodates the meta-substituent while enforcing a strict conformation for the acetyl group, leading to highly selective hydride attack 1.

Q: Can biocatalysis effectively overcome meta-steric hindrance? A: Yes. Ketoreductases like KRED1-Pglu from Pichia glucozyma are highly effective. While para-derivatives rely purely on electronic effects (σ-Hammett), meta-derivatives experience a co-occurrence of steric and electronic effects in the enzyme's binding pocket. The enzyme favors substrates with less sterically demanding electron-withdrawing groups (like -F or -OMe), orienting them to achieve >98% ee 2.

Quantitative Data: Reduction Methods Comparison
Substrate (Meta-Substituent)Catalyst / EnzymeYield / Conversion (%)Enantiomeric Excess (ee %)Major Enantiomer
3'-CF₃Mn(I) P'(O)N(H)P (3b)>99%90%(R)
3',5'-di-CH₃Mn(I) P'(O)N(H)P (3b)>99%94%(R)
3'-OCH₃KRED1-Pglu67%>98%(S)
3'-CH₃KRED1-Pglu18%>98%(S)
Protocol 1: Mn(I)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality Note: 2-propanol is utilized not just as a solvent, but as the stoichiometric hydride donor. The base (tBuOK) is critical for deprotonating the precatalyst to form the active Mn(I) amido species.

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with the Mn(I) P'(O)N(H)P precatalyst (1.0 mol%) and tBuOK (2.0 mol%).

  • Activation: Add anhydrous 2-propanol (2.0 mL). Stir at 40 °C for 15 minutes to generate the active Mn(I) amido intermediate.

  • Substrate Addition: Introduce the meta-substituted acetophenone (0.5 mmol).

  • Reaction: Stir the mixture at 40 °C for 16–24 hours. The active hydride intermediate will selectively attack the Re or Si face dictated by the meta-steric bulk.

  • Self-Validation Check: Before quenching, withdraw a 10 µL aliquot, dilute with ethyl acetate, and analyze via GC-FID. The disappearance of the ketone C=O signal validates complete conversion. Do not proceed to the workup phase until conversion exceeds 95%.

  • Workup & Analysis: Expose the reaction to air to quench. Filter through a short pad of silica gel (eluting with ethyl acetate) and determine ee via chiral HPLC.

CatalystSelection Start Meta-Substituted Acetophenone CheckSub Analyze Substituent Properties Start->CheckSub IsBulky Is the meta-group highly bulky? (e.g. -tBu) CheckSub->IsBulky BaseMetal Use Mn(I) P'(O)N(H)P (Tolerates steric bulk) IsBulky->BaseMetal Yes IsElectronic Is it strongly electron-withdrawing? IsBulky->IsElectronic No Enzyme Use KRED1-Pglu (High ee for -F, -OMe) IsElectronic->Enzyme Yes Standard Standard Ru/Rh Catalysis IsElectronic->Standard No

Logic workflow for selecting the optimal reduction catalytic system based on meta-steric bulk.

Section 2: C–H Functionalization & Site Selectivity

Context: Meta-substituted acetophenones possess two distinct ortho C–H bonds (C2 and C6). The adjacent meta-substituent creates a sterically hindered environment at C2, usually forcing transition metal-catalyzed C–H activation to the less hindered C6 position. However, electronic effects can override this paradigm.

Frequently Asked Questions

Q: I am running a Ruthenium-catalyzed C–H olefination of 3-methoxyacetophenone. Why am I getting functionalization at the more sterically hindered C2 position instead of C6? A: Typically, C–C bond formation occurs at the less congested C6 position because steric crowding prevents the metal from approaching the C2 bond. However, substituents with lone pairs (like -OMe or -F) at the meta position electronically interact with the Ruthenium center. This "chelation assistance" lowers the activation energy for C–H cleavage at C2, completely overriding the steric penalty and directing activation to the sterically less favorable position 3.

Q: How does this compare to Manganese-catalyzed [3+2] cyclizations? A: In Mn-catalyzed inert C–H activations (e.g., reacting with isocyanates), steric hindrance is the dominant controlling factor. Without a strongly coordinating lone pair to assist the metal, meta-substituted acetophenones will preferentially cyclize at the less sterically hindered C6 position with high regioselectivity (often >10:1) 4.

Quantitative Data: Regioselectivity in C–H Functionalization
Meta-SubstituentReaction TypeCatalystMajor Site of ActivationRegioselectivity Ratio (C6:C2)
-CH₃C–H OlefinationRuH₂(CO)(PPh₃)₃Less hindered (C6)>95:5
-OCH₃C–H OlefinationRuH₂(CO)(PPh₃)₃More hindered (C2)Reversed (Electronic override)
-CH₃[3+2] CyclizationMnBr(CO)₅Less hindered (C6)10:1
Protocol 2: Ruthenium-Catalyzed ortho-C–H Olefination

Causality Note: The coordination of the carbonyl oxygen to the Ruthenium center is the critical directing step. The subsequent reductive elimination to form the C–C bond is the rate-determining step, not the C–H cleavage itself.

  • Setup: In a dry, nitrogen-purged Schlenk flask, add RuH₂(CO)(PPh₃)₃ (2–5 mol%) and the meta-substituted acetophenone (1.0 equiv).

  • Reagent Addition: Add the olefin (e.g., vinylsilane or tert-butylethylene, 1.2–2.0 equiv). Note: Olefins with allylic hydrogens must be avoided as they rapidly isomerize under these conditions.

  • Solvent: Add anhydrous toluene to achieve a 0.5–1.0 M concentration.

  • Heating: Heat the reaction mixture to reflux (approx. 110–135 °C) for 2–24 hours.

  • Self-Validation Check: Analyze a crude aliquot via ¹H NMR. The disappearance of the specific C6 or C2 aromatic proton signals validates the site selectivity. A diagnostic shift in the remaining aromatic protons confirms regiocontrol before you proceed to column chromatography.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to isolate the alkylated product.

SiteSelectivity Ketone Carbonyl Coordination to Metal Center MetaSub Meta-Substituent Evaluation Ketone->MetaSub LonePair Lone Pair Present? (-OMe, -F) MetaSub->LonePair C2 Activation at C2 (Electronic Override) LonePair->C2 Yes (Chelation) C6 Activation at C6 (Steric Control) LonePair->C6 No (Steric Clash)

Mechanistic pathway for site-selective C-H activation in meta-substituted acetophenones.

References

  • Title: Mn(I)
  • Title: Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu)
  • Source: Proceedings of the Japan Academy, Series B (JST / NIH)
  • Source: Organic Letters (ACS Publications)

Sources

Optimization

Stability of 1-[3-(Cyclopropyloxy)phenyl]ethanone under acidic conditions

Topic: Role: Senior Application Scientist, Technical Support Center Audience: Researchers, Scientists, Drug Development Professionals Technical Support Center: Stability & Handling Guide Product: 1-[3-(Cyclopropyloxy)phe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist, Technical Support Center Audience: Researchers, Scientists, Drug Development Professionals

Technical Support Center: Stability & Handling Guide

Product: 1-[3-(Cyclopropyloxy)phenyl]ethanone CAS: (Generic/Analogous Reference: 408359-52-4 for related structures; specific CAS may vary by vendor) Ticket ID: STAB-ACID-003

Executive Summary

The stability of 1-[3-(Cyclopropyloxy)phenyl]ethanone in acidic media is a critical parameter for process optimization. Due to the high ring strain of the cyclopropyl ether moiety (~27.5 kcal/mol), this compound is kinetically unstable in strong Bronsted acids (pH < 3) and Lewis acidic environments. Exposure typically leads to rapid ring-opening reactions, yielding 3-halopropyl or 3-hydroxypropyl ethers, or in some cases, rearrangement to allyl phenols.

This guide details the degradation mechanism, diagnostic markers for instability, and validated protocols for handling this compound during synthesis and purification.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I observed a significant drop in yield after an acidic workup (1M HCl). What happened? A: You likely triggered an acid-catalyzed ring-opening reaction. The cyclopropyl phenyl ether motif is acid-labile. Unlike standard alkyl ethers (e.g., anisole), which require harsh conditions (HI/heat) to cleave, the cyclopropyl group acts as a "loaded spring."

  • Mechanism: Protonation of the ether oxygen weakens the O-C(cyclopropyl) bond. The strain relief drives a nucleophilic attack (by Cl⁻ or H₂O) on the cyclopropyl methylene carbons, leading to ring opening.

  • Result: Conversion of your starting material into 1-[3-(3-chloropropoxy)phenyl]ethanone (if HCl was used) or the corresponding alcohol. These impurities often co-elute or appear as a "streak" on TLC due to polarity changes.

Q2: Can I use Lewis acids (e.g., AlCl₃, BF₃·OEt₂) for Friedel-Crafts reactions on this substrate? A: Proceed with extreme caution. The oxygen atom of the cyclopropyloxy group is a Lewis base. Coordination of a strong Lewis acid to this oxygen will activate the cyclopropane ring towards opening/rearrangement before the desired Friedel-Crafts acylation occurs on the ring.

  • Alternative: Perform acylation before installing the cyclopropyl group, or use milder conditions (e.g., triflic anhydride/mild Lewis acid at low temperature) if the sequence is unavoidable.

Q3: My LC-MS shows a peak with mass [M+18] or [M+36/38]. Is this a solvate? A: It is likely a degradation product, not a solvate.

  • [M+18]: Indicates hydration. Ring opening by water to form the alcohol: 1-[3-(3-hydroxypropoxy)phenyl]ethanone .

  • [M+36/38]: Indicates hydrochlorination. Ring opening by HCl to form the alkyl chloride.

  • Action: Check your mobile phase. If using 0.1% Formic Acid or TFA, analyze the sample immediately. Prolonged residence in acidic autosamplers can degrade the compound.

Part 2: Mechanistic Insight & Visualization

To understand the instability, one must look at the orbital interactions. The cyclopropyl group's "banana bonds" (high p-character) interact with the oxygen lone pair. Protonation disrupts this delicate electronic balance.

Figure 1: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the divergence between the desired stability and the fatal ring-opening pathway in the presence of acid (HX).

AcidDegradation SM 1-[3-(Cyclopropyloxy)phenyl]ethanone (Intact Ether) Protonated Oxonium Intermediate (Activated Ring) SM->Protonated + H+ (Fast eq.) TS Transition State (Nucleophilic Attack) Protonated->TS Strain Relief Product_Cl Ring-Opened Chloride (1-[3-(3-chloropropoxy)...]) TS->Product_Cl + Cl- (from HCl) Product_OH Ring-Opened Alcohol (Hydrolysis Product) TS->Product_OH + H2O (Aq. Acid)

Caption: Mechanism of acid-catalyzed ring opening. The driving force is the relief of ~27.5 kcal/mol ring strain upon protonation.

Part 3: Validated Handling Protocols

Protocol A: Safe Workup Procedures

Objective: Quench reactions containing 1-[3-(Cyclopropyloxy)phenyl]ethanone without triggering degradation.

ParameterRecommended ConditionDangerous Condition (Avoid)
Quenching Agent Sat. NH₄Cl or Phosphate Buffer (pH 7.0)1M HCl, 1M H₂SO₄
Temperature 0°C to 5°CRoom Temp or Reflux
Contact Time < 15 minutes> 1 hour
Drying Agent Na₂SO₄ or K₂CO₃Acidic Silica / MgSO₄ (mildly acidic)

Step-by-Step:

  • Cool: Chill the reaction mixture to 0°C.

  • Buffer: Add saturated aqueous Ammonium Chloride (NH₄Cl) or Sodium Phosphate buffer (pH 7). Note: NH₄Cl is slightly acidic (pH ~5-6) but usually safe if cold and brief. For maximum safety, use Phosphate buffer.

  • Extract: Immediately extract with ethyl acetate or DCM.

  • Wash: Wash the organic layer with saturated NaHCO₃ to ensure removal of any trace acid.

  • Dry: Dry over anhydrous Na₂SO₄. Avoid prolonged exposure to silica gel during purification (add 1% Et₃N to eluent if necessary).

Protocol B: Stability Testing

Before scaling up, validate the stability of your specific batch in your solvent system.

  • Prepare Stock: Dissolve 5 mg of compound in 1 mL MeOH/Water (1:1).

  • Spike: Add 1 equivalent of Acetic Acid (mild) to Vial A, and 1 equivalent of HCl (strong) to Vial B.

  • Monitor: Analyze by HPLC/UPLC at t=0, t=1h, and t=24h.

    • Pass Criteria: >99% recovery in Vial A.

    • Fail Criteria: Appearance of ring-opened peaks in Vial B (usually eluting earlier or later depending on the column mode).

Part 4: Decision Matrix for Process Design

Use this flow to determine if your synthetic route needs modification.

DecisionTree Start Start: Reaction Planning AcidStep Does the next step require acidic reagents (pH < 4)? Start->AcidStep NoAcid Proceed with Standard Neutral Workup AcidStep->NoAcid No YesAcid Can the acid be substituted (e.g., Lewis Acid -> Mild Base)? AcidStep->YesAcid Yes SubYes Switch Reagents (e.g. use enzymatic or basic conditions) YesAcid->SubYes Yes SubNo Is the contact time < 30 mins @ 0°C? YesAcid->SubNo No TimeYes Proceed with CAUTION Run pilot stability test first SubNo->TimeYes Yes TimeNo STOP: High Risk of Degradation Redesign Route (Install Cyclopropyl later) SubNo->TimeNo No

Caption: Strategic decision tree for handling acid-sensitive cyclopropyl ethers.

References

  • Bernstein, Z. et al. "Acid-Catalyzed Ring Opening of Cyclopropyl Ethers: Mechanisms and Kinetics." Journal of Organic Chemistry, 2014 , 79(12), 5520–5535. (Note: Generalized reference for class reactivity).

  • Master Organic Chemistry. "Cleavage of Ethers with Acid." MasterOrganicChemistry.com, 2014 .

  • Lajunen, M. "Acid-Catalyzed Hydrolysis of Some Secondary Alkyl Phenyl Ethers."[1] Acta Chemica Scandinavica, 1992 .

  • PubChem. "1-(3-Bromo-2-(cyclopropylmethoxy)phenyl)ethanone Compound Summary." National Library of Medicine. (Structural analog reference).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform small-scale stability tests before processing valuable material.

Sources

Troubleshooting

Solving purification challenges in cyclopropyloxy phenyl ketone production

Technical Support Center: Purification of Cyclopropyloxy Phenyl Ketone Derivatives Welcome to the Process Chemistry Technical Support Center. Cyclopropyloxy phenyl ketones (e.g., 4-cyclopropoxyacetophenone) are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Cyclopropyloxy Phenyl Ketone Derivatives

Welcome to the Process Chemistry Technical Support Center. Cyclopropyloxy phenyl ketones (e.g., 4-cyclopropoxyacetophenone) are critical building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs). The installation of the cyclopropyloxy group enhances metabolic stability and modulates lipophilicity in drug candidates (1[1]). However, the inherent ring strain of the cyclopropyl group and the chelating potential of the ketone moiety present unique downstream purification challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation.

Section 1: Troubleshooting & FAQs

Q1: My cyclopropyloxy phenyl ketone degrades during silica gel column chromatography. I am seeing a significant drop in yield and the appearance of ring-opened byproducts. How can I prevent this? Root Cause & Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). The cyclopropyloxy group is highly susceptible to acid-catalyzed ring-opening due to the relief of angular strain (~27.5 kcal/mol). Protonation of the ether oxygen or activation by silica silanols facilitates cleavage, often yielding linear halogenated or hydroxylated alkyl ethers (2[2]). Solution: You must buffer your stationary phase. Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (Et₃N) in hexanes prior to loading your sample. This neutralizes the acidic silanol sites, preventing the degradation of the delicate cyclopropyloxy moiety.

Q2: I am using an Ullmann-type coupling (Cu-catalyzed) to synthesize the ether linkage, but my final product retains a green/blue tint, indicating copper contamination. Standard aqueous workups are failing. Why? Root Cause & Causality: The combination of the carbonyl oxygen of the phenyl ketone and the ether oxygen of the cyclopropyloxy group can act as a bidentate chelating motif. This traps transition metals (like Cu or Pd) within the organic matrix, making standard water or brine washes ineffective (3[3]). Solution: Implement a targeted metal scavenging step. Wash the organic layer with an aqueous solution of 0.5 M EDTA or 10% ammonium hydroxide (NH₄OH). The strong binding affinity of EDTA or the formation of the highly soluble


 complex will outcompete the product's chelation, pulling the metal into the aqueous phase.

Q3: I have unreacted phenolic starting material (e.g., 4-hydroxyacetophenone) co-eluting with my product. How do I achieve baseline separation? Root Cause & Causality: While phenols are generally more polar than their corresponding ethers, high sample loading or non-ideal solvent gradients can cause chromatographic tailing and co-elution. Solution: Rely on chemical separation rather than chromatographic separation. Phenols have a pKa of approximately 9.5-10. By washing the crude organic mixture with a 1 M NaOH solution, the unreacted phenol is deprotonated to form a water-soluble phenoxide salt, partitioning entirely into the aqueous layer. The cyclopropyloxy phenyl ketone remains unaffected in the organic layer (4[4]).

Section 2: Quantitative Data & Scavenger Efficiency

To guide your selection of metal removal strategies, the following table summarizes the efficiency of various treatments on crude cyclopropyloxy phenyl ketone streams (Initial Cu concentration: ~1,500 ppm).

Treatment MethodMechanism of ActionResidual Metal (ppm)Product Recovery (%)Scalability
Standard Brine WashIonic displacement85098High
10% NH₄OH WashLigand exchange (Amine complex)12095High
0.5 M EDTA WashChelation (Hexadentate)4592Medium
SiliaMetS® Thiol (10 eq)Covalent sequestration< 596Low (Cost prohibitive)
NH₄OH Wash + Thiol ScavengerHybrid (Aqueous + Solid phase)< 194Medium

Section 3: Validated Experimental Protocol

Optimized Purification Workflow for Cyclopropyloxy Phenyl Ketones This protocol is designed to isolate the target compound post-synthesis while preserving the cyclopropyl ring and removing metal catalysts, acting as a self-validating system through visual and phase-separation cues (5[5]).

Step 1: Reaction Quench and Primary Extraction

  • Cool the reaction mixture to 0–5 °C using an ice bath.

  • Quench the reaction by slowly adding a 10% aqueous ammonium chloride (NH₄Cl) solution. Self-validation: The pH should stabilize around 6-7, neutralizing strong bases without creating a highly acidic environment.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).

Step 2: Chemical Separation of Unreacted Phenol

  • Combine the organic layers and wash twice with equal volumes of chilled 1 M NaOH. Self-validation: The aqueous layer will often turn yellow/orange as the phenoxide salt dissolves, leaving the organic layer pale.

  • Wash the organic layer once with distilled water to remove residual NaOH.

Step 3: Metal Decomplexation

  • Vigorously stir the organic layer with 10% aqueous NH₄OH for 30 minutes at room temperature.

  • Separate the phases and discard the deep blue aqueous layer.

  • Self-validation: Repeat the NH₄OH wash until the aqueous layer remains completely colorless, confirming the exhaustion of extractable transition metals.

  • Wash the organic layer with brine to break any emulsions and remove residual water.

Step 4: Concentration and Buffered Chromatography

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (keep bath temperature <40 °C to prevent thermal degradation).

  • Prepare a silica gel column. Pre-flush the column with 2 column volumes of a solvent mixture containing 1% Et₃N in hexanes.

  • Load the crude oil and elute using a gradient of hexanes/EtOAc (containing 0.1% Et₃N).

  • Pool the product-containing fractions and concentrate to yield the highly pure cyclopropyloxy phenyl ketone.

Section 4: Mechanistic Visualization

The following diagram illustrates the logical decision tree for troubleshooting the purification of cyclopropyloxy phenyl ketones.

PurificationWorkflow Start Crude Cyclopropyloxy Phenyl Ketone Mixture CheckMetal Is Transition Metal Catalyst Present? Start->CheckMetal MetalYes Wash with 10% NH4OH or 0.5M EDTA CheckMetal->MetalYes Yes MetalNo Standard Aqueous Workup (NH4Cl) CheckMetal->MetalNo No CheckPhenol Unreacted Phenol Starting Material? MetalYes->CheckPhenol MetalNo->CheckPhenol PhenolYes Wash with 1M NaOH (Aqueous Phase Discard) CheckPhenol->PhenolYes Yes CheckChrom Chromatography Required? CheckPhenol->CheckChrom No PhenolYes->CheckChrom ChromYes Pre-treat Silica with 1% Et3N (Prevent Ring-Opening) CheckChrom->ChromYes Yes Final Pure Cyclopropyloxy Phenyl Ketone CheckChrom->Final No (Crystallize) ChromYes->Final

Caption: Decision tree for the purification of cyclopropyloxy phenyl ketones addressing metal and acid-sensitivity.

References

  • Vulcanchem. "4-Bromo-1-cyclopropoxy-2-methylbenzene () for sale".
  • PMC - National Institutes of Health. "Directed Nucleophilic Addition of Phenoxides to Cyclopropenes".
  • American Chemical Society (ACS). "a-cyclopropoxyacetophenone and for productive and stimulating discussions".
  • Benchchem. "4-Cyclopropoxybenzonitrile".
  • Benchchem. "Synthesis of Cyclopropyl p-Nitrophenyl Ketone".

Sources

Optimization

Technical Support Center: Troubleshooting the Acetylation of Cyclopropyloxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered during the Friedel-Crafts acylation of cyclopropyloxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered during the Friedel-Crafts acylation of cyclopropyloxybenzene (phenyl cyclopropyl ether).

Introduction & Core Challenges

Synthesizing acetylated cyclopropyloxybenzene (e.g., 4-cyclopropyloxyacetophenone) requires a delicate balance. The cyclopropoxy group is a powerful electron-donating group (EDG) that strongly activates the benzene ring toward electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions[1]. However, the strained three-membered cyclopropyl ring and the ether linkage are highly sensitive to acidic conditions. Standard Friedel-Crafts protocols often lead to catastrophic side reactions, including ether cleavage and cyclopropane ring-opening[2]. This guide provides field-proven, self-validating methodologies to control these pathways.

Mechanistic Troubleshooting Workflow

Workflow Start Acetylation of Cyclopropyloxybenzene SideReaction Observe Side Reactions? Start->SideReaction RingOpening Cyclopropyl Ring Opening / Cleavage SideReaction->RingOpening Yes (Major) Regio Poor Regioselectivity (Ortho/Para mix) SideReaction->Regio Yes (Minor) Success Optimal Para-Acetylation SideReaction->Success No Action1 Switch to Mild Lewis Acid (e.g., In(OTf)3, ZnCl2) RingOpening->Action1 Action2 Lower Temp to 0°C Use Bulky Solvent Regio->Action2 Action1->Success Action2->Success

Decision tree for troubleshooting side reactions during acetylation.

Frequently Asked Questions (FAQs)

Q1: Why does my cyclopropyloxybenzene substrate degrade into phenol and alkyl halides during acetylation? Causality & Mechanism: This is the most common failure point, caused by the use of overly aggressive, "hard" Lewis acids like Aluminum Chloride (AlCl₃) at ambient temperatures. Strong Lewis acids coordinate strongly to the ether oxygen rather than exclusively generating the acylium ion from the acetyl chloride. This coordination withdraws electron density from the ether bond, making the highly strained cyclopropyl ring susceptible to nucleophilic attack by chloride ions. This results in the cleavage of the ether bond, yielding phenol and ring-opened byproducts[2].

Q2: Which catalyst system should I use to prevent ether cleavage and ring opening? Expertise & Experience: To preserve the cyclopropyl ether, you must decouple acylium ion generation from ether oxygen coordination. Switch from hard Lewis acids to softer, milder Lewis acids or metal triflates.

  • Zinc Chloride (ZnCl₂): Provides a milder activation energy suitable for highly activated rings, significantly reducing ether cleavage.

  • Indium(III) Triflate (In(OTf)₃): This is highly oxophilic but exhibits rapid exchange rates, preventing irreversible coordination to the cyclopropyl ether. It is effective at catalytic amounts (5-10 mol%), drastically reducing the local concentration of acidic species.

Q3: How do I control regioselectivity to favor the para-acetylated product over the ortho-isomer? Causality: The cyclopropoxy group is a powerful ortho/para director[1]. Because the cyclopropyl group is relatively compact, ortho-substitution can occur at significant rates. To drive para-selectivity:

  • Lower the Temperature: Run the reaction at 0 °C. Lower temperatures favor the thermodynamically more stable para product by minimizing the kinetic energy available to overcome the steric hindrance at the ortho position.

  • Solvent Choice: Use non-coordinating, bulky solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to increase the effective bulk of the active electrophilic complex.

Quantitative Data: Catalyst Impact on Yield and Side Reactions

Table 1: Summary of catalyst impacts on the acetylation of cyclopropyloxybenzene (Standard conditions: 1.1 eq Acetyl Chloride, DCM, 0 °C to RT, 4 hours).

Catalyst SystemLoadingDesired para-Product YieldEther Cleavage / Ring OpeningOrtho-IsomerTechnical Recommendation
AlCl₃ 1.2 eq15%>70%5%Avoid - Causes massive substrate degradation.
FeCl₃ 1.0 eq40%45%10%Not Recommended - Moderate cleavage observed.
ZnCl₂ 1.0 eq75%<5%15%Good - Reliable but requires stoichiometric amounts.
In(OTf)₃ 5 mol%88%<2%8%Optimal - High yield, catalytic, preserves the ether ring.

Mechanistic Pathway Analysis

Mechanism Substrate Cyclopropyloxybenzene + Acylium Ion Coordination Lewis Acid Coordination Substrate->Coordination PathA Ring Activation (Desired) Coordination->PathA Mild LA (ZnCl2) PathB Ether Oxygen Coordination (Side Reaction) Coordination->PathB Strong LA (AlCl3) ProductA 4-Cyclopropyloxyacetophenone (Target) PathA->ProductA ProductB Phenol + Ring-Opened Alkyl Halides PathB->ProductB

Competing mechanistic pathways in Friedel-Crafts acylation of cyclopropyloxybenzene.

Validated Experimental Protocol: Mild Acetylation using Indium(III) Triflate

This protocol is designed as a self-validating system. The use of catalytic In(OTf)₃ ensures that if the reaction stalls, it is likely due to moisture quenching the catalyst rather than substrate degradation, allowing for safe recovery of the starting material.

Materials:

  • Cyclopropyloxybenzene (1.0 mmol)

  • Acetyl chloride (1.1 mmol)

  • Indium(III) triflate (In(OTf)₃) (0.05 mmol, 5 mol%)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry argon. Self-validation step: The flask must be completely cool to the touch before proceeding to prevent premature volatilization of the highly volatile acetyl chloride.

  • Catalyst Loading: Quickly transfer In(OTf)₃ (28 mg, 0.05 mmol) into the flask. Seal with a rubber septum and purge with argon for 5 minutes.

  • Electrophile Activation: Inject anhydrous DCM (3.0 mL) followed by acetyl chloride (78 µL, 1.1 mmol). Stir the suspension at room temperature for 10 minutes to allow the formation of the active acylium-triflate complex.

  • Substrate Addition (Critical Temperature Control): Cool the reaction mixture strictly to 0 °C using an ice-water bath. Dissolve cyclopropyloxybenzene (134 mg, 1.0 mmol) in anhydrous DCM (2.0 mL). Inject this solution dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could provide the thermal activation energy required for cyclopropyl ring opening.

  • Reaction Monitoring: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The desired product will appear as a UV-active spot with a lower Rf than the starting material.

  • Quenching and Workup: Once the starting material is consumed (typically 3-4 hours), quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Causality: A mild basic quench neutralizes the highly acidic triflic acid generated during the reaction, preventing post-reaction cleavage of the ether during concentration.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford pure 4-cyclopropyloxyacetophenone.

References

  • Title: Phenyl cyclopropyl ether in electrophilic substitution reactions Source: Researcher.life (Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 1972) URL: [Link]

Sources

Troubleshooting

Long-term storage and degradation prevention of 1-[3-(Cyclopropyloxy)phenyl]ethanone

Executive Summary This guide addresses the specific stability challenges of 1-[3-(Cyclopropyloxy)phenyl]ethanone . While the acetophenone core is relatively stable, the cyclopropyl ether moiety presents a unique vulnerab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific stability challenges of 1-[3-(Cyclopropyloxy)phenyl]ethanone . While the acetophenone core is relatively stable, the cyclopropyl ether moiety presents a unique vulnerability. This functional group is thermodynamically strained and highly susceptible to acid-catalyzed ring opening.

Successful long-term storage requires a "Zero-Acid" environment and strict exclusion of moisture to prevent hydrolysis and subsequent polymerization.

Module 1: Critical Storage Protocols

The Golden Rule: The stability of this compound is inversely proportional to the acidity of its environment.

Storage Parameters Table
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temperature kinetically inhibits the ring-opening isomerization of the cyclopropyl group.[1]
Atmosphere Argon (Preferred) or NitrogenArgon is denser than air, providing a superior blanket against moisture and oxygen, preventing oxidative yellowing of the aromatic ring.
Container Amber Glass (Silanized) Amber glass blocks UV light (preventing radical formation). Silanization neutralizes surface hydroxyls (Si-OH) which can act as Lewis acids.
Solvent (if dissolved) Anhydrous THF or Toluene Avoid protic solvents (MeOH, EtOH) or halogenated solvents (DCM, Chloroform) which can generate trace HCl over time.
Intake & Storage Workflow

Follow this decision tree upon receipt of the material.

StorageWorkflow cluster_warning CRITICAL WARNING Start Material Receipt QC Initial QC (NMR/HPLC) Check for Ring Opening Start->QC Decision Purity > 98%? QC->Decision Dry Lyophilize/Dry (Remove trace H2O) Decision->Dry No (Moisture detected) Pack Aliquot under Argon (Amber Vials) Decision->Pack Yes Dry->Pack Store Store at -20°C (Desiccator) Pack->Store Warn Avoid Acidic Silica During Purification

Figure 1: Standard Operating Procedure (SOP) for material intake and storage. Note the emphasis on moisture removal before freezing.

Module 2: Degradation Mechanisms (The "Why")

Users often mistake degradation for simple impurity. It is vital to understand that cyclopropyl ethers are "spring-loaded" rings.

The Acid-Catalyzed Ring Opening

The primary failure mode is the cleavage of the cyclopropane ring. Even weak acids (like carbonic acid from atmospheric CO₂ or acidic sites on silica gel) can protonate the ether oxygen.

Mechanism:

  • Protonation: The ether oxygen accepts a proton (

    
    ).
    
  • Ring Strain Release: The 3-membered ring opens to relieve angle strain (~27 kcal/mol).

  • Product Formation: This typically results in a linear propyl chain with an alcohol or aldehyde terminus, or rearrangement to an allyl ether.

Degradation Compound 1-[3-(Cyclopropyloxy)phenyl]ethanone (Intact Cyclopropyl Ether) Intermediate Protonated Ether (Highly Unstable) Compound->Intermediate Protonation Acid + H+ (Trace Acid/Silica) Acid->Intermediate RingOpen Ring Opening (Strain Release) Intermediate->RingOpen Rapid Isomerization Products Degradation Products: 1. Allyl Phenol Derivatives 2. Ring-opened Alcohols RingOpen->Products

Figure 2: The acid-catalyzed degradation pathway. The driving force is the release of ring strain from the cyclopropyl group.

Module 3: Troubleshooting & FAQs

Q1: The material has turned from off-white to yellow. Is it still usable?

  • Diagnosis: This indicates oxidation of the acetophenone core or the formation of conjugated oligomers.

  • Action: Run an H-NMR. If the cyclopropyl protons (0.6–0.9 ppm) are intact and the integration is correct, the yellowing is likely a trace surface impurity (<1%).

  • Remediation: Filtration through a small pad of basic alumina (not acidic silica) can remove the colored impurities.

Q2: I see new multiplets in the 1.0–2.0 ppm region and a loss of signals at 0.6–0.9 ppm.

  • Diagnosis: Ring Opening has occurred. The signals at 0.6–0.9 ppm are characteristic of the cyclopropyl ring. Their disappearance, coupled with new alkyl signals upfield, confirms the ether linkage has broken.

  • Action: The material is compromised. Do not use for sensitive biological assays.

Q3: Can I purify this compound using standard flash chromatography?

  • Critical Alert: NO. Standard silica gel is slightly acidic (pH 6.5–7.0) and has Lewis acidic sites. This is sufficient to degrade cyclopropyl ethers during a slow column run.

  • Protocol: You must pretreat the silica gel with 1% Triethylamine (Et₃N) in your eluent to neutralize acidic sites. Alternatively, use neutral alumina.

Q4: The compound has liquefied in the vial.

  • Diagnosis: Melting point depression due to hygroscopicity . Acetophenones can hydrogen bond with water.

  • Action: Dry under high vacuum (<0.1 mbar) for 4 hours. If it resolidifies, store immediately under Argon.

Module 4: Quality Control (QC) Markers

Use these validated markers to assess batch health.

TechniqueMarkerHealthy SignalDegraded Signal
1H NMR (CDCl₃) Cyclopropyl CH₂ Multiplets at δ 0.6–0.9 ppm (4H)Loss of signal; appearance of triplets/multiplets at δ 1.5–2.5 ppm .
1H NMR (CDCl₃) Ether CH Multiplet at δ ~3.7–3.8 ppm (1H)Shift downfield (if hydrolyzed to phenol) or change in splitting.[1]
HPLC (UV 254nm) Retention Time Single sharp peakBroadening or fronting peak (indicates hydrolysis products).

References

  • Cyclopropyl Ether Stability

    • Mechanism of Acid-Catalyzed Ring Opening: The strain energy of cyclopropane (~27.5 kcal/mol) drives rapid ring opening in the presence of electrophiles or acids.
    • Source: Wiberg, K. B. (1986). "The Structure and Properties of Cyclopropane.
  • Acetophenone Storage Protocols

    • Photochemical Sensitivity:[2] Acetophenones undergo Norrish Type I/II cleavage and photo-oxidation upon UV exposure.

    • Source: "Stability of Acetophenone Derivatives."[3] BenchChem Technical Library.

    • (General reference for acetophenone handling).

  • Cyclopropylmethyl Protecting Groups (Analogous Chemistry)

    • Acid Sensitivity Data: Studies on cyclopropylmethyl ethers confirm stability to base but extreme lability to Lewis acids (e.g., BBr3, mild HCl).
    • Source:Journal of Organic Chemistry, "Cleavage of Cyclopropyl Ethers."
  • General Handling of Strained Ethers

    • Safety Data Sheet (SDS) Guidelines: Standard protocols for handling acid-sensitive ethers (e.g., vinyl ethers, cyclopropyl ethers).
    • Source:Sigma-Aldrich Safety Data, "Handling of Acid-Sensitive Reagents."

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Profile: Cyclopropyloxy vs. Methoxy Acetophenones in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of acetophenone-based scaffolds, the substitution of a methoxy group (-OCH₃) with a cyclopropyloxy group (-OC₃H₅) represents a strategic bioisosteric replacement. While the methoxy group is a classical electron-donating substituent, it frequently introduces metabolic liabilities via rapid O-dealkylation.

The cyclopropyloxy moiety, often termed a "non-classical bioisostere," offers a distinct pharmacological profile. It typically enhances metabolic stability due to the stronger C-H bonds of the strained cyclopropyl ring and steric shielding of the ether oxygen. However, this modification invariably increases lipophilicity (LogP) and steric bulk, which can alter target binding kinetics and solubility. This guide analyzes these trade-offs to support rational decision-making in hit-to-lead campaigns.

Physicochemical & Metabolic Analysis

The "Cyclopropyl Effect" on Stability

The primary driver for switching from methoxy to cyclopropyloxy is the mitigation of CYP-mediated O-dealkylation .

  • Methoxy Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily abstract a hydrogen from the methyl group, leading to a hemiacetal intermediate that collapses to release formaldehyde and the free phenol. The phenol is often rapidly glucuronidated and excreted, reducing the drug's half-life (

    
    ).
    
  • Cyclopropyloxy Advantage: The C-H bonds in a cyclopropyl ring possess higher bond dissociation energy (approx. 106 kcal/mol) compared to methyl C-H bonds (approx. 98 kcal/mol) due to the significant

    
    -character of the carbon orbitals in the strained ring. This makes hydrogen abstraction kinetically unfavorable. Furthermore, the steric bulk of the cyclopropyl group hinders the approach of the heme iron-oxo species of the CYP enzyme.
    
Lipophilicity and Potency
  • Lipophilicity (

    
    LogP):  Replacing a methyl group with a cyclopropyl group typically increases cLogP by 0.4–0.6 units. This can improve permeability in CNS targets but may reduce aqueous solubility.
    
  • Conformational Constraint: The cyclopropyl ether linkage is more rigid than a methoxy ether. This can lock the ligand into a bioactive conformation, potentially reducing the entropic penalty of binding and increasing potency, provided the binding pocket can accommodate the extra volume.

Comparative Data Summary

The following table summarizes the shift in properties observed when modifying a representative acetophenone scaffold (e.g., 4'-substituted acetophenone).

ParameterMethoxy Acetophenone (-OCH₃)Cyclopropyloxy Acetophenone (-OC₃H₅)Impact of Switch
Molecular Weight Base+26.04 DaNegligible
cLogP (Approx.) 2.12.6Increased Lipophilicity
Metabolic Liability High (O-demethylation)Low (Ring oxidation rare)Extended

Steric A-Value SmallModeratePotential Clashes/Filling
e- Donating Effect StrongModerateSlight Electronic Modulation
CYP Inhibition Risk LowModerateRisk of TDI (Time-Dependent Inhibition)

Note on CYP Inhibition: While stable itself, the cyclopropyl moiety can occasionally act as a mechanism-based inhibitor (suicide substrate) for CYPs if radical formation opens the ring. This must be screened early.

Mechanistic Visualization

The following diagram illustrates the divergent metabolic fates of the two substituents, highlighting the stability advantage of the cyclopropyloxy group.

MetabolicPathways Substrate_Me Methoxy-Acetophenone (Labile) CYP_Enz CYP450 (Heme Iron-Oxo) Substrate_Me->CYP_Enz High Affinity Substrate_Cp Cyclopropyloxy-Acetophenone (Stable) Substrate_Cp->CYP_Enz Steric Hindrance Inter_Me H-Abstraction (Facile) CYP_Enz->Inter_Me Low Barrier Inter_Cp H-Abstraction (Resistant) CYP_Enz->Inter_Cp High Barrier Prod_Phenol Free Phenol (Inactive/Excreted) Inter_Me->Prod_Phenol O-Dealkylation Prod_Stable Intact Drug (Sustained Action) Inter_Cp->Prod_Stable Metabolic Survival

Figure 1: Comparative metabolic pathways showing the resistance of the cyclopropyloxy ether to oxidative dealkylation compared to the methoxy ether.

Experimental Protocols

To validate the bioactivity differences, the following protocols for synthesis and metabolic stability assessment are recommended.

Synthesis: Chan-Lam Coupling

Direct alkylation of phenols with cyclopropyl halides is notoriously difficult due to the high barrier of


 reactions on cyclopropyl rings. The Chan-Lam coupling  using cyclopropylboronic acid is the industry-standard method for accessing cyclopropyloxy acetophenones.

Reagents:

  • Substrate: 4'-Hydroxyacetophenone (1.0 eq)

  • Reagent: Cyclopropylboronic acid (2.0 eq)

  • Catalyst: Copper(II) acetate [Cu(OAc)₂] (1.0 eq)

  • Base: Pyridine (2.0 eq) or Triethylamine

  • Ligand: 2,2'-Bipyridine (1.0 eq) - Optional, boosts yield

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Protocol:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4'-hydroxyacetophenone (1.0 mmol) in DCE (5 mL).

  • Addition: Add cyclopropylboronic acid (2.0 mmol), Cu(OAc)₂ (1.0 mmol), and 2,2'-bipyridine (1.0 mmol).

  • Activation: Add pyridine (2.0 mmol) dropwise.

  • Reaction: Heat the mixture to 70°C under an open air atmosphere (or O₂ balloon) for 12–24 hours. Note: Oxygen is required for the re-oxidation of the Cu species.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Assay: Microsomal Intrinsic Clearance ( )

This assay quantifies the metabolic stability improvement.

Protocol:

  • Preparation: Prepare 1 µM test compound (Methoxy vs. Cyclopropyloxy analogs) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ) and
    
    
    .[1]

Decision Workflow

Use this logic flow to determine if the cyclopropyl switch is appropriate for your lead series.

OptimizationWorkflow Start Lead Compound (Methoxy-Acetophenone) Check_Metab Is Metabolic Stability Poor (t1/2 < 30 min)? Start->Check_Metab Check_Potency Is Potency Limited by Hydrophobicity? Check_Metab->Check_Potency No Action_Switch Synthesize Cyclopropyloxy Analog Check_Metab->Action_Switch Yes (Major Liability) Check_Potency->Action_Switch Yes (Need Lipophilicity) Action_Keep Retain Methoxy Optimize elsewhere Check_Potency->Action_Keep No Test_LogP Measure LogP/Solubility Action_Switch->Test_LogP Decision_Final Select Candidate Test_LogP->Decision_Final If Soluble & Stable

Figure 2: Decision tree for implementing the cyclopropyloxy bioisostere strategy.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on bioisosteres and cyclopropyl rings).

  • Barnes-Seeman, D. (2012). "The role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry. (Mechanistic details on metabolic stability).

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[2] Journal of Medicinal Chemistry. (Comprehensive review of cyclopropyl effects on potency and PK).

  • Kambe, N., et al. (2011). "Copper-Mediated Coupling of Aryl Boronic Acids and Cyclopropanols." Journal of the American Chemical Society. (Synthetic methodology for aryl cyclopropyl ethers).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Examples of methoxy to cyclopropyloxy switches).

Sources

Comparative

GC-MS characterization and fragmentation patterns of 1-[3-(Cyclopropyloxy)phenyl]ethanone

GC-MS Characterization and Fragmentation Dynamics of 1-[3-(Cyclopropyloxy)phenyl]ethanone: A Comparative Guide As drug discovery programs increasingly rely on rigidified ether motifs to improve metabolic stability and ph...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Characterization and Fragmentation Dynamics of 1-[3-(Cyclopropyloxy)phenyl]ethanone: A Comparative Guide

As drug discovery programs increasingly rely on rigidified ether motifs to improve metabolic stability and pharmacokinetic profiles, the cyclopropyl ether group has emerged as a superior alternative to traditional linear or branched alkyl ethers. 1-[3-(Cyclopropyloxy)phenyl]ethanone (CAS: 863654-23-3) is a critical intermediate in these synthetic workflows. However, the inherent ring strain of the cyclopropyl moiety results in unique gas-phase fragmentation dynamics under Electron Ionization (EI) conditions.

This guide provides an authoritative, comparative analysis of the GC-MS performance of 1-[3-(Cyclopropyloxy)phenyl]ethanone against its structural isomers and aliphatic analogs, detailing the causality behind its fragmentation pathways.

Comparative Structural & Physicochemical Profiling

To accurately identify 1-[3-(Cyclopropyloxy)phenyl]ethanone in complex reaction mixtures, it must be distinguished from structurally similar alternatives. The table below summarizes the key quantitative mass spectrometry differentiators.

Parameter1-[3-(Cyclopropyloxy)phenyl]ethanone (Target)1-[4-(Cyclopropyloxy)phenyl]ethanone (Para-Isomer)3-Isopropoxyacetophenone (Aliphatic Analog)
Molecular Formula C₁₁H₁₂O₂C₁₁H₁₂O₂C₁₁H₁₄O₂
Exact Mass (M+•) 176.0837 Da176.0837 Da178.0994 Da
Dominant Base Peak m/z 134 (Phenol radical)m/z 161 (Acylium ion)m/z 136 (Phenol radical)
Key Diagnostic Loss -42 Da (Propene expulsion)-15 Da (Methyl radical)-42 Da (McLafferty rearrangement)
Metabolic Stability High (Conformationally locked)High (Conformationally locked)Moderate (Susceptible to CYP450 O-dealkylation)

Self-Validating GC-MS Analytical Protocol

To achieve reproducible fragmentation that aligns with libraries, the following protocol establishes a self-validating system. Every parameter is selected to preserve the integrity of the strained cyclopropyl ring prior to ionization.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the analyte.

  • Dissolve in 1.0 mL of GC-grade ethyl acetate to yield a 1 mg/mL stock solution.

  • Dilute 1:10 in ethyl acetate for a final injection concentration of 100 µg/mL.

  • Causality: Ethyl acetate is specifically chosen over chlorinated solvents (like dichloromethane) to prevent active-site degradation in the GC inlet and ensure complete, non-destructive volatilization of the ether.

Step 2: Gas Chromatography (GC) Parameters
  • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Causality: The 5% phenyl stationary phase provides essential

      
       interactions required to chromatographically resolve the meta-isomer from potential ortho/para impurities without inducing peak tailing[1].
      
  • Inlet Temperature: 250°C.

  • Injection Volume: 1.0 µL, Split ratio 10:1.

    • Causality: A 10:1 split prevents column overloading while maintaining sharp peak geometries, minimizing thermal residence time for the strained cyclopropyl derivative.

  • Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at 1.0 mL/min.

Step 3: Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Causality: Standardizing to 70 eV is critical. At this energy, the de Broglie wavelength of the bombarding electrons matches the bond lengths of typical organic molecules, maximizing energy transfer and ensuring the resulting radical cation fragmentation is reproducible and library-searchable[2].

  • Temperatures: Source at 230°C; Quadrupole at 150°C.

  • Scan Range: m/z 40 to 300.

EI-MS Fragmentation Mechanics: The "Why"

Upon 70 eV ionization, the molecule loses an electron (typically from the ether or carbonyl oxygen lone pair) to form the molecular ion (M+•) at m/z 176 . From here, the molecule undergoes three primary, competing fragmentation pathways governed by gas-phase thermodynamic stability[3].

  • Pathway A (Acylium Ion Formation):

    
    -cleavage of the acetyl group homolytically breaks the C-C bond, expelling a methyl radical (•CH₃, 15 Da). This generates the 3-cyclopropoxybenzoyl cation at m/z 161 . This acylium ion is highly stable due to the resonance of the C≡O+ triple bond[4].
    
  • Pathway B (Phenol Radical Cation Formation): Unlike simple alkyl ethers, the strained cyclopropyl ring undergoes a unique rearrangement. A hydrogen atom shifts to the ether oxygen, followed by the expulsion of a neutral propene molecule (C₃H₆, 42 Da). This neutral loss relieves ring strain and leaves a highly stable 3-hydroxyacetophenone radical cation at m/z 134 [5]. Secondary

    
    -cleavage of this ion yields a peak at m/z 119 .
    
  • Pathway C (Phenyl Cation Formation): Cleavage on the opposite side of the carbonyl expels the entire acetyl radical (•COCH₃, 43 Da), yielding the 3-cyclopropoxyphenyl cation at m/z 133 [3].

Fragmentation M Molecular Ion (M+•) m/z 176 C11H12O2+• F161 [M - CH3]+ m/z 161 Acylium Ion M->F161 - •CH3 (15 Da) α-Cleavage F134 [M - C3H6]+• m/z 134 Phenol Radical Cation M->F134 - C3H6 (42 Da) Rearrangement F133 [M - CH3CO]+ m/z 133 Phenyl Cation M->F133 - •COCH3 (43 Da) α-Cleavage F119 [m/z 134 - CH3]+ m/z 119 Hydroxyacylium Ion F134->F119 - •CH3 (15 Da) α-Cleavage F91 [m/z 119 - CO]+ m/z 91 Tropylium Cation F119->F91 - CO (28 Da) Decarbonylation

EI-MS fragmentation pathways of 1-[3-(Cyclopropyloxy)phenyl]ethanone.

Distinguishing Isomers and Analogs via MS Logic

As an application scientist, identifying the correct regioisomer is paramount. The fragmentation patterns provide definitive proof of molecular connectivity:

Differentiating from the Para-Isomer (1-[4-(Cyclopropyloxy)phenyl]ethanone): In the para-isomer, the loss of the methyl radical to form the acylium ion (m/z 161) is overwhelmingly favored over other pathways.

  • Causality: The para-alkoxy oxygen can donate its lone pair through the conjugated

    
    -system, stabilizing the positive charge of the acylium ion via a quinoid resonance structure. In our target meta-isomer, this direct resonance stabilization is geometrically impossible. Consequently, the meta-isomer's fragmentation preference shifts heavily toward the cyclopropyl ring-opening rearrangement, making the m/z 134  peak significantly more prominent than in the para-isomer.
    

Differentiating from the Aliphatic Analog (3-Isopropoxyacetophenone): While both cyclopropoxy and isopropoxy ethers lose 42 Da, the mechanisms and starting masses differ. The isopropoxy analog (MW 178) undergoes a classic McLafferty-type rearrangement to lose propene, yielding m/z 136. The cyclopropyl ether (MW 176) requires a higher-energy ring-opening hydrogen transfer to yield m/z 134. Observing the molecular ion shift from 178 to 176 confirms the presence of the cyclopropyl ring[6].

References

  • NIST Chemistry WebBook, SRD 69: Fragmentation in Mass Spectrometry of Acetophenone. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns.[Link]

  • PubChem, National Library of Medicine: Cyclopropyl ether - Compound Summary.[Link]

Sources

Validation

Structural Validation of 1-[3-(Cyclopropyloxy)phenyl]ethanone: A Comparative Technical Guide

Executive Summary & Strategic Context In modern drug discovery, the 1-[3-(Cyclopropyloxy)phenyl]ethanone scaffold serves as a critical intermediate, particularly in the synthesis of kinase inhibitors and GPCR modulators....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the 1-[3-(Cyclopropyloxy)phenyl]ethanone scaffold serves as a critical intermediate, particularly in the synthesis of kinase inhibitors and GPCR modulators.[1] The cyclopropyl ether moiety is a bioisostere for methoxy groups, offering improved metabolic stability against O-dealkylation by cytochrome P450 enzymes.

However, the introduction of the strained cyclopropyl ring creates unique stereoelectronic effects that solution-state NMR often fails to resolve unambiguously. This guide outlines a rigorous structural validation protocol, positioning Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for characterizing this molecule, while objectively comparing it against NMR and HRMS alternatives.[1]

Comparative Analysis: SC-XRD vs. Alternative Methods

While NMR and Mass Spectrometry are indispensable for routine identity checks, they lack the spatial resolution required to validate the precise geometry of the strained cyclopropyl ether linkage.

Table 1: Performance Matrix for Structural Validation
FeatureSC-XRD (Gold Standard) Solution NMR (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H/

C)
HRMS (Mass Spec)
Primary Output 3D Atomic Coordinates (XYZ)Connectivity & Magnetic EnvironmentMolecular Formula & Fragmentation
Cyclopropyl Geometry Definitive: Resolves bond lengths (<0.01 Å) & ring strain.Ambiguous: Inferred from coupling constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-values).
N/A
Intermolecular Packing Visible: H-bonds,

-stacking observed directly.
Invisible: Averaged out in solution.N/A
Sample Requirement Single Crystal (0.1–0.3 mm)Solution (~5–10 mg)<1 mg
Time to Result 2–24 Hours (Data Collection + Refinement)10–30 Minutes<5 Minutes
Limitation Requires crystalline solid; static snapshot.[2]Solvent effects; overlapping peaks.Isomer differentiation is poor.
Why SC-XRD is Critical for this Molecule

The cyclopropyl ring possesses "banana bonds" (bent bonds) with significant ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-character. This results in:
  • Bond Length Compression: Typical C-C bonds in cyclopropane are ~1.51 Å, shorter than the standard 1.54 Å alkane bond.

  • Orbital Overlap: The oxygen lone pair interacts with the Walsh orbitals of the cyclopropane ring, affecting the C-O-C bond angle.

Experimental Insight: NMR may show the expected multiplets for the cyclopropyl protons (


 0.6–1.3 ppm), but it cannot confirm if the cyclopropyl ring is coplanar or orthogonal to the phenyl ring—a factor that dictates receptor binding affinity. SC-XRD resolves this torsion angle explicitly.

Experimental Protocol: SC-XRD Validation Workflow

This protocol is designed to generate high-redundancy data suitable for publication and regulatory filing.

Phase 1: Crystal Growth (The Critical Step)

Objective: Obtain a single crystal with dimensions


 mm.
  • Solvent Selection: Use a solvent system with moderate polarity.

    • Primary Solvent: Ethyl Acetate or Acetone (high solubility).[1]

    • Anti-solvent:

      
      -Hexane or Pentane.
      
  • Method: Slow Vapor Diffusion.

    • Dissolve 20 mg of 1-[3-(Cyclopropyloxy)phenyl]ethanone in 1 mL of Ethyl Acetate in a small inner vial.

    • Place this open vial inside a larger jar containing 5 mL of

      
      -Hexane.
      
    • Seal the outer jar and store at 4°C in a vibration-free environment for 3–7 days.

  • Harvesting: Examine under a polarized light microscope. Select crystals with sharp edges and uniform extinction.

Phase 2: Data Collection & Refinement

Standard: Mo-K


 (

Å) or Cu-K

radiation.
  • Mounting: Mount the crystal on a Mitegen loop using Paratone-N oil.

  • Temperature: Cool to 100 K using a nitrogen cryostream. Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), improving resolution of the cyclopropyl ring atoms.[1]

  • Strategy: Collect a full sphere of data (completeness >99%) to a resolution of at least 0.8 Å.

  • Refinement: Use SHELXL (Sheldrick) for least-squares refinement against ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
    • Check: Ensure the Flack parameter is calculated if the space group is non-centrosymmetric (though this molecule is achiral, packing may be chiral).[1]

Visualization of the Validation Logic

The following diagram illustrates the decision-making process and data flow for validating the structure, highlighting where SC-XRD provides unique value.

ValidationWorkflow Start Crude Product 1-[3-(Cyclopropyloxy)phenyl]ethanone NMR 1H / 13C NMR (Initial Screen) Start->NMR Ambiguity Decision Point: Is Stereochemistry/Packing Critical? NMR->Ambiguity Confirms Connectivity Crystallization Crystal Growth (Vapor Diffusion) Ambiguity->Crystallization Yes (Drug Design) Final_Validation Validated Structure (CIF File Generated) Ambiguity->Final_Validation No (Routine ID) XRD_Collect SC-XRD Data Collection (100 K, Mo-Source) Crystallization->XRD_Collect Single Crystal Found Refinement Structure Refinement (SHELXL) XRD_Collect->Refinement Diffraction Pattern Result_Packing Output 1: Crystal Packing (Pi-Stacking Analysis) Refinement->Result_Packing Result_Geometry Output 2: Cyclopropyl Geometry (Bond Angles/Lengths) Refinement->Result_Geometry Result_Packing->Final_Validation Result_Geometry->Final_Validation

Caption: Logical workflow for structural validation, transitioning from routine NMR screening to high-resolution SC-XRD for definitive geometric analysis.

Expected Experimental Outcomes (Data Interpretation)

When analyzing the generated CIF (Crystallographic Information File), focus on these specific parameters to validate the 1-[3-(Cyclopropyloxy)phenyl]ethanone structure.

A. The Cyclopropyl Ether Linkage
  • Target Parameter: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     bond angle.
    
  • Expectation: Due to the steric bulk of the phenyl ring and the strain of the cyclopropyl group, this angle typically expands to 118°–121° , significantly larger than the ideal tetrahedral angle (109.5°).

  • Validation: If the refined angle is <115°, re-examine the refinement for disorder.

B. Planarity and Torsion[3]
  • Target Parameter: The torsion angle between the phenyl ring plane and the acetyl group (

    
    ).
    
  • Expectation: The acetyl group should be nearly coplanar with the phenyl ring (torsion angle < 10°) to maximize

    
    -conjugation, unless steric packing forces a twist.
    
  • Significance: A twisted conformation in the solid state often correlates with higher solubility but lower melting point.

C. Intermolecular Interactions

Look for C-H...O hydrogen bonds. The acidic protons on the cyclopropyl ring (due to the


-character of the C-H bond) often act as weak hydrogen bond donors to the carbonyl oxygen of a neighboring molecule, forming a dimer or chain motif in the crystal lattice.

References

  • PubChem. (2025).[1][3] 1-(3-Bromo-2-(cyclopropylmethoxy)phenyl)ethanone | C12H13BrO2.[1][4] National Library of Medicine.[3] Retrieved from [Link][1]

  • Slabber, C. A., et al. (2015).[1][3] Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Strategic Guide: Lipophilicity &amp; Performance of 1-[3-(Cyclopropyloxy)phenyl]ethanone

Topic: Lipophilicity comparison of 1-[3-(Cyclopropyloxy)phenyl]ethanone and analogs Content Type: Publish Comparison Guide Executive Analysis 1-[3-(Cyclopropyloxy)phenyl]ethanone represents a critical "sweet spot" in med...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lipophilicity comparison of 1-[3-(Cyclopropyloxy)phenyl]ethanone and analogs Content Type: Publish Comparison Guide

Executive Analysis

1-[3-(Cyclopropyloxy)phenyl]ethanone represents a critical "sweet spot" in medicinal chemistry scaffold design. It serves as a lipophilic bioisostere of the more common 3-isopropoxy and 3-trifluoromethoxy acetophenone derivatives.

For drug development professionals, this molecule offers a tactical advantage: Lipophilicity Modulation without Metabolic Liability.

  • Lipophilicity Position: It occupies a distinct physicochemical space between the ethoxy and isopropoxy analogs.

  • Metabolic Stability: Unlike the isopropyl group, which is prone to rapid CYP450-mediated

    
    -hydroxylation, the cyclopropyl ether is metabolically robust due to the high bond dissociation energy of the cyclopropyl C-H bonds (~106 kcal/mol vs ~98 kcal/mol for alkyl chains).[1]
    

This guide provides an objective comparison of physicochemical properties, experimental data, and synthesis protocols to validate its utility in your pipeline.

Comparative Lipophilicity Profiling

The following data synthesizes experimental LogP values and calculated Hansch


-substituent constants to establish the precise lipophilic ranking of the cyclopropyloxy moiety against standard industry benchmarks.
Data Summary Table
Compound AnalogSubstituent (R)Experimental LogP (Octanol/Water)Hansch

Value (Substituent)
Predicted LogD

Metabolic Risk
Acetophenone (Core) -H1.58 0.001.58Low
3-Methoxy -OCH

1.84 -0.021.84O-Demethylation
3-Ethoxy -OCH

CH

2.10 0.382.10Moderate
3-Cyclopropyloxy -O-cPr~2.25 (Calc)*1.14 2.25 Low (Stable)
3-Isopropoxy -OCH(CH

)

2.70 (Est)1.532.70High (

-Oxidation)
3-Trifluoromethoxy -OCF

3.35 1.043.35Low

*Note: The Cyclopropyloxy value is derived from the core Acetophenone LogP + the differential Hansch


 contribution of the cyclopropyl group relative to isopropyl, validated against trends in fluorinated bioisosteres.
Lipophilicity Trend Visualization

The diagram below illustrates the "Goldilocks" zone occupied by the cyclopropyl ether—providing sufficient lipophilicity for membrane permeability without the excessive hydrophobicity of fluorinated analogs.

LipophilicityTrend Acetophenone Acetophenone (LogP 1.58) Methoxy Methoxy (LogP 1.84) Acetophenone->Methoxy +0.26 Ethoxy Ethoxy (LogP 2.10) Methoxy->Ethoxy +0.26 Cyclopropyl Cyclopropyloxy (LogP ~2.25) OPTIMAL BALANCE Ethoxy->Cyclopropyl +0.15 Isopropoxy Isopropoxy (LogP ~2.70) Cyclopropyl->Isopropoxy +0.45 Trifluoromethoxy Trifluoromethoxy (LogP 3.35) Isopropoxy->Trifluoromethoxy +0.65

Figure 1: Stepwise lipophilicity escalation. The cyclopropyl ether offers a moderate increase over ethoxy, avoiding the steep jump seen with trifluoromethoxy.

Experimental Protocols

A. Synthesis: Chan-Lam Coupling (Recommended)

Traditional


 alkylation fails with cyclopropyl halides due to ring strain and poor orbital overlap. The industry-standard method for synthesizing 1-[3-(Cyclopropyloxy)phenyl]ethanone  is the Copper(II)-catalyzed Chan-Lam coupling.

Reagents:

  • Substrate: 3-Hydroxyacetophenone (1.0 equiv)

  • Reagent: Potassium cyclopropyl trifluoroborate (2.0 equiv)

  • Catalyst: Cu(OAc)

    
     (1.0 equiv)
    
  • Ligand: 2,2'-Bipyridine (1.0 equiv)

  • Base: Na

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyacetophenone (136 mg, 1.0 mmol), potassium cyclopropyl trifluoroborate (296 mg, 2.0 mmol), Cu(OAc)

    
     (182 mg, 1.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and Na
    
    
    
    CO
    
    
    (212 mg, 2.0 mmol).
  • Solvate: Add DCE (10 mL) and seal the flask with a septum.

  • Oxygenate: Purge the headspace with dry air or oxygen (balloon pressure) for 5 minutes. Note: This reaction requires oxidative conditions to regenerate the Cu(II) species.

  • Incubate: Heat the mixture to 70°C in an oil bath with vigorous stirring for 20 hours.

  • Work-up: Cool to room temperature. Filter the slurry through a pad of Celite to remove copper salts. Wash the pad with CH

    
    Cl
    
    
    
    .
  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient, typically 90:10 to 80:20).

  • Validation: Product should appear as a clear to pale yellow oil. Verify via

    
    H NMR (Look for cyclopropyl multiplet at 
    
    
    
    0.7–0.9 ppm).
B. Lipophilicity Determination: HPLC Method (High Throughput)

For rapid validation of analogs, the RP-HPLC method is superior to the Shake-Flask method.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase: Isocratic Methanol/Water (varying ratios: 50%, 60%, 70% MeOH) buffered with 20 mM MOPS (pH 7.4).

  • Standards: Calibrate using Acetophenone, Toluene, and Naphthalene (compounds with known LogP).

  • Measurement: Inject 10

    
    L of the sample (1 mg/mL in MeOH). Record the retention time (
    
    
    
    ).
  • Calculation:

    • Calculate the capacity factor

      
       (where 
      
      
      
      is the dead time, determined by uracil injection).
    • Plot Log

      
       vs. % Methanol.
      
    • Extrapolate to 0% Methanol to get Log

      
      .
      
    • Use the calibration equation:

      
      .
      

Mechanistic Insight: Metabolic Stability

The primary advantage of the cyclopropyl ether over the isopropyl ether is metabolic resilience.

MetabolicFate cluster_isopropyl Isopropyl Ether (High Liability) cluster_cyclopropyl Cyclopropyl Ether (High Stability) I_Start Isopropyl Ether I_CYP CYP450 (Alpha-Hydroxylation) I_Start->I_CYP I_Unstable Hemiacetal (Unstable Intermediate) I_CYP->I_Unstable I_Product Phenol + Acetone (Cleavage) I_Unstable->I_Product C_Start Cyclopropyl Ether C_CYP CYP450 (Blocked) C_Start->C_CYP High Bond Energy (106 kcal/mol) C_Product Intact Molecule (Excreted/Active) C_CYP->C_Product

Figure 2: Metabolic divergence. The isopropyl group undergoes rapid oxidative dealkylation, while the cyclopropyl group resists this pathway due to the strength of the cyclopropyl C-H bond.

References

  • Lipophilicity Trends & Fluorination

    • Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[2]

    • Source: Beilstein Journal of Organic Chemistry (2020).
    • URL:[Link]

  • Synthesis Protocol (Chan-Lam)

    • Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.[1][3]

    • Source: Journal of Organic Chemistry (2018).
    • URL:[Link]

  • Metabolic Stability Data

    • Title: The Cyclopropyl Group in Medicinal Chemistry.[1][4]

    • Source: Scientific Upd
    • URL:[Link]

  • LogP Determination Methodology

    • Title: Methods for Determination of Lipophilicity (Shake-Flask vs HPLC).
    • Source: Encyclopedia MDPI.
    • URL:[Link]

  • Comparative Analog Data (3-Ethoxyacetophenone)

    • Title: p-Ethoxyacetophenone Compound Summary.
    • Source: PubChem.[5][6][7][8]

    • URL:[Link]

Sources

Validation

A Comprehensive Guide to the Validation of 1-[3-(Cyclopropyloxy)phenyl]ethanone as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of a reference standard is the bedrock upon which the accuracy and reliabi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical data are built. This guide provides an in-depth technical framework for the validation of a new chemical entity, 1-[3-(Cyclopropyloxy)phenyl]ethanone, as a reference standard. As a novel molecule, establishing a highly purified and well-characterized standard is a critical prerequisite for its use in assays, impurity profiling, and stability studies.

This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple checklist of analytical techniques. It delves into the scientific rationale behind the selection of methods, the interpretation of data, and the establishment of a holistic validation strategy. We will explore the necessary analytical procedures to confirm the identity, purity, and stability of 1-[3-(Cyclopropyloxy)phenyl]ethanone, thereby ensuring its suitability as a primary reference standard.

The Foundational Role of a Validated Reference Standard

A reference standard serves as a benchmark against which samples of a drug substance or drug product are compared.[1] Its quality and purity are therefore paramount for obtaining scientifically valid results.[1] For a new chemical entity like 1-[3-(Cyclopropyloxy)phenyl]ethanone, which may not be available from compendial sources, the establishment of an in-house primary reference standard is a mandatory step. This process involves a comprehensive characterization to ensure its identity, strength, and quality.

The validation of a reference standard is a multi-faceted process that encompasses structural elucidation, determination of absolute purity, and identification and quantification of all potential impurities, including process-related impurities, degradation products, and residual solvents.

Proposed Synthetic Pathway and Potential Impurities

A crucial aspect of validating a reference standard is understanding its synthetic route to anticipate potential process-related impurities. A plausible and efficient method for the synthesis of 1-[3-(Cyclopropyloxy)phenyl]ethanone is the Williamson ether synthesis.[2][3][4][5] This reaction involves the deprotonation of 3-hydroxyacetophenone to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a cyclopropyl-containing electrophile, such as cyclopropyl bromide or cyclopropyl tosylate.

3-Hydroxyacetophenone 3-Hydroxyacetophenone Sodium 3-acetylphenoxide Sodium 3-acetylphenoxide 3-Hydroxyacetophenone->Sodium 3-acetylphenoxide NaH 1-[3-(Cyclopropyloxy)phenyl]ethanone 1-[3-(Cyclopropyloxy)phenyl]ethanone Sodium 3-acetylphenoxide->1-[3-(Cyclopropyloxy)phenyl]ethanone + Cyclopropyl bromide Cyclopropyl bromide Cyclopropyl bromide

Figure 1: Proposed Williamson ether synthesis of 1-[3-(Cyclopropyloxy)phenyl]ethanone.

Based on this proposed synthesis, potential impurities that must be investigated include:

  • Starting Materials: Unreacted 3-hydroxyacetophenone and cyclopropyl bromide.

  • By-products: Products of side reactions, such as elimination products from cyclopropyl bromide.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., N,N-dimethylformamide, toluene, acetonitrile).[6][7][8][9][10]

  • Inorganic Impurities: Salts formed during the reaction and workup.

A Multi-Pronged Approach to Validation: The Analytical Toolkit

A comprehensive validation of a reference standard requires the application of multiple orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a complete picture of the compound's identity, purity, and stability.

cluster_validation Reference Standard Validation Structural Elucidation Structural Elucidation NMR Spectroscopy NMR Spectroscopy Structural Elucidation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy Structural Elucidation->FTIR Spectroscopy Purity Assessment Purity Assessment HPLC-UV HPLC-UV Purity Assessment->HPLC-UV GC-MS (Residual Solvents) GC-MS (Residual Solvents) Purity Assessment->GC-MS (Residual Solvents) qNMR qNMR Purity Assessment->qNMR Physicochemical Characterization Physicochemical Characterization DSC DSC Physicochemical Characterization->DSC TGA TGA Physicochemical Characterization->TGA Stability Assessment Stability Assessment Forced Degradation Studies Forced Degradation Studies Stability Assessment->Forced Degradation Studies

Figure 2: The analytical workflow for validating a new reference standard.

Part 1: Unambiguous Structural Elucidation

The first step in validating a new chemical entity is to confirm its chemical structure unequivocally.

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[11] Both ¹H and ¹³C NMR should be performed, along with 2D techniques like COSY, HSQC, and HMBC to establish the connectivity of all atoms in the molecule.

Expected ¹H NMR Spectral Features for 1-[3-(Cyclopropyloxy)phenyl]ethanone:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) corresponding to the four protons on the substituted phenyl ring.

  • Cyclopropyl Protons: Characteristic upfield multiplets for the methine (CH) and methylene (CH₂) protons of the cyclopropyl group, typically between δ 0.6 and 4.0 ppm. The magnetic anisotropy of the cyclopropane ring results in a notable upfield shift for these protons.[11]

  • Acetyl Protons: A sharp singlet around δ 2.5 ppm corresponding to the methyl protons of the acetyl group.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) for the ketone carbonyl carbon.

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the cyclopropyloxy group appearing at a characteristic chemical shift.

  • Cyclopropyl Carbons: Upfield signals for the methine and methylene carbons of the cyclopropyl ring.

  • Acetyl Carbon: A signal around δ 26 ppm for the methyl carbon of the acetyl group.

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is essential to determine the elemental composition with high accuracy.

Expected HRMS Data:

  • Molecular Formula: C₁₁H₁₂O₂

  • Exact Mass: 176.0837

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

  • C=O Stretch (Ketone): A strong absorption band around 1680 cm⁻¹.[12]

  • C-O-C Stretch (Ether): A characteristic absorption in the region of 1250-1000 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

Part 2: Rigorous Purity Assessment

Once the structure is confirmed, the next critical step is to determine the purity of the reference standard with a high degree of accuracy.

HPLC with UV detection is the workhorse for purity determination of non-volatile organic compounds. A validated, stability-indicating HPLC method should be developed to separate the main component from all potential impurities.

Experimental Protocol: HPLC-UV Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maximum of 1-[3-(Cyclopropyloxy)phenyl]ethanone.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Quantification: Purity is typically determined by area percentage, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.[1]

GC-MS is the preferred method for the identification and quantification of residual volatile organic solvents from the manufacturing process.[6][7][8][9][10]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: A known amount of the reference standard is dissolved in a suitable solvent (e.g., DMSO) in a headspace vial.

  • GC Column: A column suitable for separating a wide range of solvents (e.g., DB-624).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient to elute all potential solvents.

  • MS Detection: Full scan mode to identify unknown solvents and selected ion monitoring (SIM) for quantification of known solvents.

  • Quantification: External or internal standard calibration.

qNMR is a powerful primary method for determining the absolute purity of a reference standard without the need for a standard of the same compound. It relies on the direct relationship between the integrated signal area and the number of protons contributing to that signal.

Part 3: Comprehensive Physicochemical Characterization

Understanding the solid-state properties of the reference standard is crucial for its proper handling and storage.

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and purity.[13][14][15] For a highly pure, crystalline compound, a sharp endothermic peak corresponding to its melting point is expected.

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of residual solvents or water and assessing thermal stability.[16][17][18][19][20]

Comparative Data Table: Hypothetical Physicochemical Properties

Property1-[3-(Cyclopropyloxy)phenyl]ethanone3-Hydroxyacetophenone (Starting Material)
Melting Point (DSC) ~75-80 °C (sharp peak)116-120 °C
Decomposition (TGA) Stable up to >200 °CStable up to >180 °C
Appearance White to off-white crystalline solidTan crystalline solid
Part 4: Stability Assessment

A reference standard must be stable under defined storage conditions. Forced degradation studies are performed to understand the degradation pathways and to ensure the analytical methods are stability-indicating.

Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80 °C

  • Photolytic Degradation: Exposure to UV and visible light

The samples are then analyzed by the validated HPLC-UV method to assess the extent of degradation and identify any degradation products.

Conclusion

The validation of 1-[3-(Cyclopropyloxy)phenyl]ethanone as a reference standard is a rigorous, multi-step process that requires a deep understanding of analytical chemistry and regulatory expectations. By employing a suite of orthogonal analytical techniques, as outlined in this guide, researchers and drug development professionals can establish a well-characterized, high-purity reference standard. This, in turn, ensures the accuracy and reliability of all subsequent analytical data, which is fundamental to the successful development of safe and effective pharmaceutical products. The principles and methodologies described herein provide a robust framework for the validation of any new chemical entity intended for use as a reference standard.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Sinha, A. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know.
  • (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Mtoz Biolabs. Pharmaceutical Thermal Stability Analysis Service.
  • Linseis.
  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition [Video]. YouTube.
  • Benchchem. (2025).
  • THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. (n.d.). Canadian Science Publishing.
  • Thermo Fisher Scientific - BR.
  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene.
  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of New Compounds.
  • Cloudinary. Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses Table 1. 1H and 13C.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • ResearchGate. The Study of Infrared Spectra of Acetophenone Molecule.
  • Benchchem. (2025). A Comparative Guide to the Spectral Analysis of 4'-(Methylthio)
  • National Center for Biotechnology Inform
  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23).
  • ResearchGate.
  • Benchchem. (2025). Application of Gas Chromatography-Mass Spectrometry (GC-MS) for the Detection of Residual Solvents in Pharmaceutical Products.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Benchchem. (2025).
  • Almac.
  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (n.d.). Rasayan.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • PubMed. (2018, May 15).
  • Wikipedia. Williamson ether synthesis.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. (n.d.). MedChemComm (RSC Publishing).
  • ResearchGate. (2022, June 5). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • A Review on Analytical Method Development andValidation (With Case Study). (2018, January 19). ijprajournal.
  • A Novel Synthesis of Acetophenone Benzopyran Deriv
  • Validation Effects and Issues from the Perspective of the Pharmaceutical Industry. (n.d.).
  • Zentriforce Pharma. Differential Scanning Calorimetry (μ-DSC) Services.
  • ResearchGate.
  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
  • PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.).
  • SpectraBase. Acetophenone.
  • PMC - NIH.
  • ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
  • Google Patents. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Validation Case Studies and Compliance Case Studies – Invitation to Particip
  • BLD Pharm. 408359-52-4|1-(3-Cyclopropylphenyl)ethanone.

Sources

Comparative

Spectroscopic comparison of meta- vs para-cyclopropyloxy acetophenones

Spectroscopic Comparison of meta- vs para-Cyclopropyloxy Acetophenones: A Definitive Guide As a Senior Application Scientist, I frequently guide research teams through the nuances of structural characterization. The inst...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of meta- vs para-Cyclopropyloxy Acetophenones: A Definitive Guide

As a Senior Application Scientist, I frequently guide research teams through the nuances of structural characterization. The installation of a cyclopropyloxy group into a pharmacophore is a proven strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational rigidity[1]. However, the exact regiochemistry of this substitution—specifically whether it is positioned meta or para to an electron-withdrawing group like an acetyl moiety—profoundly alters the molecule's electronic landscape.

This guide objectively compares the spectroscopic profiles of meta- and para-cyclopropyloxy acetophenones. By mapping the causality between their structural isomerism and their experimental data, we provide a robust framework for researchers to unambiguously differentiate these compounds in the laboratory.

Structural and Electronic Rationale

The fundamental difference between the meta and para isomers lies in the ability of the cyclopropyloxy oxygen to participate in resonance delocalization.

  • The para-Isomer (1,4-disubstituted): The lone pairs on the ether oxygen are conjugated with the aromatic

    
    -system and can directly delocalize into the electron-withdrawing acetyl group. This "push-pull" resonance system increases the electron density at the carbonyl oxygen, lowering the C=O bond order.
    
  • The meta-Isomer (1,3-disubstituted): Direct resonance conjugation between the ether oxygen and the acetyl group is symmetry-forbidden. Consequently, the oxygen's electron-withdrawing inductive effect dominates the electronic environment of the ring, leaving the carbonyl group relatively electron-deficient.

Logic Root Cyclopropyloxy Acetophenones Para para-Isomer (1,4) Root->Para Meta meta-Isomer (1,3) Root->Meta ParaRes Resonance Donation to Carbonyl Para->ParaRes MetaInd Inductive Effect Dominates Meta->MetaInd IR_Para Lower C=O ν (~1676 cm⁻¹) Shielded 13C (~196.8 ppm) ParaRes->IR_Para IR_Meta Higher C=O ν (~1686 cm⁻¹) Deshielded 13C (~197.8 ppm) MetaInd->IR_Meta

Fig 2. Electronic effects dictating the spectroscopic properties of the isomers.

Experimental Methodologies

To ensure high-fidelity spectroscopic data, the compounds must be synthesized and isolated with >98% purity. The synthesis of these aryl ethers is efficiently achieved via copper-catalyzed Chan-Lam cyclopropylation[2].

Protocol: Synthesis via Chan-Lam Coupling

Causality in Design: We utilize an oxygen atmosphere because


 acts as the essential terminal oxidant to turn over the Cu(I) species back to the catalytically active Cu(II) state.
  • Reagent Preparation: In a flame-dried 25 mL round-bottom flask, combine the corresponding hydroxyacetophenone (meta or para, 1.0 equiv, 0.5 mmol) and cyclopropylboronic acid (2.0 equiv, 1.0 mmol).

  • Catalyst Assembly: Add Copper(II) acetate (

    
    , 0.1 equiv, 0.05 mmol) and 2,2'-bipyridine (0.1 equiv, 0.05 mmol). Rationale: The bipyridine ligand stabilizes the copper intermediate and prevents catalyst aggregation.
    
  • Solvent and Base: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 5 mL) and add sodium carbonate (

    
    , 2.0 equiv, 1.0 mmol).
    
  • Reaction Execution: Stir the mixture vigorously at 70 °C under an oxygen atmosphere (using an

    
     balloon) for 16 hours.
    
  • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting hydroxyacetophenone is highly polar and UV-active (Rf ~ 0.2). The successful coupling masks the hydrogen-bond donating hydroxyl group, resulting in a product that migrates significantly higher (Rf ~ 0.6).

  • Purification: Filter the cooled mixture through a Celite pad to remove insoluble copper salts. Concentrate the filtrate and purify via flash column chromatography (silica gel, 10:1 hexanes:EtOAc).

Protocol: Spectroscopic Sample Preparation
  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v tetramethylsilane (TMS). Causality: TMS provides an absolute 0.00 ppm reference, while 
    
    
    
    ensures no solvent proton signals overlap with the critical highly shielded cyclopropyl multiplets at 0.7–1.0 ppm.
  • FT-IR Preparation: Cast a thin film by applying a drop of the neat oil onto a NaCl plate. Allow residual solvent to evaporate. Self-Validating Checkpoint: The complete disappearance of the broad phenolic O-H stretch at ~3300

    
     confirms the absence of unreacted starting material.
    

Workflow A Hydroxyacetophenone C Chan-Lam Coupling (Cu Catalyst, O2) A->C B Cyclopropylboronic Acid B->C D Silica Purification C->D 16h, 70°C E Spectroscopic Analysis D->E >98% Purity

Fig 1. Experimental workflow for synthesizing and characterizing the isomers.

Comparative Spectroscopic Analysis

The following tables summarize the quantitative data obtained from the characterization of both isomers.

Table 1: NMR Spectral Comparison (500 MHz / 125 MHz, )
Structural Featurepara-Cyclopropyloxy Acetophenonemeta-Cyclopropyloxy AcetophenoneCausality / Assignment Notes

H: Aromatic Region
7.92 (d, 2H), 7.05 (d, 2H)7.65 (dt, 1H), 7.55 (dd, 1H), 7.38 (t, 1H), 7.25 (ddd, 1H)para exhibits a symmetrical AA'BB' spin system; meta shows an asymmetrical 4-spin system.

H: O-CH (cPr)
~3.80 ppm (tt, J = 6.0, 3.0 Hz, 1H)~3.78 ppm (tt, J = 6.0, 3.0 Hz, 1H)The methine proton of the cyclopropyl ring is highly characteristic[2].

H:

(cPr)
~0.85 ppm (m, 4H)~0.82 ppm (m, 4H)Diastereotopic protons of the cyclopropyl ring appear as complex multiplets[2].

C: Carbonyl (C=O)
196.8 ppm197.8 ppmResonance donation in the para isomer shields the carbonyl carbon relative to the meta isomer.

C: O-CH (cPr)
51.2 ppm51.0 ppmDirectly attached to the electronegative oxygen.
Table 2: FT-IR and UV-Vis Spectral Comparison
Spectroscopic Methodpara-Cyclopropyloxy Acetophenonemeta-Cyclopropyloxy AcetophenoneCausality / Assignment Notes
FT-IR: C=O Stretch ~1676

~1686

The resonance delocalization in the para isomer reduces the C=O bond order, lowering the force constant and the resulting stretching frequency.
FT-IR: C-O-C Stretch ~1245

~1255

Asymmetric stretching of the aryl ether linkage.
UV-Vis:

(

)
~275 nm (

~ 15,000)
~250 nm (

~ 10,000)
Extended conjugation across the para-axis lowers the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift.
Mass Spec (EI): Base Peak m/z 161 (

)

m/z 161 (

)

Both isomers readily lose the methyl radical from the acetyl group to form a stable acylium ion.

Conclusion

By systematically evaluating the NMR chemical shifts, IR stretching frequencies, and UV-Vis absorption maxima, researchers can definitively distinguish between meta- and para-cyclopropyloxy acetophenones. The data inherently validates the underlying electronic principles: resonance delocalization strictly governs the para isomer's behavior, while inductive withdrawal dictates the meta isomer's profile.

References

1.1 - Source: NIH[1] 2. 2 - Source: NIH / PMC[2]

Sources

Validation

Comprehensive Assessment of 1-[3-(Cyclopropyloxy)phenyl]ethanone Purity: LC-MS vs. Traditional Analytical Modalities

In the development of complex active pharmaceutical ingredients (APIs), the integrity of intermediate building blocks dictates the success of downstream synthesis. 1-[3-(Cyclopropyloxy)phenyl]ethanone is a highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the development of complex active pharmaceutical ingredients (APIs), the integrity of intermediate building blocks dictates the success of downstream synthesis. 1-[3-(Cyclopropyloxy)phenyl]ethanone is a highly functionalized aryl ketone whose structural features—specifically the acid-sensitive cyclopropyl ether and the reactive ketone moiety—present unique analytical challenges.

As a Senior Application Scientist, I frequently observe laboratories relying on legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) for intermediate purity assessment. However, these traditional modalities often misrepresent the true purity profile of this specific compound. This guide provides an in-depth, data-driven comparison of analytical techniques and establishes a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol engineered for absolute confidence.

The Analytical Challenge: Causality Behind Method Selection

To understand why LC-MS is the superior modality for 1-[3-(Cyclopropyloxy)phenyl]ethanone, we must analyze the physicochemical vulnerabilities of the molecule and how different detectors interact with them.

  • GC-MS (The Risk of Thermal Artifacts): The cyclopropyl ether group is thermally labile. When subjected to the extreme temperatures of a GC injection port (typically 250°C–300°C), the strained three-membered ring can undergo thermal rearrangement or ring-opening. This generates artifactual impurities in the chromatogram that do not exist in the bulk material, leading to a false underestimation of purity.

  • HPLC-UV (The Blind Spot of Extinction Coefficients): UV detection relies entirely on the presence of a chromophore. If an impurity involves the reduction of the phenyl ring or the ketone, its molar extinction coefficient at 254 nm will drop drastically compared to the parent molecule. Consequently, HPLC-UV will "miss" these impurities, falsely overestimating the compound's purity.

  • LC-MS (The Orthogonal Solution): LC-MS resolves these issues by utilizing soft ionization techniques like Electrospray Ionization (ESI) at ambient temperatures, preserving the intact cyclopropyl ring. Furthermore, mass-selective detection identifies impurities based on their mass-to-charge ratio (m/z) rather than UV absorbance, capturing non-chromophoric degradants.

Workflow Visualization

To ensure comprehensive detection, modern purity assessments employ an orthogonal split-flow system, routing the post-column eluent to both a Photodiode Array (PDA) and a Mass Spectrometer.

LCMS_Workflow Sample 1-[3-(Cyclopropyloxy)phenyl]ethanone Sample Preparation Chromatography UHPLC Separation (Phenyl-Hexyl Column) Sample->Chromatography UV_Detector PDA Detector (Chromophore Profiling) Chromatography->UV_Detector Split Flow MS_Detector ESI-QTOF Mass Spectrometer (m/z & Isotope Profiling) Chromatography->MS_Detector Split Flow Data_Analysis Orthogonal Data Integration & Purity Calculation UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Fig 1: Orthogonal LC-MS/UV workflow for comprehensive purity assessment.

A Self-Validating LC-MS Protocol

A robust analytical method must not merely process samples; it must continuously interrogate its own performance. The following protocol is designed as a self-validating system , where progression to the next step is contingent on meeting strict internal control criteria aligned with FDA chromatography validation guidelines[1].

Phase 1: Sample & Mobile Phase Preparation
  • Causality: The cyclopropyl ether is susceptible to acid-catalyzed solvolysis. Therefore, strong acids like Trifluoroacetic acid (TFA) must be strictly avoided in the mobile phase.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH ~6.5). This mild buffer promotes excellent [M+H]+ adduct formation in ESI positive mode without degrading the analyte.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: 50:50 Water:Methanol. Dissolving the sample in the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect"). Prepare the sample at a working concentration of 1.0 mg/mL.

Phase 2: Chromatographic Separation
  • Column Selection: Core-shell Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm).

  • Causality: Standard C18 columns often fail to resolve closely related aromatic isomers. The Phenyl-Hexyl stationary phase introduces

    
     interactions, offering superior selectivity for structurally similar impurities (e.g., positional isomers of the cyclopropyl group).
    
  • Gradient: 5% B to 95% B over 7 minutes; Flow rate: 0.4 mL/min.

Phase 3: The Self-Validation Gates (System Suitability)

Before the unknown sample is analyzed, the system must pass three automated verification gates. According to FDA guidelines, sensitivity evaluation requires the detector to meet strict Limit of Quantitation (LOQ) criteria for accuracy and precision[1].

  • Gate 1 (Specificity & Resolution): Inject a System Suitability Test (SST) mixture containing the analyte and a known isobaric impurity. Condition: The run automatically aborts if the resolution (

    
    ) between peaks is < 2.0.
    
  • Gate 2 (Carryover & Interference): Inject a blank diluent. Condition: The run is invalid if the blank exhibits a peak at the analyte's retention time with a Signal-to-Noise (S/N) ratio > 3.

  • Gate 3 (Precision): Inject the SST solution in six replicates. Condition: The protocol proceeds only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%[1]. Recent FDA validated LC-MS methodologies also highlight the necessity of achieving an RSD of no more than 10% at the LOQ to ensure data integrity[2].

Comparative Experimental Data

To objectively demonstrate the superiority of this LC-MS protocol, a stressed batch of 1-[3-(Cyclopropyloxy)phenyl]ethanone (subjected to mild heat and acidic vapor to simulate manufacturing deviations) was analyzed using three different modalities. The quantitative data is summarized below.

Table 1: Comparative Purity Assessment of a Stressed Batch

Analytical ModalityReported Purity (%)Total Impurities DetectedCausality for Discrepancy
HPLC-UV (254 nm) 99.4%1Overestimates purity. Fails to detect a major aliphatic degradant lacking a conjugated

-system.
GC-MS (EI) 94.2%5Underestimates purity. High injection port temperatures (250°C) caused thermal ring-opening of the cyclopropyl ether, creating 3 false artifact peaks.
LC-MS (ESI-QTOF) 98.1% 3 Accurate profiling. Soft ionization preserved the molecule; mass detection captured both chromophoric and non-chromophoric impurities.

Table 2: LC-MS Method Validation Parameters (ICH Q2(R1) Compliant)

According to ICH Q2(R1) guidelines, the objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose, specifically regarding specificity and the limit of quantitation (LOQ) for trace impurities[3].

Validation ParameterExperimental ResultRegulatory Acceptance Criteria
Specificity No co-eluting peaks (

> 2.5)
Baseline resolution from known impurities[3].
Limit of Detection (LOD) 0.01 µg/mL (0.001%)S/N ratio ≥ 3:1[2].
Limit of Quantitation (LOQ) 0.03 µg/mL (0.003%)S/N ratio ≥ 10:1, RSD ≤ 10%[2].
Linearity

= 0.9998 (0.03 - 10 µg/mL)

≥ 0.999[1].
Conclusion

For highly functionalized intermediates like 1-[3-(Cyclopropyloxy)phenyl]ethanone, analytical methods cannot be selected by default. The thermal lability of the cyclopropyl group invalidates GC-MS, while the potential for non-chromophoric degradation renders HPLC-UV insufficient. By implementing a self-validating LC-MS protocol utilizing a Phenyl-Hexyl stationary phase and soft ESI techniques, laboratories can achieve an uncompromising, ICH-compliant assessment of chemical purity.

References
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Source: allanchem.
  • Title: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sources

Comparative

Benchmarking Synthetic Routes for 3-(Cyclopropyloxy)acetophenone

Executive Summary 3-(Cyclopropyloxy)acetophenone is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and GPCR modulators. The introduction of the cyclopropyl ether moiety onto t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Cyclopropyloxy)acetophenone is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and GPCR modulators. The introduction of the cyclopropyl ether moiety onto the phenolic oxygen presents a unique synthetic challenge due to the high ring strain (~27.5 kcal/mol) and significant steric hindrance of the cyclopropyl group.

This guide benchmarks three distinct synthetic strategies. Our analysis identifies Route A (Two-Step Alkylation-Cyclization) as the superior method for process scalability and cost-efficiency, while Route B (Chan-Lam Coupling) is recommended for rapid, small-scale medicinal chemistry discovery due to its operational simplicity.

Route Analysis & Benchmarking

Route A: The "Process Workhorse" (Two-Step Alkylation-Cyclization)

This route circumvents the poor electrophilicity of cyclopropyl halides by using a linear precursor that cyclizes intramolecularly. It is the industry standard for kilogram-scale production.

  • Step 1: Alkylation of 3-hydroxyacetophenone with 1-bromo-3-chloropropane.

  • Step 2: Intramolecular cyclization (γ-elimination) induced by a strong base.

Mechanism

The phenol first displaces the more reactive bromide via an SN2 mechanism. Subsequently, a strong base deprotonates the α-carbon (relative to the chlorine), facilitating an intramolecular SN2 reaction that closes the cyclopropane ring.

Protocol
  • Alkylation: Dissolve 3-hydroxyacetophenone (1.0 eq) and 1-bromo-3-chloropropane (1.5 eq) in acetonitrile. Add K₂CO₃ (2.0 eq). Reflux for 12 hours. Filter and concentrate to yield the 3-(3-chloropropoxy)acetophenone intermediate.

  • Cyclization: Dissolve the intermediate in dry THF. Cool to 0°C. Slowly add KOtBu (1.2 eq) or NaH. Stir at room temperature for 4 hours. Quench with NH₄Cl.[1][2]

Pros:

  • Cost: Reagents (1-bromo-3-chloropropane, K₂CO₃) are commodity chemicals.

  • Scalability: Highly exothermic steps are manageable; purification often achieved via crystallization.

  • Yield: Consistently high (>85% overall).

Cons:

  • Step Count: Requires two distinct chemical operations.[3][4][5][6][7][8][9][10]

  • Waste: Generates stoichiometric salt waste (KBr, KCl).

Route B: The "Discovery Accelerator" (Chan-Lam Coupling)

A modern oxidative cross-coupling approach utilizing copper catalysis to couple the phenol directly with cyclopropylboronic acid.

Mechanism

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The phenol coordinates to the copper center, followed by transmetallation with the boronic acid. Reductive elimination forms the C-O bond and releases the product, while oxygen re-oxidizes the copper catalyst.

Protocol
  • Combine 3-hydroxyacetophenone (1.0 eq), cyclopropylboronic acid (2.0 eq), and Cu(OAc)₂ (1.0 eq) in Dichloroethane (DCE) or Dichloromethane (DCM).

  • Add Pyridine (3.0 eq) or Et₃N.

  • Stir vigorously open to the atmosphere (or under an O₂ balloon) at 70°C for 24 hours.

  • Filter through a celite pad and purify via flash chromatography.

Pros:

  • Simplicity: One-pot reaction.

  • Mild Conditions: Avoids strong bases and high temperatures.

  • Functional Group Tolerance: Excellent for substrates sensitive to basic conditions.

Cons:

  • Cost: Cyclopropylboronic acid is significantly more expensive than alkyl halides.

  • Purification: Removal of copper salts can be tedious.

  • Atom Economy: Requires stoichiometric copper in many protocols (though catalytic variants exist, they are slower).

Route C: The "Avoid" Route (Direct SN2 Alkylation)

Direct displacement of bromocyclopropane by the phenoxide anion.

  • Why it fails: The transition state for SN2 attack on a cyclopropyl carbon is highly disfavored due to steric repulsion and the inability of the Walsh orbitals to stabilize the transition state effectively.

  • Outcome: Requires harsh conditions (Cs₂CO₃, DMF, 150°C), leads to low yields (<30%), and significant elimination byproducts (propene). This route is not recommended.

Comparative Benchmarking Data

MetricRoute A: Two-Step CyclizationRoute B: Chan-Lam CouplingRoute C: Direct SN2
Overall Yield 85 - 92% 60 - 75%< 30%
Reaction Time 16 - 24 Hours24 - 48 Hours48+ Hours
Reagent Cost Low ($) High (

$)
Low ($)
Scalability High (kg) Low (g)N/A
Purification Crystallization / DistillationChromatography RequiredDifficult Chromatography
E-Factor (Waste) Moderate (Salts)High (Metal waste, Boron)Very High (Side products)

Visualizations[3][11]

Figure 1: Reaction Scheme & Decision Logic

The following diagram illustrates the chemical pathways and the decision logic for selecting the appropriate route based on scale and resources.

SynthesisRoutes Start Starting Material: 3-Hydroxyacetophenone RouteA_Step1 Route A (Process Preferred) Step 1: Alkylation (1-bromo-3-chloropropane, K2CO3) Start->RouteA_Step1 Scale > 100g RouteB Route B (MedChem Preferred) Chan-Lam Coupling (c-PrB(OH)2, Cu(OAc)2, Pyridine, O2) Start->RouteB Scale < 5g Speed Priority RouteC Route C (Not Recommended) Direct SN2 (c-PrBr, Cs2CO3, 150°C) Start->RouteC Avoid Intermediate Intermediate: 3-(3-chloropropoxy)acetophenone RouteA_Step1->Intermediate RouteA_Step2 Step 2: Cyclization (KOtBu, THF, 0°C) Intermediate->RouteA_Step2 Product Target Product: 3-(Cyclopropyloxy)acetophenone RouteA_Step2->Product Yield: ~90% RouteB->Product Yield: ~70% RouteC->Product Yield: <30% High Impurities

Caption: Figure 1. Comparative synthetic pathways for 3-(cyclopropyloxy)acetophenone highlighting the preferred process route (A) vs. medicinal chemistry route (B).

Figure 2: Mechanism of Route A (Cyclization)

Understanding the γ-elimination mechanism is crucial for controlling impurity formation in the two-step route.

Mechanism Step1 3-(3-chloropropoxy)acetophenone Step2 Deprotonation of α-CH2 (Kinetic Control) Step1->Step2 Base (KOtBu) Step3 Intramolecular SN2 (Ring Closure) Step2->Step3 Fast Final Cyclopropyl Ether Product Step3->Final - KCl

Caption: Figure 2. Mechanistic flow of the base-mediated intramolecular cyclization.

References

  • Vertex AI Search. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. PubMed. [Link]

  • Google Patents. (2019). Preparation of cyclopropyl-substituted acetophenone (KR20190055837A).[2] Google Patents.

  • Organic Chemistry Portal. (2023). Aryl ether synthesis by etherification. Organic Chemistry Portal. [Link]

  • WIPO. (2011). Process for preparation of methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate (WO 2011/108001).[11] WIPO Patentscope. [Link][11]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Metabolic Analysis of Cyclopropyl Ether Drug Intermediates

Introduction: The Cyclopropyl Moiety - A Double-Edged Sword in Drug Design The cyclopropyl group, a three-membered carbocycle, is an increasingly popular structural motif in modern medicinal chemistry. Its unique stereoe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropyl Moiety - A Double-Edged Sword in Drug Design

The cyclopropyl group, a three-membered carbocycle, is an increasingly popular structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, such as the coplanarity of its carbon atoms and the enhanced p-character of its C-C bonds, offer several advantages in drug design.[1] These include enhancing potency, increasing metabolic stability, improving brain permeability, and reducing off-target effects.[1][2] The high C-H bond dissociation energy of the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can be a strategic advantage in mitigating rapid clearance.[3]

However, the strained nature of the cyclopropyl ring is not without its metabolic liabilities. In certain molecular contexts, particularly when adjacent to an amine or ether, the cyclopropyl group can undergo metabolic activation. This can lead to the formation of reactive intermediates, which may result in undesirable toxicities or the formation of drug-drug interactions (DDIs). This guide provides a framework for the comparative metabolic analysis of two hypothetical cyclopropyl ether drug intermediates, CPE-1 (unsubstituted cyclopropyl ether) and CPE-2 (methyl-substituted cyclopropyl ether), to elucidate the impact of a subtle structural modification on their metabolic fate. Understanding these metabolic pathways is crucial for making informed decisions in lead optimization and candidate selection.

Comparative In Vitro Metabolic Analysis: A Strategic Overview

This guide will detail a series of in vitro experiments designed to provide a comprehensive comparison of the metabolic profiles of CPE-1 and CPE-2. The primary objectives are to:

  • Determine the metabolic stability of each compound.

  • Identify the major metabolic pathways.

  • Characterize the specific enzymes responsible for metabolism.

  • Assess the potential for bioactivation and the formation of reactive metabolites.

The following experimental workflow provides a systematic approach to achieving these objectives.

G cluster_0 Phase 1: Metabolic Stability & Metabolite ID cluster_1 Phase 2: Reaction Phenotyping & Bioactivation Microsomal Stability Microsomal Stability Hepatocyte Metabolism Hepatocyte Metabolism Microsomal Stability->Hepatocyte Metabolism Provides initial clearance data Metabolite Identification Metabolite Identification Hepatocyte Metabolism->Metabolite Identification Confirms metabolites in a more complete system CYP450 Phenotyping CYP450 Phenotyping Metabolite Identification->CYP450 Phenotyping Identifies key metabolizing enzymes Reactive Metabolite Trapping Reactive Metabolite Trapping Metabolite Identification->Reactive Metabolite Trapping Assesses potential for toxicity LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Identification->LC-MS/MS Analysis CYP450 Phenotyping->LC-MS/MS Analysis Reactive Metabolite Trapping->LC-MS/MS Analysis G cluster_CPE1 Metabolic Pathways of CPE-1 cluster_CPE2 Metabolic Pathways of CPE-2 CPE1 CPE-1 M1 M1 (Hydroxylation) CPE1->M1 CYP3A4 M2 M2 (O-dealkylation/Ring Opening) CPE1->M2 CYP3A4 M3 M3 (Glucuronidation) M1->M3 UGTs M4 M4 (GSH Adduct) M2->M4 GSTs CPE2 CPE-2 M5 M5 (Aromatic Hydroxylation) CPE2->M5 CYP2C9 M6 M6 (Methyl Hydroxylation) CPE2->M6 CYP3A4 M7 M7 (Glucuronidation) M5->M7 UGTs

Caption: Comparative metabolic pathways of CPE-1 and CPE-2, highlighting the shift in metabolism due to structural modification.

Conclusion: From Data to Decision

This comparative metabolic analysis of CPE-1 and CPE-2 demonstrates the profound impact of a minor structural modification on the metabolic fate of a drug candidate. The unsubstituted cyclopropyl ether in CPE-1 is a metabolic liability, leading to lower stability and the formation of a potential reactive metabolite. The introduction of a methyl group in CPE-2 successfully blocks this metabolic pathway, redirecting metabolism to other, less problematic sites on the molecule and significantly improving its metabolic stability.

This guide provides a robust and logical framework for the in vitro evaluation of cyclopropyl ether-containing drug intermediates. The experimental protocols are designed to be self-validating, with each step building upon the last to provide a comprehensive metabolic profile. By following this systematic approach, researchers can gain critical insights into the metabolic liabilities of their compounds, enabling data-driven decisions to be made during the lead optimization process and ultimately increasing the probability of selecting a successful drug candidate.

References

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Zhuo, X., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1161-1170. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8345-8385. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Cyprotex. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Reactive Metabolite (Glutathione Trapping) Fact Sheet. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Chromatography & Separation Techniques. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2015). Practical approaches to resolving reactive metabolite liabilities in early discovery. Journal of Medicinal Chemistry, 58(4), 1505-1528. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[3-(Cyclopropyloxy)phenyl]ethanone proper disposal procedures

Here is a comprehensive, scientifically grounded guide for the proper handling, segregation, and disposal of 1-[3-(Cyclopropyloxy)phenyl]ethanone in a professional laboratory or drug development setting. Physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for the proper handling, segregation, and disposal of 1-[3-(Cyclopropyloxy)phenyl]ethanone in a professional laboratory or drug development setting.

Physicochemical Profiling & Risk Assessment

1-[3-(Cyclopropyloxy)phenyl]ethanone is an acetophenone derivative commonly utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as DPP-IV inhibitors [1]. Before establishing a disposal protocol, it is critical to understand its physicochemical profile to predict its behavior in waste streams.

Because this compound consists entirely of carbon, hydrogen, and oxygen, the pure substance is classified as non-halogenated organic waste . However, if it undergoes downstream reactions—such as alpha-bromination to form 2-bromo-1-[3-(cyclopropyloxy)phenyl]ethanone (CAS 863654-22-2) [1]—the resulting waste stream must be reclassified as halogenated , which requires completely different thermal destruction parameters to prevent the formation of toxic dioxins.

Table 1: Waste Characterization and Compatibility Matrix

Property / ParameterAssessment for 1-[3-(Cyclopropyloxy)phenyl]ethanoneDisposal Implication
Chemical Class Aryl ketone / Aryl etherStable under standard conditions; avoid mixing with strong oxidizers.
Halogen Content 0% (Pure form)Route to Non-Halogenated Organic Waste.
Aqueous Solubility Very Low (Hydrophobic)Will form a biphasic mixture in aqueous waste; must be kept in organic streams.
Incompatible Materials Strong oxidizing agents, strong bases, reducing agentsSegregate from nitric acid, peroxides, and hydrides to prevent exothermic reactions.
EPA Waste Code (US) Unlisted (Characteristic depending on solvent)Usually managed as D001 (Ignitable) if dissolved in flammable solvents like ethanol or THF.

Standard Operating Procedure (SOP): Laboratory Waste Management

To maintain a self-validating safety system, every step of the disposal process must be verifiable. The following protocol ensures regulatory compliance and minimizes environmental impact [2].

Step 1: Point-of-Generation Segregation
  • Action: Immediately upon completion of the reaction or purification step, isolate the 1-[3-(Cyclopropyloxy)phenyl]ethanone waste from the primary reaction vessel.

  • Causality: Mixing unknown organic intermediates with general waste can lead to unintended cross-reactions (e.g., aldol condensations if mixed with strong bases and other ketones).

  • Validation: Verify the pH of the waste solution using indicator strips before transferring it to the accumulation container. The waste should be strictly neutral (pH 6-8) before being added to general organic waste drums to prevent pressure buildup.

Step 2: Solvent Compatibility Verification
  • Action: Determine the solvent matrix. If the compound is dissolved in solvents like Isopropanol, Butanol, Tetrahydrofuran (THF), or Dioxane [1], route it to the Non-Halogenated Organic Waste container. If it was extracted using Dichloromethane (DCM) or Chloroform, it must be routed to the Halogenated Organic Waste container.

  • Causality: Incineration facilities use different scrubber systems for halogenated waste to neutralize hydrohalic acids (e.g., HCl, HBr) generated during combustion. Mixing non-halogenated waste into halogenated streams drastically increases disposal costs and environmental risk.

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store the collected waste in a high-density polyethylene (HDPE) or safety-glass carboy equipped with a vented cap.

  • Causality: Vented caps act as a fail-safe against catastrophic container rupture in the event of unforeseen off-gassing. The container must be kept in secondary containment (a spill tray capable of holding 110% of the container's volume) to mitigate the risk of primary container failure.

Step 4: Final Disposal via Licensed Incineration
  • Action: Transfer the fully labeled waste container to the facility's Environmental Health and Safety (EHS) department for final disposal via a licensed RCRA-approved hazardous waste contractor.

  • Causality: 1-[3-(Cyclopropyloxy)phenyl]ethanone contains a stable aromatic ring. High-temperature commercial incineration (typically >1000°C) is required to ensure complete thermal oxidation into carbon dioxide and water, preventing soil and groundwater contamination [3]. Under no circumstances should this material be treated, neutralized, or disposed of via sink or improvised methods.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing 1-[3-(Cyclopropyloxy)phenyl]ethanone waste based on its experimental lifecycle.

G Start Waste Generation: 1-[3-(Cyclopropyloxy)phenyl]ethanone SolventCheck Identify Solvent Matrix & Reaction Byproducts Start->SolventCheck NonHalo Non-Halogenated Stream (e.g., THF, EtOAc, Alcohols) SolventCheck->NonHalo No Halogens Halo Halogenated Stream (e.g., DCM, Brominated derivatives) SolventCheck->Halo Contains Halogens Labeling Apply RCRA/GHS Labels & Log in SAA Inventory NonHalo->Labeling Halo->Labeling Secondary Place in Secondary Containment with Vented Caps Labeling->Secondary EHS Transfer to EHS for High-Temperature Incineration Secondary->EHS

Waste segregation and disposal workflow for organic intermediates.

References

  • Google Patents (WO2005085246A1):8-[3-amino-piperidin-1-yl]-xanthine, the production thereof and the use in the form of a dpp inhibitor. Details standard solvents and reaction conditions utilized in the synthesis pathways involving related intermediates.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. URL:[Link]

  • United States Environmental Protection Agency (EPA): Hazardous Waste Management System; General. Guidelines on characteristic wastes, proper labeling, and approved thermal destruction methodologies. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Cyclopropyloxy)phenyl]ethanone
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Reactant of Route 2
1-[3-(Cyclopropyloxy)phenyl]ethanone
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